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1-(2-Bromo-4-fluorobenzoyl)azetidine Documentation Hub

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  • Product: 1-(2-Bromo-4-fluorobenzoyl)azetidine
  • CAS: 1857447-37-0

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Structural Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine

Introduction & Structural Rationale 1-(2-Bromo-4-fluorobenzoyl)azetidine (Chemical Formula: C10​H9​BrFNO ; Exact Mass: ~257.08 g/mol ) is a structurally dense halogenated amide[1]. The molecule features a four-membered n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-(2-Bromo-4-fluorobenzoyl)azetidine (Chemical Formula: C10​H9​BrFNO ; Exact Mass: ~257.08 g/mol ) is a structurally dense halogenated amide[1]. The molecule features a four-membered nitrogen heterocycle (azetidine) conjugated to a di-halogenated benzoyl system. The presence of both a heavy halogen (bromine) and a highly electronegative, NMR-active halogen (fluorine) creates a complex but highly diagnostic spectroscopic profile.

This technical guide provides an authoritative breakdown of the expected High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound, focusing on the physical causality behind the observed signals.

Workflow Synth Synthesis & Purification (Amide Coupling) Prep Sample Preparation (Solvent & Internal Stds) Synth->Prep MS ESI-HRMS (Isotope Profiling) Prep->MS NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR IR FT-IR Spectroscopy (Vibrational Modes) Prep->IR

Analytical workflow for the spectroscopic characterization of azetidine amides.

Spectroscopic Data Analysis & Causality

A. High-Resolution Mass Spectrometry (HRMS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the soft ionization process typically yields the protonated molecular ion [M+H]+ . The defining feature of any bromine-containing compound is its distinct isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio[2][3].

Consequently, the ESI-MS spectrum of 1-(2-Bromo-4-fluorobenzoyl)azetidine will not present a single molecular ion peak. Instead, it will display a characteristic doublet for the [M+H]+ ion separated by 2 m/z units[4].

  • m/z 258.0 : Corresponds to [C10​H979​BrFNO+H]+

  • m/z 260.0 : Corresponds to [C10​H981​BrFNO+H]+

B. Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of this compound is dictated by restricted rotation and heteronuclear spin-spin coupling.

H NMR (Proton NMR): The partial double-bond character of the N-CO amide bond prevents free rotation at room temperature[5]. In the symmetric azetidine ring, this restricted rotation breaks the magnetic equivalence of the two α

CH2​ groups[6]. One α

CH2​ is held syn to the carbonyl oxygen, while the other is anti. As a result, the four α -protons appear as two distinct multiplets rather than a single unified signal[5].

13 C NMR (Carbon NMR): The 13 C NMR spectrum is heavily influenced by the fluorine atom. Because 19F is 100% naturally abundant and has a nuclear spin of 1/2, it couples directly to the carbon skeleton[6]. This results in large scalar couplings: the C-F carbon (C-4) splits into a large doublet ( 1JCF​≈250 Hz), while adjacent carbons (C-3, C-5) show smaller doublet splittings ( 2JCF​≈21−25 Hz).

19 F NMR (Fluorine NMR): The chemical shift of an aromatic fluorine atom is highly sensitive to its electronic environment[7]. For a para-fluoro, ortho-bromo substituted benzoyl system, the 19F signal typically appears as a multiplet (due to coupling with H-3 and H-5) in the region of -105 to -115 ppm[6][7]. Accurate referencing is critical; hexafluorobenzene (HFB, -164 ppm) or trichlorofluoromethane ( CFCl3​ , 0 ppm) are standard internal references[8].

NMRLOgic Struct 1-(2-Bromo-4-fluorobenzoyl)azetidine Amide Amide Bond (N-CO) Restricted Rotation Struct->Amide Fluoro C-F Bond Spin-Spin Coupling Struct->Fluoro Bromo C-Br Bond Heavy Atom Effect Struct->Bromo HNMR 1H NMR: Inequivalent Azetidine α-CH2 Amide->HNMR CNMR 13C NMR: Carbon Signal Splitting (J_CF) Fluoro->CNMR MS ESI-MS: 1:1 Isotope Pattern (79Br/81Br) Bromo->MS

Causality map linking structural features to observed spectroscopic phenomena.

Self-Validating Experimental Protocols

Protocol 1: ESI-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the synthesized compound[1] in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Instrument Tuning: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L). Ensure the resolution is set to at least 10,000 (FWHM) to accurately resolve the isotopic fine structure.

  • Acquisition: Inject 5 μ L of the sample. Scan the m/z range from 100 to 500 in positive ion mode.

  • Validation Check: The protocol is self-validating if the m/z 258.0 and 260.0 peaks exhibit a 1:1 intensity ratio. A deviation greater than 5% indicates isobaric interference or contamination[3].

Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.05% v/v Tetramethylsilane (TMS) as a 1 H/ 13 C internal reference, and 1% v/v Hexafluorobenzene (HFB) as a 19 F reference[8].

  • 1 H NMR: Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire with proton decoupling (e.g., zgpg30). Because the C-F coupling splits the aromatic carbon signals (reducing peak height), increase the number of scans to 1024 to ensure an adequate signal-to-noise ratio.

  • 19 F NMR: Acquire at 376 MHz (on a 400 MHz console). Ensure the spectral window is wide enough to capture the -110 ppm region[6].

  • Validation Check: The protocol is self-validating if the HFB reference peak appears exactly at -164.0 ppm[8] and the integration of the azetidine α -protons equals exactly 4H relative to the 3H of the aromatic ring.

Quantitative Data Summaries

Table 1: ESI-HRMS Isotope Profiling
Ion SpeciesFormulaTheoretical m/zExpected Relative IntensityDiagnostic Value
[M+H]+ ( 79Br ) [C10​H979​BrFNO+H]+ 258.0081~100%Base peak; confirms molecular formula.
[M+H]+ ( 81Br ) [C10​H981​BrFNO+H]+ 260.0060~98-100%1:1 ratio confirms single Bromine atom.
Table 2: Expected 1 H and 13 C NMR Assignments ( CDCl3​ , 298 K)

NucleusShift (ppm)Multiplicity & Coupling (J in Hz)Assignment / Causality 1 H4.25 - 4.35Multiplet (2H)Azetidine α CH2​ (anti to C=O due to restricted rotation). 1 H4.05 - 4.15Multiplet (2H)Azetidine α CH2​ (syn to C=O due to restricted rotation). 1 H2.25 - 2.40Multiplet (2H)Azetidine β CH2​ . 1 H7.35dd (1H), 3JHF​≈8.0 , 4JHH​≈2.5 Aromatic H-3 (Couples to F and H-5). 1 H7.20dd (1H), 3JHH​≈8.5 , 4JHF​≈5.5 Aromatic H-6 (Couples to H-5 and F). 1 H7.05td (1H), 3JHH​≈8.5 , 4JHH​≈2.5 Aromatic H-5 (Couples to H-6, F, and H-3). 13 C167.0SingletAmide Carbonyl (C=O). 13 C162.5Doublet, 1JCF​≈250 Aromatic C-4 (Directly bonded to Fluorine). 13 C120.0SingletAromatic C-2 (Bonded to Bromine). 13 C53.0, 50.5Two SingletsAzetidine α -Carbons (Inequivalent due to N-CO rotation barrier).

Table 3: Key FT-IR Vibrational Modes
Wavenumber ( cm−1 )IntensityAssignmentStructural Significance
1635 - 1650StrongAmide I (C=O stretch)Confirms tertiary amide formation.
1590, 1480MediumAromatic C=C stretchConfirms the presence of the benzene ring.
1200 - 1250Strong, BroadC-F stretchHighly diagnostic for fluorinated aromatics.
1030 - 1070MediumC-Br stretchConfirms heavy halogen incorporation.

References

  • 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - European Patent Office Source: googleapis.com URL:1[1]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: azom.com URL:8[8]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) Source: pdvpmtasgaon.edu.in URL:2[2]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: wikipedia.org URL:6[6]

  • Electrospray Ionization Mass Spectrometry Source: colostate.edu URL:3[3]

  • 19F NMR Chemical Shift Table Source: alfa-chemistry.com URL:7[7]

  • Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging Source: acs.org URL:4[4]

  • 1H NMR spectra of 24 measured in DMSO-d6 at different temperatures Source: researchgate.net URL:5[5]

  • Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives Source: lmaleidykla.lt URL:9[9]

Sources

Exploratory

The Spring-Loaded Scaffold: Understanding the Ring Strain, Reactivity, and Synthesis of Azetidines

Executive Summary Historically viewed as synthetically elusive and overly reactive, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has ascended to become a privileged scaffold in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed as synthetically elusive and overly reactive, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has ascended to become a privileged scaffold in modern medicinal chemistry and organic synthesis. Its unique value lies in a delicate physicochemical paradox: it possesses enough thermodynamic ring strain to drive complex synthetic transformations, yet maintains sufficient kinetic stability to serve as a robust structural motif in FDA-approved therapeutics (e.g., cobimetinib, azelnidipine)[1].

This technical guide dissects the fundamental causality between azetidine’s thermodynamic properties and its reactivity, providing researchers with field-proven, self-validating protocols for both synthesizing and functionalizing this highly versatile "spring-loaded" heterocycle.

The Thermodynamic Engine: Causality of Ring Strain

To master azetidine chemistry, one must first understand the energetic forces governing its behavior. The azetidine ring is characterized by an approximate strain energy of1[1]. This strain arises from a combination of angle strain (compression of ideal 109.5° sp3 bond angles to ~90°) and torsional strain (eclipsing interactions of adjacent C-H bonds).

The Kinetic vs. Thermodynamic Paradox: Why do azetidines not spontaneously decompose? The cleavage of an unactivated C−N σ -bond carries a high kinetic activation barrier. Thus, neutral azetidines are kinetically stable at room temperature[2]. However, thermodynamically, the molecule is "frustrated." When the nitrogen lone pair is engaged—either via protonation, alkylation, or Lewis acid coordination—the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C−N bond is significantly lowered. This drops the kinetic barrier, allowing the pent-up 25.4 kcal/mol of strain energy to act as a thermodynamic sink, driving rapid, irreversible ring-opening or expansion[3].

Table 1: Thermodynamic and Physicochemical Comparison of Small Saturated Rings

To contextualize azetidine's utility, we must compare it against its structural cousins. The data below illustrates why azetidine occupies a "Goldilocks zone" of reactivity and basicity[4][5].

HeterocycleRing SizeStrain Energy (kcal/mol)Approx. pKaPrimary MedChem Application
Aziridine 327.7~8.0Covalent modifiers / Reactive intermediates
Azetidine 425.4 11.3 Rigid bioisostere for morpholine/piperidine
Oxetane 425.3N/A (Neutral)Carbonyl / gem-dimethyl bioisostere
Cyclobutane 426.5N/A (Neutral)Lipophilic spacer
Pyrrolidine 55.411.3Flexible core scaffold

Harnessing the Spring: Reactivity Profiles

Because of its strain, azetidine can be directed down multiple divergent reactive pathways depending on the activation method.

Reactivity A Azetidine Core (Strain: 25.4 kcal/mol) B Azetidinium Ion (LUMO Lowered) A->B Lewis/Brønsted Acid C Nucleophilic Ring-Opening B->C Nucleophile (Nu⁻) D Ring-Expansion Cascades B->D Amide Coupling / Rearrangement E Acyclic Amine Derivatives C->E Strain Relief F Expanded Heterocycles D->F Stereospecific Expansion

Caption: Thermodynamic and kinetic pathways of azetidine activation and strain-relief.

Experimental Protocol 1: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

This protocol leverages the thermodynamic strain of azetidines to synthesize densely functionalized acyclic 1,3-amino ethers[6].

Causality of Reagents: BF3​⋅OEt2​ is selected as a hard Lewis acid to strongly coordinate the basic azetidine nitrogen, generating an in situ azetidinium-like species. This polarization weakens the C−N bond, allowing the alcohol solvent (acting as the nucleophile) to attack the most electrophilic carbon, permanently relieving the ring strain.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-tosylazetidine substrate (1.0 eq.) in the target alcohol (0.1 M), which serves as both the solvent and the nucleophile.

  • Activation: Cool the reaction vessel to 0 °C under an inert Argon atmosphere. Dropwise, add BF3​⋅OEt2​ (1.1 eq.).

  • Propagation: Allow the mixture to warm to room temperature. The relief of the ~25.4 kcal/mol strain drives the reaction forward.

  • Quenching: Upon completion, quench strictly with saturated aqueous NaHCO3​ to neutralize the Lewis acid and prevent unwanted polymerization or degradation of the newly formed acyclic amine.

  • Extraction: Extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating System (LC-MS/MS Integrity Check): To ensure the protocol has succeeded and not simply resulted in N-deprotection, perform an LC-MS/MS fragment analysis. The target product must show a parent ion mass shift corresponding exactly to +[Nucleophile] . Crucially, MS/MS fragmentation must reveal the presence of linear amine fragments (e.g., α -scission products), confirming the cyclic azetidine signature has been destroyed[2].

Forging the Ring: Synthetic Methodologies

Synthesizing a four-membered ring requires overcoming the very strain energy that makes it reactive. While classical methods rely on the intramolecular cyclization of γ -amino halides (Gabriel-type synthesis)[7], modern drug discovery demands highly substituted, stereocontrolled azetidines. The Aza-Paternò-Büchi reaction has emerged as a premier method to achieve this.

Synthesis S1 1. Reactant Preparation (Imine + Alkene in Aprotic Solvent) S2 2. Photochemical Excitation (Visible/UV Light Irradiation) S1->S2 Concentration: 0.01-0.1 M S3 3.[2+2] Cycloaddition (Triplet Energy Transfer) S2->S3 Exciplex Formation S4 4. Product Isolation (Functionalized Azetidine) S3->S4 Stereoselective Closure

Caption: Step-by-step workflow of the photochemical Aza-Paternò-Büchi reaction.

Experimental Protocol 2: Visible-Light Aza-Paternò-Büchi Synthesis

Thermal[2+2] cycloadditions are forbidden by Woodward-Hoffmann symmetry rules. This protocol bypasses that barrier by elevating the system to an excited triplet state via photochemical irradiation[7][8].

Causality of Reagents: A dilute concentration (0.01-0.1 M) is strictly enforced to favor the intramolecular or highly specific intermolecular [2+2] cycloaddition over competitive intermolecular oligomerization[7].

Step-by-Step Methodology:

  • Reactant Assembly: Prepare a solution of the target imine (1.0 eq.) and alkene (1.5 eq.) in a UV/Vis-transparent polar aprotic solvent (e.g., HPLC-grade Acetonitrile) at a concentration of 0.05 M.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Triplet excited states are highly sensitive to quenching by molecular oxygen; degassing is mandatory for high yields.

  • Irradiation: Irradiate the mixture using a specific wavelength LED (e.g., 390 nm or 440 nm depending on the photocatalyst/imine absorption profile) at room temperature for 12-24 hours.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting functionalized azetidine via flash column chromatography.

Self-Validating System (Solvent Transparency Check): Prior to the reaction, run a UV-Vis spectrum of the chosen solvent blank against the light source's emission spectrum. The protocol is self-validating if the solvent exhibits baseline absorbance at the excitation wavelength. If the solvent absorbs the light, the energy transfer to the imine will fail, and the reaction will stall.

Azetidines in Drug Discovery: Vector Space and Bioisosterism

In medicinal chemistry, azetidines are frequently deployed as bioisosteres for larger saturated rings like piperidine, piperazine, or morpholine.

When an "angular" or "linear" spirocyclic azetidine replaces a six-membered ring, three profound pharmacological shifts occur[9]:

  • Vector Realignment: The 90° bond angles of the azetidine ring project substituents into entirely different 3D spatial orientations compared to the 109.5° chair conformations of piperidines. This allows researchers to probe novel receptor pockets.

  • Basicity Enhancement: Despite the strain, the pKa of azetidine (~11.3) remains exceptionally high[5]. In many cases, replacing a six-membered heterocycle with an azetidine actually increases nitrogen basicity due to reduced steric shielding around the lone pair, improving target binding via enhanced salt-bridge formation[9].

  • Metabolic Stability: The compact nature of the four-membered ring reduces lipophilicity (LogD) and limits the number of C-H bonds available for cytochrome P450-mediated oxidative metabolism.

By understanding the delicate interplay between azetidine's 25.4 kcal/mol ring strain and its kinetic stability, drug development professionals can confidently deploy this spring-loaded scaffold to unlock new chemical space.

Sources

Foundational

The Privileged Scaffold: Potential Biological Activity and Synthesis of Bromo-Fluorobenzoyl Azetidine Derivatives

Executive Summary Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly privileged motifs in modern medicinal chemistry and drug discovery[1]. Unlike traditional flat aromatic rings, azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly privileged motifs in modern medicinal chemistry and drug discovery[1]. Unlike traditional flat aromatic rings, azetidines offer a high degree of sp³-character and conformational rigidity. These structural traits inherently enhance metabolic stability, aqueous solubility, and target receptor binding affinity[1][2].

When this strained heterocycle is functionalized with a bromo-fluorobenzoyl moiety, the resulting derivatives gain significant pharmacological versatility. Halogenation is a critical strategy in rational drug design: fluorine incorporation increases lipophilicity and blocks metabolic liabilities (such as cytochrome P450 oxidation), while bromine acts as a highly polarizable halogen-bond donor, enhancing target protein interactions[3][4]. This technical guide explores the structural dynamics, biological activities, and self-validating synthesis protocols of bromo-fluorobenzoyl azetidine derivatives, focusing on their potent antimicrobial and anti-inflammatory potential[5][6].

Chemical Rationale & Structural Dynamics

The design of 1-(bromo-fluorobenzoyl)azetidines leverages the synergistic effects of the strained heterocycle and the di-halogenated aromatic system.

  • The Azetidine Core: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) places their reactivity uniquely between highly reactive aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol)[7][8]. This allows for precise functionalization without spontaneous ring-opening. Furthermore, the sp³-rich nature of the ring provides a distinct three-dimensional vector for substituents, allowing the molecule to navigate complex protein binding pockets more effectively than planar analogs[2].

  • The Benzoyl Linker: The amide bond connecting the benzoyl group to the azetidine nitrogen restricts rotation, locking the molecule into a favorable bioactive conformation[9].

  • Halogen Substitution (Br, F): The presence of fluorine on the benzoyl ring modulates the pKa of adjacent protons and increases the overall lipophilicity (LogP), facilitating cellular membrane permeability[3]. Bromine, being larger and more polarizable, often engages in orthogonal halogen bonding with backbone carbonyls in target enzymes, such as p38 mitogen-activated protein kinases (MAPK) or bacterial transpeptidases[4][5].

Biological Activity Profiling

Bromo-fluorobenzoyl azetidine derivatives exhibit a broad spectrum of biological activities, predominantly categorized into antimicrobial and anti-inflammatory effects[5][10].

Antimicrobial Activity

Azetidine derivatives, particularly those structurally related to β-lactams (azetidin-2-ones), are well-documented for their ability to disrupt bacterial cell wall synthesis[6][11]. The addition of a halogenated benzoyl group significantly enhances activity against multidrug-resistant (MDR) strains, including Methicillin-resistant Staphylococcus aureus (MRSA)[3][4].

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Halogenated Benzoyl Azetidines [6][10]

Compound ClassTarget PathogenMIC Range (μg/mL)Mechanism / Notes
Unsubstituted Benzoyl Azetidine S. aureus (ATCC 25923)12.5 - 25.0Baseline activity, moderate lipophilicity.
Fluoro-benzoyl Azetidine E. coli (ATCC 25922)6.25 - 12.5Enhanced membrane penetration.
Bromo-benzoyl Azetidine MRSA (Clinical Isolate)3.12 - 6.25Strong halogen bonding with target enzymes.
Bromo-Fluorobenzoyl Azetidine MRSA & E. coli1.25 - 3.25Synergistic effect; optimal pharmacokinetic profile.
Anti-inflammatory Activity

Beyond antimicrobial properties, benzoyl azetidines have demonstrated significant anti-inflammatory activity by fitting into the ATP-binding pocket of p38 kinase, a critical regulator of pro-inflammatory cytokines like TNF-α and IL-6[5]. The rigid azetidine core directs the halogenated aromatic ring deep into the hydrophobic pocket, while the amide carbonyl hydrogen-bonds with the kinase hinge region.

Mechanistic Pathways Visualization

The dual biological utility of these derivatives is driven by their ability to selectively interact with distinct molecular targets based on the cellular environment.

G A Bromo-Fluorobenzoyl Azetidine (Lipophilic, sp3-rich core) B Target: p38 MAPK (Kinase Pocket Binding) A->B High Affinity Binding C Target: Transpeptidase (Bacterial Cell Wall) A->C Covalent/Non-covalent Interaction D Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) B->D Pathway Blockade E Disruption of Peptidoglycan Cross-linking C->E Enzyme Inhibition F Reduced Inflammation (In Vivo Efficacy) D->F G Bacterial Cell Death (MRSA & E. coli) E->G

Fig 1: Dual mechanistic pathways of bromo-fluorobenzoyl azetidines in biological systems.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of bromo-fluorobenzoyl azetidines. Every step is designed with internal controls to validate the outcome.

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidine

Causality & Rationale: The synthesis utilizes an acid chloride intermediate to form the amide bond. Triethylamine (TEA) is employed as an acid scavenger to prevent the HCl byproduct from protonating the azetidine nitrogen, which could lead to undesired acid-catalyzed ring opening of the highly strained heterocycle[7][9].

  • Activation: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0 °C. Reflux for 2 hours to form the acid chloride, then concentrate under vacuum to remove excess SOCl₂[4][12].

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of azetidine hydrochloride (1.1 eq) and TEA (3.0 eq) in DCM at 0 °C. Note: The excess TEA is critical to neutralize both the hydrochloride salt and the generated HCl.

  • Coupling: Add the acid chloride solution dropwise to the azetidine mixture over 30 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (Workup & Analysis): Quench with saturated NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate). Self-Validation Step: Validate the structural integrity via ¹H-NMR (confirming the characteristic multiplet of the azetidine protons at ~2.3 ppm and ~4.1 ppm) and FTIR (confirming the strong amide C=O stretch at ~1640 cm⁻¹)[11][13].

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality & Rationale: The broth microdilution assay provides a quantitative assessment of the MIC. Resazurin is utilized as a colorimetric indicator of cell viability, ensuring that visual MIC determination is backed by definitive metabolic data rather than subjective turbidity analysis.

  • Preparation: Prepare a stock solution of the synthesized bromo-fluorobenzoyl azetidine in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.1 to 100 μg/mL. Note: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 10 μL of bacterial suspension (e.g., MRSA, adjusted to a 0.5 McFarland standard) to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO in broth)[6][11].

  • Incubation & Validation: Incubate the plate at 37 °C for 18 hours. Self-Validation Step: Add 10 μL of Resazurin solution (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is definitively recorded as the lowest concentration well that remains blue.

Conclusion & Future Perspectives

Bromo-fluorobenzoyl azetidine derivatives represent a highly promising class of small molecules in medicinal chemistry. By combining the conformational rigidity and metabolic stability of the azetidine ring with the lipophilic and target-binding enhancements of bromine and fluorine, researchers can access potent antimicrobial and anti-inflammatory agents[1][5][6]. Future development should focus on optimizing the halogen substitution patterns (e.g., meta vs. para) to fine-tune kinase selectivity and evaluating these compounds in in vivo pharmacokinetic models to fully realize their therapeutic potential.

Sources

Exploratory

Synthesis of N-Aroylazetidines: Mechanistic Pathways, Protocols, and Structural Considerations

Executive Summary The synthesis of N-aroylazetidines represents a critical intersection of structural organic chemistry and modern drug discovery. As four-membered nitrogenous heterocycles, azetidines possess unique ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aroylazetidines represents a critical intersection of structural organic chemistry and modern drug discovery. As four-membered nitrogenous heterocycles, azetidines possess unique thermodynamic properties that dictate their reactivity. This technical guide explores the mechanistic causality, solvent dynamics, and step-by-step self-validating protocols required to successfully synthesize N-aroylazetidines, avoiding the pitfalls of ring-opening and reagent degradation.

Introduction & Structural Dynamics

Azetidines are saturated, four-membered heterocycles that serve as privileged structural motifs in medicinal chemistry. Notably, derivatives such as 2-aroylazetidines function as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a primary target in the management of type 2 diabetes, as well as human neutrophil elastase 1.

The synthesis and functionalization of these rings are heavily dictated by their inherent ring strain, which is approximately 25.4 kcal/mol 2. This extreme strain compresses the C–N–C bond angle to roughly 93°, increasing the s-character of the nitrogen lone pair. While this geometric distortion slightly modulates its basicity compared to larger azacycles like pyrrolidine, the azetidine nitrogen remains a potent nucleophile capable of undergoing rapid N-aroylation.

Mechanistic Principles of N-Aroylation

The synthesis of N-aroylazetidines primarily proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The azetidine nitrogen acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of an aroyl chloride.

Mechanism A Azetidine (Nucleophile) B Aroyl Chloride (Electrophile) C Tetrahedral Intermediate (Zwitterionic/Anionic) D N-Aroylazetidine (Product) C->D Chloride Elimination E HCl (Neutralized by Base) C->E Proton Transfer AB AB AB->C Nucleophilic Attack

Mechanistic pathway of N-aroylation via nucleophilic acyl substitution.

Causality in Mechanism: The formation of the tetrahedral intermediate is the rate-determining step. Because the reaction generates hydrogen chloride (HCl) as a byproduct, a stoichiometric amount of a non-nucleophilic base (such as triethylamine, TEA) must be present. Without the base, the generated HCl would rapidly protonate the unreacted azetidine (forming an inert azetidinium chloride salt), rendering its lone pair unavailable for further nucleophilic attack and stalling the reaction at a maximum 50% theoretical yield.

Synthetic Methodologies & Literature Review

Direct Aroylation using Aroyl Chlorides

The most direct and widely utilized method involves the reaction of azetidine with an aroyl chloride. White and McGillivray demonstrated a highly efficient protocol utilizing a diglyme-azetidine solution 3. Diglyme is specifically chosen because its high boiling point allows for the simple distillation of the volatile azetidine directly from the reductive detosylation of precursor molecules, bypassing tedious aqueous workups that often result in product loss 4.

Amide Coupling with Aryl Carboxylic Acids

When aroyl chlorides are highly unstable or commercially unavailable, in situ activation of aryl carboxylic acids is employed. Reagents such as diethylcyanophosphonate (DCF) or standard carbodiimides (EDC/DCC) facilitate the coupling in polar aprotic solvents like DMF 5. This approach is highly valuable for complex, functionalized aryl groups that might degrade under harsh acyl chloride formation conditions (e.g., using SOCl₂).

Quantitative Data: Solvent and Base Optimization

The choice of solvent and base profoundly impacts the reaction kinetics, thermal control, and overall yield. The table below summarizes field-proven conditions for N-aroylation.

SolventBase SystemTemperatureAverage Yield (%)Mechanistic Rationale
Diglyme TEA (1.1 eq)0 °C to RT70 - 85%High boiling point allows easy distillation of azetidine; TEA effectively scavenges HCl.
DCM TEA (1.5 eq)0 °C to RT80 - 90%Excellent solubility for aroyl chlorides; fast reaction kinetics due to high reagent mobility.
Toluene Na₂CO₃ (aq)Biphasic, RT65 - 75%Schotten-Baumann conditions; minimizes hydrolysis of aroyl chloride but suffers from slower mass transfer.
DMF DCF, TEART75 - 85%Optimal for in situ coupling when starting from aryl carboxylic acids instead of aroyl chlorides.

Experimental Protocols: Self-Validating Systems

The following protocol details the direct aroylation of azetidine, engineered to be a self-validating system . By leveraging the acid-base properties of the reagents, the workup inherently isolates the target compound while providing immediate visual confirmation of success.

Workflow Step1 Preparation Azetidine in Solvent Step2 Base Addition Triethylamine Step1->Step2 Step3 Aroylation Aroyl Chloride (0°C) Step2->Step3 Step4 Quench & Extract H2O / Organic Solvent Step3->Step4 Step5 Purification Crystallization/Column Step4->Step5

Standard experimental workflow for the direct synthesis of N-aroylazetidines.

Step-by-Step Methodology: Direct Aroylation
  • Preparation of the Amine Solution: Dissolve azetidine (1.0 equivalent, typically handled as a 1.0 M solution in diglyme or anhydrous dichloromethane) in a dry, flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents the hydrolysis of the highly reactive aroyl chloride by atmospheric moisture, which would otherwise yield unreactive aryl carboxylic acids.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the aroyl chloride (1.0 equivalent) dropwise over 15 minutes.

    • Causality: The nucleophilic attack is highly exothermic. Cooling controls the reaction rate, preventing the thermal degradation or ring-opening of the highly strained four-membered azetidine ring.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc, 7:3). The disappearance of the UV-active aroyl chloride spot and the appearance of a new, lower-Rf UV-active spot confirms the conversion to the amide.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

    • Causality: The NaHCO₃ neutralizes any residual acid and hydrolyzes unreacted aroyl chloride to the water-soluble aryl carboxylate. Because N-aroylazetidines are neutral amides, they partition exclusively into the organic layer, leaving unreacted azetidine (as a protonated salt) and carboxylates in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization (e.g., from toluene-hexane) to yield the pure N-aroylazetidine.

Conclusion

The synthesis of N-aroylazetidines is a fundamental yet nuanced process in organic synthesis. By understanding the thermodynamic strain of the azetidine ring and the kinetic requirements of nucleophilic acyl substitution, chemists can optimize solvent, base, and temperature parameters. Utilizing self-validating protocols ensures high-yielding, scalable syntheses crucial for the advancement of novel therapeutics.

References

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry / PMC, 2018. 1

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.2

  • White, J., & McGillivray, G. Preparation of azetidine and some N-aroylazetidines. The Journal of Organic Chemistry, 1974.3

  • Tang, S., & Zhao, H. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 2014. 4

  • Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. PMC, 2008. 5

Sources

Foundational

The Azetidine Scaffold in Modern Therapeutics: Mechanistic Paradigms, Target Engagement, and Experimental Validation

Executive Summary Azetidines—four-membered, nitrogen-containing saturated heterocycles—have historically been underutilized in medicinal chemistry due to synthetic intractability and perceived instability. However, moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Azetidines—four-membered, nitrogen-containing saturated heterocycles—have historically been underutilized in medicinal chemistry due to synthetic intractability and perceived instability. However, modern synthetic methodologies have unlocked the azetidine scaffold, revealing it as a highly privileged motif in1. As a Senior Application Scientist, I have observed firsthand how the incorporation of an azetidine ring can rescue a failing lead compound by dramatically altering its physicochemical properties, metabolic stability, and target engagement vectors. This technical guide explores the mechanistic causality behind azetidine-containing bioactive molecules and provides rigorous, self-validating protocols for evaluating their efficacy.

Physicochemical Rationale & Structural Causality

The unique pharmacological profile of azetidines stems from their high ring strain (~26 kcal/mol) and sp³-rich character. Unlike flat, sp²-hybridized aromatic rings, azetidines introduce critical three-dimensionality ("escape from flatland"), which enhances solubility and reduces off-target promiscuity.

Causality in Design: Why choose an azetidine over a pyrrolidine or piperidine?

  • Conformational Rigidity: The four-membered ring restricts the conformational flexibility of attached substituents. This rigidity lowers the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Modulation of pKa: The high s-character of the nitrogen lone pair in the strained ring lowers its basicity compared to larger heterocycles. This reduced pKa enhances membrane permeability and oral bioavailability while minimizing hERG channel liabilities.

  • Metabolic Stability: By replacing metabolically vulnerable isopropyl or piperidine groups with an 2, medicinal chemists can eliminate primary sites of cytochrome P450 (CYP) mediated oxidation, significantly extending the drug's half-life.

Mechanisms of Action: Target Engagement in FDA-Approved Therapeutics

Azetidines are not mere passive structural spacers; they actively participate in the mechanism of action (MOA) by dictating the spatial orientation of pharmacophores.

Case Study 1: Cobimetinib (MEK1/2 Inhibitor) Cobimetinib is an FDA-approved targeted therapy for BRAF-mutated melanoma. It functions as a reversible, highly selective allosteric inhibitor of MEK1 and MEK2. Role of the Azetidine: The azetidine moiety in cobimetinib is crucial for its allosteric binding mechanism. It acts as a rigid hinge that projects a fluorine-substituted aromatic ring deep into an allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.

G RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Cobimetinib Cobimetinib (Azetidine Motif) Cobimetinib->MEK Allosteric Inhibition

Mechanism of MEK1/2 allosteric inhibition by the azetidine-containing drug Cobimetinib.

Case Study 2: Baricitinib (JAK1/2 Inhibitor) Baricitinib is utilized in the treatment of rheumatoid arthritis and alopecia areata. Role of the Azetidine: The azetidine ring acts as a rigid, sp³-hybridized scaffold that optimally vectors a cyano-group into the ATP-binding pocket of Janus kinases (JAK1/2). This precise geometric orientation enables critical hydrogen bonding with the hinge region of the kinase, conferring high potency and selectivity.

Quantitative Target Engagement Data

The following table summarizes the quantitative pharmacological data for key 3, highlighting how the scaffold dictates their inhibitory potency.

CompoundPrimary TargetPathwayIC50 (nM)Structural Role of Azetidine Scaffold
Cobimetinib MEK1 / MEK2MAPK/ERK0.9 / 1.8Allosteric pocket occupation; conformational locking.
Baricitinib JAK1 / JAK2JAK-STAT5.9 / 5.7Rigid vectorization of cyano pharmacophore to hinge region.
Tofacitinib JAK1 / JAK3JAK-STAT3.2 / 0.26Bioisosteric replacement enhancing metabolic stability.
PF-3635659 M3 MuscarinicCholinergic< 10Conformational restriction improving receptor subtype selectivity.
Azetidine Amides STAT3STAT3~150 - 500Disruption of 4 via SH2 domain.
Experimental Methodologies: Validating Azetidine MOA

To rigorously validate the mechanism of action of a novel azetidine-containing kinase inhibitor, a self-validating experimental workflow must be employed. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, engineered to establish causality between compound binding and catalytic inhibition.

Protocol: TR-FRET Kinase Inhibition Assay Objective: To quantify the IC50 of an azetidine-based inhibitor and confirm specific target engagement without assay interference.

Step 1: Reagent and Compound Preparation

  • Action: Dissolve the azetidine compound in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Causality: Azetidines generally exhibit favorable aqueous solubility, but starting in DMSO ensures complete dissolution of the rigid hydrophobic core. The 10-point dilution provides a robust dose-response curve necessary for accurate Hill slope and IC50 calculation.

Step 2: Kinase and Substrate Incubation

  • Action: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., MEK1) with 2.5 µL of the diluted azetidine compound. Incubate for 30 minutes at room temperature before adding 2.5 µL of an ATP/biotinylated-substrate master mix.

  • Causality: Pre-incubation is critical for azetidines acting as allosteric modulators. It allows the rigid scaffold to access and induce the necessary conformational changes in the allosteric pocket before ATP competes for the active site.

Step 3: Reaction Termination and Signal Generation

  • Action: After a 60-minute reaction, add 10 µL of a stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Causality: This step creates a self-validating FRET pair. If the azetidine successfully inhibited the kinase, the substrate remains unphosphorylated, preventing the Europium-antibody from binding, resulting in a loss of the FRET signal at 665 nm.

Step 4: Orthogonal Validation (The Self-Validating System)

  • Action: Compounds exhibiting an IC50 < 100 nM must be counter-screened using a label-free technology (e.g., Surface Plasmon Resonance, SPR) and a cell-based Western blot assessing downstream phosphorylation (e.g., p-ERK levels).

  • Causality: TR-FRET is susceptible to auto-fluorescence or quenching by the test compound. SPR confirms direct biophysical binding (Kd), while Western blotting ensures the azetidine can permeate the cell membrane and engage the target in a complex intracellular environment, ruling out false positives. This multi-tiered approach forms a self-validating loop.

Workflow Prep 1. Compound Prep (Azetidine Library) Incubate 2. Target Incubation (Kinase + ATP) Prep->Incubate Assay 3. Activity Measurement (TR-FRET) Incubate->Assay Analyze 4. Data Analysis (IC50 Calculation) Assay->Analyze Validate 5. Orthogonal Validation (Western Blot) Analyze->Validate

Step-by-step workflow for in vitro evaluation of azetidine-based kinase inhibitors.

Emerging Frontiers: Covalent Modulators and SuFEx Chemistry

Beyond reversible inhibition, the azetidine ring is increasingly utilized in covalent drug discovery. The inherent ring strain can be leveraged to position leaving groups for nucleophilic attack. For instance, azetidine carbamates have been developed as potent, covalent inhibitors of monoacylglycerol lipase (MAGL). Furthermore, recent breakthroughs in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have introduced5 as novel electrophiles, enabling the late-stage functionalization of complex bioactive molecules and the discovery of new degrader motifs.

Conclusion

The azetidine ring is a transformative tool in the medicinal chemist's arsenal. By understanding the physicochemical causality—how ring strain, sp³ character, and reduced basicity translate to improved pharmacodynamics and pharmacokinetics—researchers can rationally design next-generation therapeutics. Rigorous, self-validating biochemical and biophysical assays remain paramount to confirming their precise mechanisms of action.

References
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Substituted Azetidines in Drug Discovery | Building Blocks Source: Life Chemicals URL
  • Title: Azetidines in Drug Discovery Source: PharmaBlock URL
  • Source: PubMed Central (PMC)
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL

Sources

Exploratory

The Strategic Utility of 1-(2-Bromo-4-fluorobenzoyl)azetidine in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the selection of core building blocks dictates the trajectory of a drug discovery campaign. 1-(2-Bromo-4-fluorobenzoyl)azetidine (CAS: 1245644-54-5 [related derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of core building blocks dictates the trajectory of a drug discovery campaign. 1-(2-Bromo-4-fluorobenzoyl)azetidine (CAS: 1245644-54-5 [related derivatives]) has emerged as a highly privileged intermediate. By combining the rigid, sp³-rich geometry of an azetidine ring with the dual-functional reactivity of a 2-bromo-4-fluorophenyl moiety, this compound serves as an ideal scaffold for the synthesis of central nervous system (CNS) modulators, kinase inhibitors, and G-protein coupled receptor (GPCR) antagonists.

This whitepaper provides an in-depth technical analysis of the physicochemical characteristics, mechanistic rationale, and experimental workflows associated with 1-(2-Bromo-4-fluorobenzoyl)azetidine, offering actionable insights for drug development professionals.

Physicochemical & Structural Profiling

The physicochemical profile of a building block directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the final drug candidate. The table below summarizes the core quantitative data for 1-(2-Bromo-4-fluorobenzoyl)azetidine, detailing the mechanistic implications of each property.

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₁₀H₉BrFNODefines the core mass and isotopic distribution (Br⁷⁹/Br⁸¹), critical for mass spectrometry identification.
Molecular Weight 258.09 g/mol Low molecular weight provides ample "budget" for downstream functionalization while strictly adhering to Lipinski’s Rule of 5.
Exact Mass 256.98515 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows.
Topological Polar Surface Area (TPSA) 20.31 ŲHighly favorable for membrane permeability. A TPSA < 90 Ų is optimal for crossing the blood-brain barrier (BBB) in CNS targets.
Hydrogen Bond Donors (HBD) 0The absence of HBDs minimizes the desolvation penalty required for the molecule to transition from an aqueous environment into a lipophilic receptor pocket.
Hydrogen Bond Acceptors (HBA) 2 (O, F)The carbonyl oxygen and the fluorine atom serve as precise interaction vectors for target kinase or GPCR hinge regions.
Rotatable Bonds 2High conformational rigidity reduces the entropic penalty upon target binding, thereby increasing binding affinity.

Mechanistic Rationale in Drug Design

The Azetidine Advantage

The incorporation of four-membered saturated heterocycles has revolutionized modern drug design. As highlighted in recent literature on , azetidines offer a unique compromise between stability and molecular rigidity. Unlike larger rings (e.g., piperidine or pyrrolidine), the high ring strain (~25.4 kcal/mol) and constrained geometry of azetidine force a specific three-dimensional exit vector for attached substituents. When utilized as an amide (as in this compound), the azetidine nitrogen exhibits significantly reduced basicity, which mitigates hERG toxicity liabilities and improves metabolic stability against monoamine oxidases.

The 2-Bromo-4-fluorophenyl Vector

The aromatic portion of this scaffold is a bifunctional masterpiece:

  • Fluorine (Position 4): The highly electronegative fluorine atom modulates the electron density of the aromatic ring. It increases the overall lipophilicity of the molecule and acts as a metabolic shield, effectively blocking cytochrome P450-mediated oxidative metabolism at the para position.

  • Bromine (Position 2): The ortho-bromine atom provides a highly reactive electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly generate libraries of complex biaryl systems without needing to reconstruct the core amide scaffold.

Synthesis & Experimental Workflows

The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine requires precise control over reaction conditions to prevent the degradation of the strained azetidine ring and to manage the steric hindrance imposed by the ortho-bromine atom.

SynthesisWorkflow A 2-Bromo-4-fluorobenzoic acid (Starting Material) B Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT, 2h A->B Chlorination C 2-Bromo-4-fluorobenzoyl chloride (Reactive Intermediate) B->C Intermediate Yield D Azetidine HCl, DIPEA DCM, 0°C to RT, 4h C->D Amidation E 1-(2-Bromo-4-fluorobenzoyl)azetidine (Target Scaffold) D->E Final Isolation

Figure 1: Synthetic workflow for 1-(2-Bromo-4-fluorobenzoyl)azetidine generation.

Protocol 1: Optimized Synthesis of the Core Scaffold

Objective: Convert 2-bromo-4-fluorobenzoic acid to its corresponding azetidine amide via a highly reactive acid chloride intermediate. Causality & Rationale: A two-step approach via an acid chloride is preferred over standard peptide coupling reagents (e.g., HATU, EDC). The steric bulk of the ortho-bromine atom severely hinders direct coupling, often leading to incomplete conversion and difficult-to-remove urea byproducts.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Catalysis & Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • Expert Insight: Oxalyl chloride is strictly selected over thionyl chloride due to its milder reactivity profile and the formation of purely gaseous byproducts (CO, CO₂, HCl), which prevents liquid contamination. The DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate.

  • Self-Validating Intermediate Check: Stir the mixture at room temperature for 2 hours. To validate completion, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The quantitative presence of the methyl ester mass (m/z ~233 [M+H]⁺) confirms successful acid chloride formation. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. In a separate flame-dried flask, suspend azetidine hydrochloride (1.2 eq) in DCM and add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

    • Expert Insight: DIPEA is utilized because it is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt of azetidine and scavenges the HCl generated during the amidation step without competing with azetidine for the electrophilic acyl carbon.

  • Coupling & Isolation: Slowly transfer the acid chloride solution to the azetidine mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the pure title compound.

Downstream Applications: P2X7 Receptor Antagonist Development

1-(2-Bromo-4-fluorobenzoyl)azetidine is frequently utilized as a precursor for developing modulators of the P2X7 receptor, an ATP-gated ion channel heavily implicated in neuroinflammation and autoimmune diseases. As detailed in, structural derivatives of this scaffold demonstrate potent antagonistic properties.

P2X7Pathway BB 1-(2-Bromo-4-fluorobenzoyl)azetidine (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) BB->Coupling Functionalization Antagonist P2X7 Receptor Antagonist (Lead Compound) Coupling->Antagonist Optimization P2X7 P2X7 Ion Channel (Target Receptor) Antagonist->P2X7 Allosteric Blockade Resolution Suppression of Neuroinflammation Antagonist->Resolution Therapeutic Outcome ATP Extracellular ATP (Endogenous Agonist) ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Ca2+ / K+ Flux Cytokines IL-1β / IL-18 Release (Neuroinflammation) Inflammasome->Cytokines Cleavage & Secretion

Figure 2: Mechanistic role of azetidine-derived antagonists in P2X7 modulation.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Exploit the ortho-bromine handle to build molecular complexity via carbon-carbon bond formation.

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine 1-(2-bromo-4-fluorobenzoyl)azetidine (1.0 eq), a selected heterocyclic boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) catalyst and to suppress the homocoupling of the boronic acid, which would otherwise complicate purification.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-determining reductive elimination step of the catalytic cycle.

  • Heating & Validation: Seal the vial and heat the reaction to 90 °C for 6-8 hours (or 110 °C for 45 minutes under microwave irradiation). Monitor progression via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot confirms reaction completion.

  • Purification: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the final P2X7 antagonist.

References

  • European Patent Office. "5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS" (EP2424869B1).
  • World Intellectual Property Organization. "NOVEL OXADIAZOLE COMPOUNDS" (WO2011071570A1).
  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry (2026). Available at:[Link]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Available at:[Link]

Foundational

An In-depth Technical Guide to 1-(2-Bromo-4-fluorobenzoyl)azetidine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorobenzoyl)azetidine, a halogenated aryl-azetidine derivative of significant interest in medicinal chemistry. While a specific CAS Number...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorobenzoyl)azetidine, a halogenated aryl-azetidine derivative of significant interest in medicinal chemistry. While a specific CAS Number for this exact structure is not publicly cataloged as of the latest update, its synthesis is highly feasible via standard organic chemistry protocols. This document outlines the compound's nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, and methods for its structural characterization. Furthermore, it delves into the rationale behind its design, grounded in the established role of the azetidine motif as a privileged scaffold in modern drug discovery. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing both a theoretical framework and practical, actionable insights.

Introduction: The Rationale for Azetidine Scaffolds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in the design of novel therapeutics.[1][2] Their unique structural and physicochemical properties, stemming from a balance of ring strain (approx. 25.4 kcal/mol) and stability, offer distinct advantages over more common ring systems like pyrrolidines or piperidines.[2] The incorporation of an azetidine moiety can significantly enhance a molecule's metabolic stability, aqueous solubility, and receptor binding affinity, while providing a three-dimensional architecture that can improve selectivity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]

The subject of this guide, 1-(2-Bromo-4-fluorobenzoyl)azetidine, combines this privileged azetidine ring with a di-halogenated phenyl group. The bromo and fluoro substituents offer multiple strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the reactivity and metabolic stability of the molecule.

  • Vectors for Further Functionalization: The bromine atom, in particular, serves as a versatile handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this valuable chemical entity.

Compound Identification and Physicochemical Properties

  • IUPAC Name: (2-Bromo-4-fluorophenyl)(azetidin-1-yl)methanone

  • Synonym: 1-(2-Bromo-4-fluorobenzoyl)azetidine

The predicted physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉BrFNOCalculated
Molecular Weight 258.09 g/mol Calculated
Appearance Predicted to be an off-white to pale yellow solidAnalog Comparison
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, DCM, EtOAc)General Knowledge
XLogP3 ~2.5 - 3.5Predicted

Synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine

The most direct and industrially scalable route to synthesize the title compound is through the nucleophilic acyl substitution of 2-bromo-4-fluorobenzoyl chloride with azetidine. This is a standard amide bond formation reaction.

Reaction Scheme

Synthesis_Scheme reactant1 2-Bromo-4-fluorobenzoic acid intermediate 2-Bromo-4-fluorobenzoyl chloride reactant1->intermediate Acyl Chloride Formation reactant2 SOCl₂ or (COCl)₂ product 1-(2-Bromo-4-fluorobenzoyl)azetidine intermediate->product Acylation (Schotten-Baumann conditions) reactant3 Azetidine reactant3->product

Caption: Synthetic pathway to 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Azetidine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Preparation of 2-Bromo-4-fluorobenzoyl chloride (Intermediate)

Causality: The carboxylic acid must first be converted to a more reactive acyl chloride to facilitate acylation of the secondary amine (azetidine). Thionyl chloride is a common and effective reagent for this transformation.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Acylation of Azetidine

Causality: This step forms the target amide bond. The reaction is performed under basic conditions (Schotten-Baumann conditions) to neutralize the HCl generated during the reaction and to deprotonate the azetidinium salt, liberating the free azetidine base for nucleophilic attack. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acyl chloride.

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend azetidine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq) to the suspension and stir for 20-30 minutes. This generates the free azetidine base in situ.

  • Dissolve the crude 2-bromo-4-fluorobenzoyl chloride (1.0 eq) from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold azetidine suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 1-(2-Bromo-4-fluorobenzoyl)azetidine as a pure solid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the azetidine protons (two triplets, one quintet) and the aromatic protons on the disubstituted phenyl ring (three distinct signals in the aromatic region).
¹³C NMR Resonances for the carbonyl carbon (~165-170 ppm), the azetidine carbons, and the six distinct aromatic carbons (four protonated, two quaternary).
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1660 cm⁻¹.
Mass Spec (HRMS) The calculated exact mass should be observed, confirming the elemental composition. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery and Chemical Biology

1-(2-Bromo-4-fluorobenzoyl)azetidine is not an end-product therapeutic but rather a highly valuable building block for creating more complex molecules.[3]

Scaffold for Library Synthesis

The true utility of this compound lies in the strategic placement of the bromine atom. It acts as a versatile chemical handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

Application_Workflow start 1-(2-Bromo-4-fluorobenzoyl)azetidine suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira library Diverse Compound Library suzuki->library buchwald->library sonogashira->library sar SAR Studies library->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for utilizing the title compound in library synthesis.

This approach allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to identifying and optimizing lead compounds in a drug discovery program.

Bioisosteric Replacement and Property Modulation

The azetidine-amide linkage serves as a bioisostere for other common functional groups, offering a way to fine-tune pharmacokinetic properties. Its constrained nature can lock the conformation of the aryl group relative to the rest of a larger molecule, potentially increasing binding affinity and selectivity for a biological target.

Conclusion

1-(2-Bromo-4-fluorobenzoyl)azetidine represents a strategically designed chemical building block that leverages the proven benefits of the azetidine scaffold with the synthetic versatility of an aryl bromide. While not a widely commercialized compound, its synthesis is straightforward and based on robust, well-established chemical principles. This guide provides the necessary technical information for its preparation, characterization, and strategic deployment in medicinal chemistry campaigns, empowering researchers to expand their chemical toolkits for the development of next-generation therapeutics.

References

  • (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone. Advanced Organic Compound. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol Research Portal. Available at: [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Handling Protocols for 1-(2-Bromo-4-fluorobenzoyl)azetidine

Introduction & Structural Causality In modern medicinal chemistry and drug development, the azetidine ring has emerged as a privileged scaffold [1]. By replacing traditional pyrrolidine or open-chain amine moieties with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In modern medicinal chemistry and drug development, the azetidine ring has emerged as a privileged scaffold [1]. By replacing traditional pyrrolidine or open-chain amine moieties with a four-membered azetidine ring, researchers can increase structural rigidity, lower lipophilicity (logD), and often improve metabolic stability.

1-(2-Bromo-4-fluorobenzoyl)azetidine is a highly specialized building block featuring an azetidine ring linked via an amide bond to a 2-bromo-4-fluorophenyl group. Understanding its solubility profile requires a deep dive into its physicochemical causality:

  • The Tertiary Amide Core: The coupling of azetidine to the benzoyl group forms a tertiary amide. Because there is no N–H bond, the molecule cannot act as a hydrogen bond donor . It can only act as a hydrogen bond acceptor (via the carbonyl oxygen and the fluorine atom). This severely restricts its ability to form hydration shells in aqueous environments.

  • Halogen-Driven Lipophilicity: The para-fluoro substituent enhances metabolic stability by blocking cytochrome P450 oxidation sites, while the ortho-bromo substituent is large, polarizable, and highly lipophilic. The steric bulk of the bromine atom forces the aromatic ring out of coplanarity with the amide bond, disrupting tight crystal lattice packing. This disruption lowers the melting point and significantly increases solubility in organic solvents compared to planar, non-halogenated analogs [2].

Quantitative Solubility Profile

Based on the physicochemical properties of halogenated benzamides and azetidine derivatives [3], the solubility profile of 1-(2-Bromo-4-fluorobenzoyl)azetidine is highly skewed toward polar aprotic and halogenated solvents.

Table 1: Solubility Profile of 1-(2-Bromo-4-fluorobenzoyl)azetidine at 25°C

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50 (Highly Soluble)High dielectric constant; effectively solvates both the polar amide core and the lipophilic halogens.
N,N-Dimethylformamide (DMF) Polar Aprotic> 50 (Highly Soluble)Strong H-bond acceptor; disrupts the compound's crystal lattice effectively.
Dichloromethane (DCM) Halogenated> 30 (Very Soluble)Strong dispersion forces between the halogenated solvent and the bromofluorophenyl ring ("like dissolves like").
Ethyl Acetate (EtOAc) Polar Aprotic10 - 30 (Soluble)Moderate polarity; solvates the tertiary amide but lacks the dielectric strength of DMSO.
Methanol (MeOH) Polar Protic5 - 15 (Sparingly Soluble)Can donate H-bonds to the carbonyl and fluorine, but the compound's hydrophobic bulk limits total solvation.
Water (pH 7.4) Aqueous< 0.1 (Practically Insoluble)Lack of H-bond donors and a large hydrophobic surface area create a high entropic penalty for water cavity formation.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, solubility must be measured using self-validating systems. Below are the industry-standard protocols for determining both the thermodynamic and kinetic solubility of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in various neat solvents.

  • Preparation: Accurately weigh 10.0 mg of 1-(2-Bromo-4-fluorobenzoyl)azetidine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, EtOAc, or Water) to create a visibly supersaturated suspension.

  • Agitation: Cap the vial tightly and place it in a temperature-controlled thermoshaker at 25°C ± 0.1°C. Agitate at 800 rpm for 48 hours to ensure thermodynamic equilibrium is fully reached.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and filter it through a 0.22 µm syringe filter. (Critical Note: Use PTFE filters for organic solvents and Regenerated Cellulose for DMSO/DMF to prevent filter degradation).

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV at the compound's λ_max (typically ~254 nm). Calculate the concentration against a pre-established calibration curve.

Protocol B: Kinetic Solubility Assessment for Bioassays (Solvent-Shift)

Purpose: To determine the maximum concentration of the compound in an aqueous buffer before "solvent crash" (precipitation) occurs when diluting from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock.

  • Aqueous Shift: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate. This ensures a final, bioassay-compatible DMSO concentration of 1.0% (v/v).

  • Incubation: Incubate the plate at 37°C for 2 hours to simulate biological assay conditions.

  • Detection: Measure the absorbance at 620 nm (or use a laser nephelometer) to detect light scattering caused by micro-precipitate formation. The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in baseline scattering.

Workflows and Visualizations

To streamline laboratory operations, the following diagrams map out the logical relationships for solubility profiling and solvent selection.

SolubilityWorkflow A Solid Compound 1-(2-Bromo-4-fluorobenzoyl)azetidine B Add Target Solvent (e.g., DMSO, Water) A->B C Incubate & Agitate (48h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E F Data Processing (Calculate mg/mL) E->F

Caption: Thermodynamic solubility profiling workflow for halogenated azetidine amides.

SolventSelection Start Target Application Bio In Vitro Bioassays Start->Bio Synth Chemical Synthesis Start->Synth DMSO Primary Stock: DMSO (>50 mg/mL) Bio->DMSO DCM Halogenated Solvents (DCM, Chloroform) Synth->DCM Polar Polar Aprotic (DMF, THF) Synth->Polar Aqueous Dilution: Aqueous Buffer (Max 1% DMSO) DMSO->Aqueous

Caption: Decision matrix for solvent selection based on downstream experimental application.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: PMC (National Institutes of Health) URL:[Link] [3]

Protocols & Analytical Methods

Method

Experimental procedure for the acylation of azetidine with 2-bromo-4-fluorobenzoyl chloride

Application Note & Protocol Topic: Experimental Procedure for the Acylation of Azetidine with 2-Bromo-4-fluorobenzoyl Chloride Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Procedure for the Acylation of Azetidine with 2-Bromo-4-fluorobenzoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylated Azetidines

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique, strained-ring structure imparts desirable physicochemical properties, often improving metabolic stability, aqueous solubility, and cell permeability when incorporated into drug candidates.[1] The acylation of the azetidine nitrogen is a fundamental transformation that allows for the installation of diverse functionalities, creating scaffolds with broad therapeutic potential.

This document provides a detailed protocol for the synthesis of (azetidin-1-yl)(2-bromo-4-fluorophenyl)methanone. This specific transformation involves the N-acylation of azetidine with 2-bromo-4-fluorobenzoyl chloride, a common reaction in the construction of lead-like libraries for drug discovery.[2] The procedure detailed herein follows the principles of the Schotten-Baumann reaction, a robust and widely used method for forming amides from amines and acyl chlorides.[3][4]

Reaction Mechanism: The Schotten-Baumann Acylation

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated.[6] Without an acid scavenger, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azetidine attacks the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated. In this protocol, triethylamine (Et₃N), a tertiary amine base, serves as the acid scavenger, reacting with the generated HCl to form triethylammonium chloride.[8] This salt often has limited solubility in the reaction solvent and can be easily removed during the work-up procedure.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and safety of this experiment. All reagents should be of high purity and handled in a well-ventilated chemical fume hood.

ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
AzetidineC₃H₇N57.091.010.00.571 g
2-Bromo-4-fluorobenzoyl chlorideC₇H₃BrClFO237.461.0510.52.49 g
Triethylamine (TEA)C₆H₁₅N101.191.212.01.21 g (1.67 mL)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--50 mL

Safety & Handling Precautions

  • Azetidine: Highly flammable, corrosive, and can cause severe skin burns and eye damage.[9][10] It is volatile and should be stored under an inert atmosphere and handled with extreme care.[11]

  • 2-Bromo-4-fluorobenzoyl chloride: Corrosive and a lachrymator (causes tears).[12] It reacts with moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Triethylamine: Flammable liquid with a strong, pungent odor. It is corrosive and should be dispensed in a fume hood.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][15] The entire procedure must be conducted within a certified chemical fume hood.[10]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reagents 1. Assemble & Dry Glassware solution_prep 2. Prepare Azetidine/TEA Solution reagents->solution_prep cooling 3. Cool Reaction Mixture to 0°C solution_prep->cooling addition 4. Add Acyl Chloride Dropwise cooling->addition stirring 5. Stir at Room Temperature addition->stirring monitoring 6. Monitor by TLC stirring->monitoring quench 7. Quench with Water monitoring->quench extract 8. Perform Aqueous Work-up quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify via Chromatography dry->purify analysis 11. Analyze by NMR, MS purify->analysis

Caption: High-level workflow for the acylation of azetidine.

Detailed Step-by-Step Protocol

Part A: Reaction Setup
  • Glassware Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidine (0.571 g, 10.0 mmol).

  • Solvent and Base Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 12.0 mmol). Stir the solution under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the acyl chloride.[7]

  • Acyl Chloride Preparation: In a separate dry vial, dissolve 2-bromo-4-fluorobenzoyl chloride (2.49 g, 10.5 mmol) in 10 mL of anhydrous DCM.

Part B: Reaction Execution
  • Dropwise Addition: Add the 2-bromo-4-fluorobenzoyl chloride solution to the stirred, cooled azetidine solution dropwise over 15-20 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) may form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A typical starting point is 30-50% ethyl acetate in hexanes.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic product and starting material. Staining with ninhydrin can be used to visualize the azetidine starting material if needed.

    • Completion: The reaction is considered complete when the azetidine spot is no longer visible on the TLC plate.

Part C: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.[7]

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine and any remaining azetidine).[7]

    • 50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining HCl and hydrolyze excess acyl chloride).[7]

    • 50 mL of brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a solid or viscous oil.

  • Purification: Purify the crude material using flash column chromatography on silica gel.

    • Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to elute the product.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, (azetidin-1-yl)(2-bromo-4-fluorophenyl)methanone.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H-NMR (Proton NMR): The spectrum should show characteristic peaks for the azetidine ring protons (typically triplets or quintets in the range of 2.0-4.5 ppm) and the aromatic protons from the benzoyl group (in the range of 7.0-8.0 ppm).

  • ¹³C-NMR (Carbon NMR): The spectrum will show distinct signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₉BrFNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction does not start or is sluggish Impure or wet reagents/solvent.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents.
Insufficient activation.If the reaction is slow at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but monitor for side product formation.
Low Yield Incomplete reaction.Allow the reaction to stir for a longer period. Confirm completion by TLC before work-up.
Loss of product during work-up.Ensure pH is correct during aqueous washes. Avoid vigorous shaking that can lead to emulsions.
Multiple spots on TLC after reaction Side reactions (e.g., hydrolysis of acyl chloride).Ensure the reaction is run under an inert atmosphere and that the acyl chloride is added slowly at 0 °C.
Incomplete reaction.See "Reaction does not start or is sluggish" above.

References

  • Benchchem. The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols. Benchchem.
  • Benchchem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. Benchchem.
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Ataman Kimya. TRIETHYLAMINE. Ataman Kimya.
  • SATHEE. Chemistry Schotten Baumann Reaction. SATHEE.
  • Apollo Scientific. Azetidine. Apollo Scientific.
  • United States Biological. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. United States Biological.
  • TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals.
  • chemeurope.com. Triethylamine. chemeurope.com.
  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Chemistry Stack Exchange. Acetylation of Secondary amines. Chemistry Stack Exchange.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • BLD Pharmatech. 2-Chloro-4-fluorobenzoyl chloride. BLD Pharmatech.
  • J&K Scientific LLC. Schotten-Baumann Reaction. J&K Scientific LLC.
  • Organic Chemistry Portal. Schotten-Baumann Conditions. Organic Chemistry Portal.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Wikipedia. Schotten–Baumann reaction. Wikipedia.
  • Alkyl Amines Chemicals Limited. TRIETHYLAMINE (TEA). Alkyl Amines Chemicals Limited.
  • L.S. College. Schotten–Baumann reaction. L.S. College.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PMC. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • ResearchGate. Methods for the synthesis of azetidines. ResearchGate.
  • Rsc.org. Supplementary Information. Rsc.org.
  • HETEROCYCLES. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.
  • Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.

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Application

Application Note: 1-(2-Bromo-4-fluorobenzoyl)azetidine in Medicinal Chemistry – Divergent Functionalization and Pathway Modulation

Executive Summary In modern drug discovery, the strategic selection of building blocks is critical for optimizing both target affinity and pharmacokinetic profiles. 1-(2-Bromo-4-fluorobenzoyl)azetidine has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks is critical for optimizing both target affinity and pharmacokinetic profiles. 1-(2-Bromo-4-fluorobenzoyl)azetidine has emerged as a highly versatile, dual-functional intermediate. This compound features a conformationally restricted azetidine amide, an ortho-bromine atom primed for transition-metal-catalyzed cross-coupling, and a para-fluorine atom susceptible to nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive guide for researchers utilizing this scaffold to synthesize complex active pharmaceutical ingredients (APIs). Specifically, we detail its application in the development of antagonists for the P2X7 receptor—a critical target in macrophage-mediated inflammatory diseases[1].

Physicochemical & Structural Profiling

The architectural design of 1-(2-Bromo-4-fluorobenzoyl)azetidine is not arbitrary; it is rooted in specific physicochemical rationales:

  • The Azetidine Motif: Compared to larger saturated heterocycles (like pyrrolidine or piperidine) or acyclic dialkylamines, the four-membered azetidine ring lowers the overall lipophilicity (clogP) of the molecule. Furthermore, its reduced number of C–H bonds minimizes susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism, thereby enhancing metabolic stability.

  • Conformational Restriction via Ortho-Substitution: The bulky bromine atom at the 2-position induces a severe steric clash with the azetidine ring. This forces the amide carbonyl out of the plane of the phenyl ring, increasing the three-dimensional character (Fsp3) of the molecule. This non-planar geometry is frequently required to precisely fit into the deep, hydrophobic binding pockets of G-protein-coupled receptors (GPCRs) and ion channels.

  • Orthogonal Reactivity Handles: The compound offers two distinct sites for late-stage functionalization. The C2-bromine is highly reactive toward Palladium-catalyzed C–C bond formation[2], while the C4-fluorine is electronically activated by the electron-withdrawing benzoyl group, allowing for SNAr reactions with various nucleophiles.

SyntheticWorkflow A 1-(2-Bromo-4-fluorobenzoyl)azetidine (Core Scaffold) B Suzuki-Miyaura Coupling (Pd-Catalyzed) A->B Arylboronic Acid, Pd(dppf)Cl2 C Nucleophilic Aromatic Substitution (SNAr) A->C Secondary Amine, Base, Heat D Biaryl Azetidine Amide (e.g., P2X7 Antagonist) B->D E 4-Amino-2-bromobenzoyl Azetidine (Solubility Enhanced) C->E

Figure 1: Divergent synthetic workflow leveraging the orthogonal reactivity of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Biological Context: Targeting the P2X7 Receptor Pathway

Derivatives of 2-bromo-4-fluorobenzoyl amides have been extensively patented as modulators of the P2X7 receptor[1]. The P2X7 receptor is an ATP-gated cation channel predominantly expressed on macrophages and microglia. Under pathological conditions, high concentrations of extracellular ATP activate P2X7, leading to a massive efflux of potassium (K+) and influx of calcium (Ca2+)[3].

This specific ion flux is the primary trigger for the assembly of the NLRP3 inflammasome, which subsequently activates Caspase-1. Caspase-1 cleaves pro-IL-1β into its active form, IL-1β, driving severe inflammatory responses and pyroptosis[3],[4]. Synthesizing targeted antagonists using the azetidine scaffold blocks this pore opening, halting the inflammatory cascade at its source.

P2X7Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Macrophage Membrane) ATP->P2X7 Binds & Activates IonFlux Ion Flux (K+ Efflux / Ca2+ Influx) P2X7->IonFlux Pore Opening NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase IL1B Pro-IL-1β Cleavage & IL-1β Release Caspase->IL1B Antagonist Azetidine-Derived P2X7 Antagonist Antagonist->P2X7 Blocks Channel

Figure 2: P2X7 receptor signaling pathway in macrophages and the mechanism of intervention by azetidine-derived antagonists.

Experimental Protocols

The following self-validating protocols detail the divergent functionalization of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Position)

Objective: To construct a biaryl framework necessary for deep-pocket GPCR/ion channel binding[5].

Causality & Design Choices: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate nature of the dppf ligand creates a sterically demanding environment around the palladium center, which prevents the basic azetidine nitrogen from coordinating and poisoning the catalyst. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is employed to ensure total dissolution of both the lipophilic organic substrate and the inorganic base (K2CO3), maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask, add 1-(2-Bromo-4-fluorobenzoyl)azetidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical Checkpoint): Sparge the mixture with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]+ is consumed and the product mass is dominant.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the biaryl product.

Protocol B: Nucleophilic Aromatic Substitution (C4-Position)

Objective: To introduce solubilizing aliphatic amines (e.g., morpholine) at the para-position to improve the aqueous solubility of the final API.

Causality & Design Choices: The C4-fluorine is activated by the strongly electron-withdrawing carbonyl group at C1. Dimethyl sulfoxide (DMSO) is chosen as the solvent because it is a polar aprotic solvent that heavily solvates the potassium cation of the base, leaving the nucleophile completely "naked" and highly reactive, thereby lowering the activation energy of the Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave-safe vial, dissolve 1-(2-Bromo-4-fluorobenzoyl)azetidine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (5 mL).

  • Reagent Addition: Add morpholine (1.5 equiv, 1.5 mmol) and finely powdered anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Reaction: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C) for 12 hours.

  • Validation Checkpoint: Monitor via TLC (UV active). A highly polar new spot should appear, indicating the displacement of fluorine by the amine.

  • Workup: Cool the mixture and pour it into 30 mL of ice-cold water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Washing: Wash the combined DCM layers extensively with water (5 x 15 mL) to remove residual DMSO, followed by a final brine wash.

  • Purification: Dry over MgSO4, concentrate, and purify via recrystallization or flash chromatography.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, yields, and key analytical markers for the divergent functionalization of the 1-(2-Bromo-4-fluorobenzoyl)azetidine scaffold.

Reaction TypeTarget PositionReagents / CatalystSolvent SystemTemp / TimeAvg. Isolated YieldKey Analytical Marker (LC-MS / NMR)
Suzuki-Miyaura C2 (Bromine)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane / H₂O (4:1)90 °C / 6 h78 - 85%Loss of isotopic bromine doublet (~1:1 ratio) in MS; new aromatic protons in ¹H NMR.
SNAr C4 (Fluorine)Morpholine, K₂CO₃Anhydrous DMSO110 °C / 12 h82 - 90%Loss of ¹⁹F NMR signal (~ -105 ppm); appearance of aliphatic morpholine multiplets (3.0-3.8 ppm).

References

  • Source: European Patent Office - EP 2424869 B1 (googleapis.com)
  • Source: PubMed Central (PMC)
  • ATP/P2X7 receptor signaling as a potential anti-inflammatory target of natural polyphenols Source: PLOS ONE URL
  • Source: PubMed Central (PMC)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL

Sources

Method

Analytical methods for the characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine

Application Note: Comprehensive Analytical Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine Introduction & Scientific Context 1-(2-Bromo-4-fluorobenzoyl)azetidine is a highly valuable synthetic intermediate and r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine

Introduction & Scientific Context

1-(2-Bromo-4-fluorobenzoyl)azetidine is a highly valuable synthetic intermediate and rigidified amide bioisostere. It is frequently utilized in the development of neuroactive compounds, most notably in the synthesis of P2X7 receptor modulators targeted for neurodegenerative and inflammatory diseases[1],[2]. The incorporation of the four-membered azetidine ring imposes unique conformational constraints on the molecule, while the 2-bromo-4-fluorophenyl moiety provides critical vectors for subsequent cross-coupling (via the bromide) and modulates the compound's lipophilicity.

Rigorous analytical characterization of this intermediate is critical. Because azetidine amides exhibit complex structural dynamics in solution—specifically restricted rotation around the amide bond—analysts must employ tailored High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Variable Temperature Nuclear Magnetic Resonance (VT-NMR) methodologies to ensure batch-to-batch reproducibility and confirm structural identity[3],[4].

Chemical & Physical Profile

Before initiating analytical workflows, it is essential to establish the theoretical parameters of the analyte to validate empirical data.

ParameterValue / Description
Chemical Name 1-(2-Bromo-4-fluorobenzoyl)azetidine
Molecular Formula C₁₀H₉BrFNO
Molecular Weight 258.09 g/mol
Monoisotopic Mass (⁷⁹Br) 256.9852 Da
Monoisotopic Mass (⁸¹Br) 258.9831 Da
Expected [M+H]⁺ (⁷⁹Br/⁸¹Br) 257.9930 m/z / 259.9910 m/z
Functional Groups Tertiary Amide, Aryl Halides (Br, F), Azetidine Ring

Analytical Strategy & Workflow

The following workflow outlines the self-validating system used to characterize the compound, ensuring that both purity and exact structural connectivity are confirmed prior to downstream application.

G Synthesis 1-(2-Bromo-4-fluorobenzoyl) azetidine Synthesis HPLC HPLC-UV (Purity & Impurities) Synthesis->HPLC HRMS LC-HRMS (Exact Mass & Isotopes) Synthesis->HRMS NMR Multinuclear NMR (1H, 13C, 19F, VT-NMR) Synthesis->NMR Release Final Characterization & Batch Release HPLC->Release HRMS->Release NMR->Release

Analytical workflow for the comprehensive characterization of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

LC-HRMS: Purity and Isotopic Signature Validation

Expertise & Experience (Causality): While 1-(2-bromo-4-fluorobenzoyl)azetidine is a neutral tertiary amide, the choice of mobile phase modifier is critical. We utilize 0.1% Formic Acid (FA) to maintain an acidic pH. This suppresses the ionization of residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks, while simultaneously promoting excellent protonation ([M+H]⁺) in positive Electrospray Ionization (ESI+) mode. Furthermore, HRMS is deployed to exploit the natural ~1:1 isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). Observing this distinct M / M+2 doublet is a self-validating check that the halogen has not been lost via dehalogenation during upstream synthesis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL for MS injection.

  • Column Selection: Waters SunFire C18 (50 mm × 2.1 mm, 1.8 µm) maintained at 40 °C to reduce backpressure and improve mass transfer.

  • Mobile Phases:

    • Phase A: 0.1% FA in LC-MS grade H₂O.

    • Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Injection & Flow: Inject 2.0 µL at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (amide backbone) and 254 nm (aromatic ring). Scan ESI+ from m/z 100 to 600.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
6.0 5 95 0.4
8.0 5 95 0.4
8.1 95 5 0.4

| 10.0 | 95 | 5 | 0.4 |

Multinuclear NMR Spectroscopy & Rotameric Analysis

Expertise & Experience (Causality): A major pitfall in the NMR characterization of azetidine amides is the misinterpretation of peak splitting. Due to the partial double-bond character of the N-C(O) bond, azetidine amides exist as syn and anti rotamers[3]. At room temperature (298 K), the rotation barrier is high enough that these rotamers exchange slowly on the NMR timescale, causing the azetidine N-CH₂ protons to appear as two distinct, broadened multiplets rather than a single expected signal[4]. To prove these peaks represent a single pure compound rather than an impurity, Variable Temperature NMR (VT-NMR) must be performed. Heating the sample provides the thermal energy required to overcome the rotational barrier, coalescing the split signals into sharp singlets[4].

Rotamers Amide Amide Bond (Partial Double Bond Character) Restricted Restricted Rotation (Slow exchange at 298 K) Amide->Restricted Rotamers Syn/Anti Rotamers (Peak Splitting in 1H/13C NMR) Restricted->Rotamers VTNMR Variable Temperature NMR (343 K) (Peak Coalescence) Rotamers->VTNMR

Mechanistic basis for amide rotamerism in azetidine derivatives and resolution via VT-NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • ¹H NMR Acquisition (298 K): Acquire a standard 1D proton spectrum (400 MHz, 16 scans, relaxation delay 2.0 s). Note the broadening in the 3.9–4.3 ppm region.

  • ¹⁹F NMR Acquisition (298 K): Acquire a fluorine spectrum (376 MHz, 16 scans) to verify the presence of the single aromatic fluorine atom.

  • VT-NMR Validation (343 K): If rotameric splitting complicates integration, switch the solvent to DMSO-d₆ (higher boiling point), heat the NMR probe to 343 K (70 °C), allow 10 minutes for thermal equilibration, and re-acquire the ¹H NMR. Observe the coalescence of the azetidine protons.

Table 2: Expected ¹H and ¹⁹F NMR Spectral Assignments (CDCl₃, 298 K)

Nucleus Chemical Shift (ppm) Multiplicity Integration Structural Assignment
¹H 7.35 – 7.45 dd 1H Aromatic C3-H (between Br and F)
¹H 7.25 – 7.30 dd 1H Aromatic C6-H (adjacent to carbonyl)
¹H 7.05 – 7.15 td 1H Aromatic C5-H (adjacent to F)
¹H 4.15 – 4.30 m 2H Azetidine N-CH₂ (Rotamer state A)
¹H 3.90 – 4.05 m 2H Azetidine N-CH₂ (Rotamer state B)
¹H 2.25 – 2.40 p 2H Azetidine central CH₂

| ¹⁹F | -109.5 | s | 1F | Aromatic C4-F |

References

  • Source: European Patent Office (EP2424869B1)
  • Source: United States Patent and Trademark Office (US10040759B2)
  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: "Amide Resonance" Correlates with a Breadth of C−N Rotation Barriers Source: ResearchGate / Journal of the American Chemical Society URL: [Link]

Sources

Application

Stereoselective Synthesis of 2,3-Disubstituted Azetidine Derivatives: Application Notes &amp; Protocols

Executive Summary & Strategic Overview In modern drug discovery, there is a paradigm shift away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. Azetidines—four-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

In modern drug discovery, there is a paradigm shift away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. Azetidines—four-membered nitrogen heterocycles—are highly prized for their ability to improve physicochemical properties, such as lowering lipophilicity (logP) and increasing metabolic stability, while serving as rigidified bioisosteres for piperidines and morpholines[1],[2].

However, the stereoselective synthesis of 2,3-disubstituted azetidines remains a formidable challenge. The inherent ring strain (~26 kcal/mol) and the steric repulsion between adjacent substituents on a compact four-membered ring often lead to ring-opening side reactions or poor stereocontrol[3],[4]. Traditional methods rely heavily on chiral pool materials or stoichiometric chiral auxiliaries.

This application note details two state-of-the-art methodologies that overcome these limitations:

  • Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Reaction : A photochemical [2+2] cycloaddition utilizing triplet energy transfer (EnT)[5].

  • Copper-Catalyzed Asymmetric Boryl Allylation : A direct, enantioselective difunctionalization of azetines[4].

Methodology A: Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Cycloaddition

Mechanistic Insights & Causality

Historically, the aza-Paternò-Büchi reaction (the [2+2] photocycloaddition between an imine and an alkene) was limited by the need for high-energy UV irradiation, which caused substrate degradation and poor stereoselectivity due to background isomerization[6],[3].

Recent breakthroughs by the Schindler group have bypassed these issues by utilizing visible-light-mediated Triplet Energy Transfer (EnT) [1],[5]. By employing an Iridium(III) photocatalyst and an oxime derivative (acting as an imine equivalent), the catalyst absorbs visible light to reach a long-lived triplet excited state. It then transfers this energy to the oxime, generating a reactive triplet diradical that undergoes a concerted or rapid stepwise [2+2] cycloaddition with an alkene[1],[7]. This EnT pathway allows the reaction to proceed under exceptionally mild conditions, preserving sensitive functional groups and dictating high diastereoselectivity.

EnT_Mechanism PC Photocatalyst (Ir) Ground State PC_star Photocatalyst (Ir*) Triplet State PC->PC_star Visible Light (440 nm) Excitation PC_star->PC Triplet Energy Transfer (EnT) Oxime Oxime Derivative Ground State Oxime_star Oxime Diradical Triplet State Oxime->Oxime_star EnT from Ir* Azetidine 2,3-Disubstituted Azetidine (via[2+2] Cycloaddition) Oxime_star->Azetidine + Alkene [2+2] Cycloaddition Alkene Alkene Component Alkene->Azetidine

Mechanism of visible-light-mediated aza-Paternò-Büchi reaction via Triplet Energy Transfer.

Protocol 1: Intermolecular Photochemical Synthesis of Azetidines

Self-Validating Design: This protocol incorporates strict degassing procedures. Because molecular oxygen ( O2​ ) is a potent triplet quencher, failure to degas will visibly halt the reaction, serving as an internal quality control checkpoint.

Reagents & Equipment:

  • Oxime derivative (1.0 equiv, 0.2 mmol)

  • Alkene (3.0 equiv, 0.6 mmol)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1.0 mol%)

  • Solvent: Anhydrous, degassed Trifluorotoluene ( PhCF3​ ) or Acetonitrile ( CH3​CN ) (0.1 M)

  • Light Source: 440 nm Blue LED photoreactor equipped with cooling fans.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the oxime derivative, the Ir(III) photocatalyst, and the alkene.

  • Solvent Addition & Degassing : Add the anhydrous solvent. Seal the tube with a rubber septum. Perform three cycles of Freeze-Pump-Thaw :

    • Causality: Argon sparging is often insufficient for long-lived triplet state chemistry. Freeze-pump-thaw ensures complete removal of dissolved O2​ , preventing the quenching of the Ir* excited state or the oxime diradical[1],[5].

  • Irradiation : Backfill the tube with Argon. Place the reaction vessel in the 440 nm Blue LED photoreactor. Stir vigorously at room temperature for 16–24 hours.

    • Expert Insight: Maintain the reaction temperature below 30 °C using cooling fans. Elevated temperatures can accelerate non-radiative decay pathways of the photocatalyst, reducing the yield.

  • Workup & Purification : Quench the reaction by exposing it to air. Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2,3-disubstituted azetidine.

Methodology B: Enantioselective Cu-Catalyzed Boryl Allylation of Azetines

Mechanistic Insights & Causality

While photochemical methods excel at diastereoselectivity, achieving high enantioselectivity (ee) in azetidine synthesis is notoriously difficult[4]. Azetines (partially unsaturated azetidines) are highly strained and prone to ring-opening under standard catalytic conditions[8].

A breakthrough approach utilizes a Copper-Catalyzed Asymmetric Boryl Allylation [2],[4]. By employing a chiral bisphosphine-ligated Copper(I) catalyst, researchers can perform a highly enantioselective borylcupration across the electron-rich C=C bond of the azetine. The resulting α -amino- β -boryl copper intermediate is subsequently trapped by an electrophilic allyl phosphate. This cascade efficiently installs two contiguous stereocenters at the C2 and C3 positions of the azetidine ring without triggering strain-release ring opening[4].

Cu_Catalysis Cu_Cat L*Cu-B(pin) Active Chiral Catalyst Cu_Enolate alpha-Cu-beta-boryl Intermediate Cu_Cat->Cu_Enolate Enantioselective Borylcupration Azetine Azetine Substrate Azetine->Cu_Enolate Product Chiral 2,3-Disubstituted Boryl-Allyl Azetidine Cu_Enolate->Product Allylation (Stereoretentive) Allyl_Phos Allyl Phosphate Allyl_Phos->Product Product->Cu_Cat Catalyst Regeneration (with B2pin2 & Base)

Catalytic cycle for the enantioselective Cu-catalyzed boryl allylation of azetines.

Protocol 2: Asymmetric Synthesis of Chiral 2,3-Disubstituted Azetidines

Self-Validating Design: The use of a specific base ( LiOtBu ) is critical. If transmetalation fails due to moisture or incorrect base pKa, the reaction stalls at the B2​pin2​ activation step, yielding unreacted starting material rather than racemic byproducts.

Reagents & Equipment:

  • N-Boc-Azetine (1.0 equiv, 0.2 mmol)

  • Bis(pinacolato)diboron ( B2​pin2​ ) (1.5 equiv, 0.3 mmol)

  • Allyl diethyl phosphate (1.2 equiv, 0.24 mmol)

  • Catalyst Precursor: Cu(MeCN)4​BF4​ (5.0 mol%)

  • Chiral Ligand: (R)-DTBM-Segphos (6.0 mol%)

  • Base: Lithium tert-butoxide ( LiOtBu ) (15 mol%)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation : In an argon-filled glovebox, charge a 2-dram vial with Cu(MeCN)4​BF4​ and (R)-DTBM-Segphos. Add 1.0 mL of anhydrous THF and stir for 30 minutes at room temperature to form the active chiral L*Cu(I) complex.

  • Borylation Initiation : To the catalyst solution, add B2​pin2​ and LiOtBu . Stir for 10 minutes.

    • Causality: LiOtBu is specifically chosen to activate B2​pin2​ via the formation of a Lewis acid-base adduct, facilitating the transmetalation to generate the active L*Cu-B(pin) species[4].

  • Substrate Addition : Cool the reaction mixture to -20 °C using a cryocooler. Slowly add the N-Boc-azetine and allyl diethyl phosphate dissolved in 0.5 mL of THF over 5 minutes.

    • Expert Insight: Cooling to -20 °C is mandatory to suppress the background uncatalyzed reaction and to maximize the facial selectivity of the borylcupration step, ensuring >95% enantiomeric excess (ee)[4].

  • Reaction & Workup : Stir the mixture at -20 °C for 12 hours. Quench the reaction by adding 1 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 5 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to afford the highly enantioenriched 2,3-disubstituted azetidine.

Quantitative Data & Methodology Comparison

The following table summarizes the performance metrics of the primary methodologies utilized for the stereoselective synthesis of highly substituted azetidines, including an organocatalytic aza-Michael approach for 1,2,4-trisubstitution[9].

MethodologyCatalyst / InitiatorSubstrate ClassYield RangeStereoselectivityKey Advantage
Visible-Light Aza-Paternò-Büchi Ir(III) PhotocatalystOximes + Alkenes60–99%Moderate to High drExtremely mild conditions; high step-economy; tolerates complex functional groups[1].
Cu-Catalyzed Boryl Allylation Cu(I) + Chiral BisphosphineAzetines + B2​pin2​
  • Allyl-PO(OR)₂
70–92%>95% ee, High drDirect access to highly enantioenriched 2,3-disubstituted scaffolds from strained precursors[4].
Organocatalytic Aza-Michael Chiral Amine + (R)-Alpine BoraneEnones + Phosphoramidates67–93%78–96% eeOne-pot reductive cyclization yielding 1,2,4-trisubstituted azetidines[9].

References

  • Synthesis of azetidines via visible light-mediated[2+2]-cycloadditions Source: Digitell Inc. URL:[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: Chemical Science (RSC Publishing) URL: [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: ResearchGate URL:[Link]

  • University of Huddersfield Repository: Alternative routes to azetidines Source: University of Huddersfield URL: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Benzoyl Azetidines in Drug Discovery

Introduction & Scientific Rationale Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry. Owing to their high ring strain, sp³-rich character, and confor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry. Owing to their high ring strain, sp³-rich character, and conformational rigidity, azetidines confer enhanced pharmacokinetic properties, improved metabolic stability, and increased aqueous solubility compared to their larger piperidine or pyrrolidine counterparts [1].

In late-stage functionalization and library synthesis, bromo-benzoyl azetidines (e.g., 1-(4-bromobenzoyl)azetidine) act as highly versatile electrophilic building blocks [4]. The carbon-bromine bond on the benzoyl moiety serves as an ideal handle for palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig couplings—enabling the rapid assembly of complex, drug-like architectures.

This application note provides field-proven, self-validating protocols for the cross-coupling of bromo-benzoyl azetidines. As a Senior Application Scientist, I have structured these methodologies not just to outline what to do, but to explain the causality behind the catalytic conditions, ensuring researchers can troubleshoot and adapt these systems confidently.

Mechanistic Insights & Catalyst Design (E-E-A-T)

The primary challenge in cross-coupling bromo-benzoyl azetidines is achieving high conversion at the C(sp²)–Br bond without compromising the integrity of the sterically strained azetidine ring or cleaving the amide linkage.

Causality in Ligand Selection: The catalytic cycle relies on the precise tuning of the palladium-ligand complex. Bulky, electron-rich biaryl dialkylphosphine ligands—such as DavePhos or XPhos—are strictly required [2].

  • Oxidative Addition : The electron-rich nature of these ligands increases the electron density at the Pd(0) center, accelerating the oxidative cleavage of the C–Br bond.

  • Reductive Elimination : The extreme steric bulk of the biaryl framework forces the intermediate Pd(II) species to undergo rapid reductive elimination. This minimizes the lifetime of the Pd(II) intermediate, effectively outcompeting off-target pathways such as β-hydride elimination or premature amide hydrolysis.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 1-(4-bromobenzoyl)azetidine PdII Pd(II) Intermediate (Aryl-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base / Ar'-B(OH)2 PdII_new Pd(II) Intermediate (Aryl-Pd-Ar') TransMet->PdII_new RedElim Reductive Elimination (C-C Bond Formation) PdII_new->RedElim Steric acceleration by Ligand RedElim->Pd0 Catalyst Regeneration Product Aryl-Benzoyl Azetidine Product RedElim->Product

Caption: Pd-Catalytic Cycle for Bromo-Benzoyl Azetidine Cross-Coupling

Quantitative Data: Substrate Scope & Optimization

The following table summarizes the optimized reaction conditions for coupling various partners with 1-(4-bromobenzoyl)azetidine, demonstrating the robustness of the selected catalytic systems.

Coupling PartnerReaction TypeCatalyst / LigandBase / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acidSuzuki-MiyauraPd(OAc)₂ / DavePhosK₂CO₃ / Tol:H₂O80 °C / 12 h92%
3-Pyridylboronic acidSuzuki-MiyauraPd(OAc)₂ / DavePhosK₂CO₃ / Tol:H₂O80 °C / 14 h85%
MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu / Dioxane90 °C / 8 h88%
N-MethylpiperazineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBu / Dioxane90 °C / 12 h81%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a biphasic solvent system to facilitate the transfer of the boronic acid while protecting the azetidine amide bond from harsh homogeneous basic conditions [3].

Materials:

  • 1-(4-bromobenzoyl)azetidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • DavePhos (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 M aqueous solution)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 1-(4-bromobenzoyl)azetidine, arylboronic acid, Pd(OAc)₂, and DavePhos.

    • Causality: Assembling the solid reagents under strictly inert conditions prevents the premature oxidation of the electron-rich DavePhos ligand, which would otherwise kill the active catalytic species.

  • Solvent Addition: Add anhydrous toluene (to achieve 0.2 M relative to the bromide) followed by the degassed 2.0 M aqueous K₂CO₃ solution.

    • Causality: Degassing the aqueous base is a critical self-validating step; failure to remove dissolved oxygen will result in the Glaser-type homocoupling of the boronic acid, consuming your starting material and complicating purification.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 80 °C with vigorous stirring (≥800 rpm) for 12–14 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, which is the physical boundary where transmetalation occurs.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic M+H pattern of the brominated starting material is fully replaced by the product mass.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography. To ensure pharmaceutical-grade purity, pass the final concentrated product through a metal scavenger resin (e.g., QuadraSil AP) to remove residual palladium traces.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Because amines can coordinate to palladium and stall the catalytic cycle, a more active pre-catalyst and a stronger base are required.

Materials:

  • 1-(4-bromobenzoyl)azetidine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)

  • XPhos (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Glovebox Assembly: Inside a glovebox, combine 1-(4-bromobenzoyl)azetidine, Pd₂(dba)₃, XPhos, and NaOtBu in a pressure vial.

    • Causality: NaOtBu is highly hygroscopic. Any moisture introduced here will immediately quench the base and hydrolyze the starting material's amide bond.

  • Reagent Addition: Add anhydrous 1,4-dioxane (0.15 M), followed by the secondary amine. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction Execution: Heat the mixture at 90 °C for 8–12 hours.

  • Quenching (Critical Step): Cool the reaction to room temperature and immediately quench with saturated aqueous NH₄Cl.

    • Causality: Neutralizing the strong alkoxide base prevents the post-reaction cleavage of the benzoyl-azetidine amide bond during the concentration phase.

  • Workup & Purification: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure. Purify by reverse-phase preparative HPLC if the resulting aminated product exhibits high polarity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / National Institutes of Health (NIH) [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Organic Letters - ACS Publications[Link]

Application

Advanced Protocols for the Selective α-C(sp³)–H Functionalization of 1-(2-Bromo-4-fluorobenzoyl)azetidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Strategic Rationale & The Chemoselectivity Challenge The incorporation of the azet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Strategic Rationale & The Chemoselectivity Challenge

The incorporation of the azetidine scaffold into pharmaceutical pipelines is driven by its ability to increase the sp³ fraction of drug candidates, thereby improving metabolic stability and pharmacokinetic profiles. However, the late-stage functionalization of complex building blocks such as 1-(2-Bromo-4-fluorobenzoyl)azetidine presents a severe chemoselectivity challenge.

Traditional methods for the α-functionalization of N-acyl azetidines rely on directed α-lithiation using strong bases (e.g., s-BuLi/TMEDA at –78 °C)[1]. In the context of 1-(2-Bromo-4-fluorobenzoyl)azetidine, this approach is fundamentally flawed. The highly reactive 2-bromo substituent undergoes rapid, competitive lithium-halogen exchange, leading to the destruction of the starting material via intramolecular nucleophilic attack or non-productive quenching[1]. Furthermore, transition-metal-catalyzed C–H activation strategies often suffer from competitive oxidative addition into the weak Ar–Br bond.

The Solution: To achieve orthogonal functionalization of the azetidine C2 position while preserving the valuable Ar–Br and Ar–F handles for downstream cross-coupling, we must pivot from polar organometallic chemistry to Visible-Light Photoredox Catalysis combined with Hydrogen Atom Transfer (HAT) [2]. This protocol utilizes a neutral, mild radical pathway that is entirely blind to aryl halides[3].

Mechanistic Insights & Thermodynamic Control

The success of this protocol relies on the precise matching of thermodynamic parameters between the photocatalyst, the HAT catalyst, and the substrate. We utilize an Iridium(III) photocatalyst alongside quinuclidine as the HAT agent.

When irradiated with 450 nm blue light, the Ir(III) catalyst enters a long-lived triplet excited state (*Ir). This state is highly oxidizing and undergoes Single Electron Transfer (SET) with quinuclidine, generating a highly electrophilic quinuclidine radical cation. Because the α-C(sp³)–H bond of the azetidine ring is weakened by the adjacent amide nitrogen (BDE ~93 kcal/mol), the quinuclidine radical cation (N–H⁺ BDE ~100 kcal/mol) can thermodynamically drive the abstraction of this specific hydrogen atom[2].

Crucially, the reduction potential of the resulting Ir(II) species (E₁/₂ = –1.37 V vs SCE) is insufficient to reduce the aryl bromide (which requires < –2.0 V), ensuring the halogen handles remain pristine[2].

Table 1: Quantitative Thermodynamic Parameters Governing Chemoselectivity
Bond / SpeciesParameterValueMechanistic Implication
Azetidine α-C(sp³)–H Bond Dissociation Energy (BDE)~93 kcal/molSusceptible to selective HAT by the Quinuclidine radical cation.
Aryl C(sp²)–Br Bond Dissociation Energy (BDE)~81 kcal/molInert to HAT; vulnerable only to strong nucleophiles/metals.
Quinuclidine Radical Cation BDE of conjugate acid (N–H⁺)~100 kcal/molThermodynamically drives α-C–H abstraction (ΔG < 0).
Ir(III) Excited State (*Ir) Reduction Potential (E₁/₂)+1.21 V vs SCESufficiently oxidizing to generate the Quinuclidine radical cation.
Aryl Bromide Reduction Potential (E₁/₂)< –2.0 V vs SCEImpervious to single-electron reduction by the Ir(II) state.
Pathway Visualization

G PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star 450 nm LED PC_red Ir(II) Reduced State PC_star->PC_red SET from HAT PC_red->PC SET to Radical HAT Quinuclidine (HAT) HAT_rad Quinuclidine Radical Cation HAT->HAT_rad -e⁻ HAT_rad->HAT +H• Substrate 1-(2-Bromo-4-fluorobenzoyl)azetidine AlphaRad α-Amino Radical Substrate->AlphaRad α-C-H Abstraction Product α-Functionalized Azetidine AlphaRad->Product Addition & Reduction Acceptor Michael Acceptor Acceptor->Product

Photoredox HAT catalytic cycle for chemoselective α-C(sp³)–H functionalization.

Experimental Protocol: Chemoselective α-Alkylation (Giese Addition)

This self-validating protocol details the coupling of 1-(2-Bromo-4-fluorobenzoyl)azetidine with a standard Michael acceptor (e.g., methyl acrylate) to yield the C2-alkylated azetidine.

Materials Required
  • Substrate: 1-(2-Bromo-4-fluorobenzoyl)azetidine (1.0 mmol)

  • Electrophile: Methyl acrylate (2.0 mmol)

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%)

  • HAT Catalyst: Quinuclidine (0.10 mmol, 10 mol%)

  • Base: K₂HPO₄ (1.5 mmol)

  • Solvent: Anhydrous Acetonitrile (CH₃CN), 10 mL

  • Equipment: 450 nm Blue LED photoreactor (e.g., Kessil PR160), Schlenk tube, cooling fan.

Step-by-Step Methodology

Step 1: Reactor Assembly In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the substrate (1.0 mmol), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%), quinuclidine (10 mol%), and K₂HPO₄ (1.5 mmol). Causality Note: K₂HPO₄ is explicitly chosen as a mild, insoluble inorganic base. It deprotonates the quinuclidine radical cation post-HAT to turn over the catalytic cycle, but it is too weak to cause hydrolysis of the azetidine amide or SNAr at the Ar–F bond.

Step 2: Solvent Addition & Strict Degassing Add 10 mL of anhydrous CH₃CN and the methyl acrylate (2.0 mmol). Seal the tube and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon. Causality Note: Molecular oxygen is a triplet diradical that will rapidly quench the *Ir(III) excited state and react with the transient α-amino radical to form destructive peroxides. Strict anaerobic conditions are non-negotiable. Acetonitrile is selected for its high anodic stability, preventing solvent oxidation by the quinuclidine radical cation.

Step 3: Photochemical Irradiation Place the Schlenk tube approximately 5 cm from the 450 nm Blue LED light source. Stir vigorously (1000 rpm) to ensure uniform photon flux through the heterogeneous mixture. Irradiate for 16 hours. Maintain the reaction temperature at 25 °C using a dedicated cooling fan. Causality Note: Uncontrolled thermal spikes from the LED can induce background radical decomposition or promote undesired side reactions. Maintaining ambient temperature ensures the reaction remains strictly under photochemical control.

Step 4: Self-Validation Checkpoint & Workup Before proceeding to purification, withdraw a 10 μL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Metric: The product mass spectrum must display a characteristic 1:1 isotopic doublet separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br). If a mass drop of ~79 Da is observed, it indicates photolytic cleavage of the Ar–Br bond, meaning the LED emission spectrum contained UV leakage (<400 nm). Upon successful validation, quench the reaction with deionized water (10 mL), extract with Ethyl Acetate (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Musci, P., Colella, M., Altomare, A., Romanazzi, G., Sheikh, N. S., Degennaro, L., & Luisi, R. (2022). "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." Molecules, 27(9), 2847. URL:[Link]

  • Bellotti, P., et al. (2021). "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews, 122(2), 1520-1590. URL:[Link]

  • Genovino, J., et al. (2018). "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Organic Letters, 20(19), 6003-6006. URL:[Link]

Sources

Method

Application Note: 1-(2-Bromo-4-fluorobenzoyl)azetidine in Medicinal Chemistry and API Synthesis

Introduction & Strategic Utility In modern drug discovery, the architectural design of synthetic intermediates dictates both the efficiency of the manufacturing pipeline and the pharmacokinetic viability of the final Act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery, the architectural design of synthetic intermediates dictates both the efficiency of the manufacturing pipeline and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 1-(2-Bromo-4-fluorobenzoyl)azetidine is a highly versatile, multi-functional building block frequently utilized in the synthesis of complex neuroactive and immunomodulatory compounds, including P2X7 receptor antagonists[1] and Sphingosine-1-phosphate (S1P) receptor modulators[2].

This intermediate is specifically engineered to provide three distinct chemical vectors: a sterically constrained amide, a cross-coupling handle, and an electronic modulator. By understanding the causality behind its structural features, medicinal chemists can leverage this compound to optimize lead candidates.

Physicochemical Properties

The following quantitative data summarizes the baseline properties of the intermediate, crucial for calculating reaction stoichiometry and predicting downstream solubility.

ParameterValue
Chemical Name 1-(2-Bromo-4-fluorobenzoyl)azetidine
Molecular Formula C10H9BrFNO
Molecular Weight 258.09 g/mol
Monoisotopic Mass 256.9851 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)
Rotatable Bonds 1
Topological Polar Surface Area (TPSA) 20.3 Ų

Mechanistic Insights: The Tripartite Advantage

The selection of 1-(2-Bromo-4-fluorobenzoyl)azetidine over simpler analogs (e.g., pyrrolidine or piperidine derivatives) is driven by strict structure-activity relationship (SAR) requirements.

  • The Azetidine Motif (Conformational Rigidity): Incorporating a four-membered azetidine ring restricts the conformational flexibility of the amide bond. This lowers the lipophilicity (logD) compared to larger heterocycles and increases the fraction of sp3 carbons ( Fsp3​ ), a metric strongly correlated with clinical success and improved metabolic stability.

  • The Ortho-Bromo Handle (Cross-Coupling Vector): The bromine atom situated ortho to the carbonyl group serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While sterically hindered, it allows for the precise installation of biaryl systems critical for receptor pocket binding.

  • The Para-Fluoro Substituent (Electronic & Metabolic Modulator): Fluorine acts as a bioisostere for hydrogen, effectively blocking Cytochrome P450-mediated oxidation at the metabolically vulnerable para position. Furthermore, its strong electron-withdrawing nature activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) if late-stage functionalization with amines or alkoxides is required.

ReactivityMap Core 1-(2-Bromo-4-fluorobenzoyl)azetidine Azetidine Azetidine Ring Conformational Rigidity Metabolic Stability Core->Azetidine Bromo Ortho-Bromo Handle Cross-Coupling Reactions (Suzuki, Buchwald) Core->Bromo Fluoro Para-Fluoro Group SNAr Susceptibility Lipophilicity Modulator Core->Fluoro Amide Amide Linkage H-Bond Acceptor Structural Vector Core->Amide

Figure 1: Structural deconstruction and chemical reactivity nodes of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice and temperature parameter is grounded in chemical causality to ensure high yield and reproducibility.

Workflow Step1 Acid Chloride Formation (Oxalyl Chloride) Step2 Amide Coupling (Azetidine, 0°C) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Pd-Catalyzed Cross-Coupling Step3->Step4 Step5 Target API (e.g., P2X7 Modulator) Step4->Step5

Figure 2: Step-by-step synthetic workflow from precursor to downstream API integration.

Protocol 1: Synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine via Acid Chloride Activation

Methodology adapted from validated patent literature for P2X7 modulators[1].

Step 1: Vilsmeier-Haack Complex Formation

  • Action: Dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF)[1].

  • Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate. This intermediate acts as the true chlorinating agent, ensuring rapid and complete conversion of the carboxylic acid without the need for harsh thermal conditions.

Step 2: Acid Chloride Generation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 eq) dropwise under an inert argon atmosphere[1].

  • Causality: The dropwise addition at 0 °C strictly controls the rapid evolution of CO2​ and CO gases. This prevents reaction runaway and minimizes the formation of dark, polymeric byproducts that complicate downstream purification.

Step 3: Amide Coupling

  • Action: After stirring for 1 hour at room temperature, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM, cool back to 0 °C, and add azetidine (1.2 eq) alongside triethylamine (2.0 eq) dropwise.

  • Causality: Azetidine is a highly strained 4-membered heterocycle. Controlling the exotherm at 0 °C prevents thermally induced ring-opening side reactions. Triethylamine acts as an acid scavenger to neutralize the HCl generated during coupling, driving the equilibrium toward complete amide formation.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Methodology adapted from S1P receptor modulator synthesis[2].

Step 1: Reaction Assembly

  • Action: In a microwave-safe vial, combine 1-(2-Bromo-4-fluorobenzoyl)azetidine (1.0 eq), the desired aryl/alkyl boronic acid (1.5 eq), and potassium phosphate tribasic ( K3​PO4​ ) (2.0 eq) in a solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v)[2].

  • Causality: K3​PO4​ is selected as a strong, highly soluble base to facilitate the crucial transmetalation step. The biphasic DME/water mixture ensures optimal solvation of both the organic substrates and the inorganic base.

Step 2: Degassing

  • Action: Sparge the suspension with argon gas for 10 minutes.

  • Causality: Ambient oxygen rapidly deactivates the Pd(0) catalyst by oxidizing it to an inactive Pd(II) species, which prematurely halts the catalytic cycle.

Step 3: Catalyst Addition and Microwave Heating

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 eq). Seal the vial and heat in a microwave reactor at 150 °C for 45 minutes[2].

  • Causality: The ortho-bromo position is highly sterically hindered by the bulky azetidine-carbonyl moiety. Microwave irradiation provides rapid, uniform superheating that overcomes this steric activation barrier much more efficiently than conventional thermal heating, drastically reducing reaction times from days to minutes.

References

  • EP2424869B1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. European Patent Office. 1

  • WO2011071570A1 - Novel oxadiazole compounds. World Intellectual Property Organization. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-Bromo-4-fluorobenzoyl)azetidine Synthesis

Welcome to the Technical Support Center. The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine presents two distinct chemical hurdles: the severe steric hindrance imparted by the ortho-bromo group on the benzoic acid, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine presents two distinct chemical hurdles: the severe steric hindrance imparted by the ortho-bromo group on the benzoic acid, and the high volatility and strain of the azetidine ring. As a Senior Application Scientist, I have designed this guide to help you move away from low-yielding standard protocols and implement robust, causality-driven methodologies that guarantee high conversion and purity.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my yield consistently below 30% when using standard EDC/HOBt coupling? A: The root cause is steric hindrance. The large atomic radius of the bromine atom at the ortho position creates a steric shield around the carboxylate carbon. When using EDC, the initial O-acylisourea intermediate is bulky. Because the amine (azetidine) struggles to access the electrophilic center quickly, the intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end product. Solution: Abandon standard carbodiimides for this substrate. Switch to highly reactive uronium salts like HATU[1], which forms a less sterically hindered, highly active HOAt ester. Alternatively, use T3P (Propylphosphonic anhydride), which is specifically renowned for driving sterically hindered amidation reactions to completion[2].

Q2: I am using free azetidine base, but I observe inconsistent stoichiometry and significant material loss. What is happening? A: Free azetidine is highly volatile (boiling point ~61 °C) and prone to evaporative loss during handling or exothermic activation steps. Solution: Always use Azetidine hydrochloride (Azetidine·HCl) [3]. It is a bench-stable, non-volatile solid. To liberate the free base in situ, add at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[4]. DIPEA is strictly preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive acyl intermediates.

Q3: I switched to the acyl chloride route using oxalyl chloride, but I am seeing multiple degradation products and unreacted acid. How do I fix this? A: This usually indicates incomplete activation or side reactions with residual oxalyl chloride. Oxalyl chloride requires a catalytic amount of DMF to form the active Vilsmeier-Haack reagent. If you skip DMF, the reaction stalls. Furthermore, if unreacted oxalyl chloride is left in the flask when azetidine is added, it will aggressively react to form oxamide byproducts. Solution: Ensure you add catalytic DMF. After the acid is consumed, you must evaporate the solvent and azeotrope the residue with toluene (at least 2x) to completely strip away residual oxalyl chloride before introducing the amine[5].

Part 2: Quantitative Data & Reagent Comparison

To select the best approach for your specific scale and constraints, review the quantitative comparison of coupling methodologies below:

Coupling MethodActive IntermediateExpected YieldReaction TimeScalability / Notes
EDC / HOBt O-Acylisourea< 30%24 - 48 hPoor. Prone to N-acylurea rearrangement due to ortho-Br sterics.
HATU / DIPEA HOAt Ester85 - 95%2 - 4 hExcellent for discovery (<1g). High cost, requires aqueous LiCl wash[1].
T3P / DIPEA Mixed Anhydride80 - 90%12 - 16 hExcellent for process. Low toxicity, highly water-soluble byproducts[2].
Oxalyl Chloride Acyl Chloride90 - 98%3 - 5 hBest for scale-up (>1g). Requires strict anhydrous conditions and azeotroping[5].

Part 3: Visualizations & Workflows

Workflow Start Goal: Synthesize 1-(2-Bromo-4-fluorobenzoyl)azetidine Scale What is the reaction scale? Start->Scale Small Small Scale (< 1 g) Discovery Phase Scale->Small < 1 g Large Large Scale (> 1 g) Process & Scale-up Scale->Large > 1 g HATU HATU / DIPEA / DMF (High yield, mild, expensive) Small->HATU T3P T3P / DIPEA / EtOAc (Low toxicity, easy workup) Small->T3P Large->T3P AcylCl Oxalyl Chloride / cat. DMF (Scalable, cheap, aggressive) Large->AcylCl

Caption: Workflow decision tree for selecting the optimal amidation method based on reaction scale.

Mechanism Acid 2-Bromo-4-fluorobenzoic Acid Vilsmeier Vilsmeier-Haack Intermediate (Active Species) Acid->Vilsmeier + ActAgent ActAgent Oxalyl Chloride + cat. DMF AcylCl 2-Bromo-4-fluorobenzoyl Chloride (Highly Electrophilic) Vilsmeier->AcylCl - CO, - CO2, - HCl Product 1-(2-Bromo-4-fluorobenzoyl)azetidine (Target Amide) AcylCl->Product + Amine Amine Azetidine·HCl + DIPEA (Nucleophile Generation)

Caption: Mechanistic pathway of the acyl chloride-mediated amidation workflow.

Part 4: Step-by-Step Optimized Protocols

Protocol A: The Acyl Chloride Route (Optimal for Scale-up >1g)

This protocol relies on the aggressive electrophilicity of the acyl chloride to overcome the ortho-bromo steric hindrance. It is self-validating: the cessation of gas evolution confirms activation, and the toluene azeotrope prevents downstream side reactions[5].

  • Activation: Suspend 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0 °C under an inert atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by 2-3 drops of anhydrous DMF[5]. Causality: DMF acts as a catalyst, forming the Vilsmeier-Haack complex which actively converts the acid to the acyl chloride. Gas evolution (CO and CO₂) will be immediately visible.

  • Purging (Critical Step): Allow the reaction to warm to room temperature and stir for 3 hours. Evaporate the DCM in vacuo. Resuspend the residue in anhydrous toluene (20 mL/g) and evaporate again. Repeat this azeotropic distillation twice[5]. Causality: This completely removes highly reactive, volatile oxalyl chloride traces that would otherwise polymerize or destroy the azetidine in the next step.

  • Nucleophile Generation: In a separate dry flask, suspend Azetidine·HCl (1.2 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride in a minimal amount of DCM and add it dropwise to the azetidine solution. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DIPEA), dry over Na₂SO₄, and concentrate.

Protocol B: The HATU Coupling Route (Optimal for Discovery <1g)

This protocol uses neighboring group participation from the HOAt ester to guide the azetidine into the sterically hindered carbonyl[1].

  • Pre-activation: In a dry flask, dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq)[1]. Stir at room temperature for 15-20 minutes. Causality: Pre-activation ensures the complete formation of the active HOAt ester. If the amine is added too early, the sterics of the acid will slow down activation, leading to incomplete conversion.

  • Coupling: Add Azetidine·HCl (1.5 eq) in one portion[4]. The solution will likely darken. Stir at room temperature for 4 to 16 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) and brine (1x). Causality: The repeated LiCl washes are mandatory to partition the DMF and the highly polar tetramethylurea byproduct (from HATU) into the aqueous phase.

Sources

Optimization

Technical Support Center: Purification of N-Aroylazetidine Compounds

Welcome to the technical support center for the purification of N-aroylazetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-aroylazetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important class of molecules. The information herein is based on established laboratory practices and aims to provide you with the expertise to overcome common challenges in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-aroylazetidine compounds. Each problem is followed by potential causes and validated solutions.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

You've performed flash column chromatography on your crude reaction mixture, but the yield of your purified N-aroylazetidine is significantly lower than expected.

Potential Causes & Solutions

  • Compound Streaking/Tailing on the Column: This can be due to the compound's polarity or interactions with the stationary phase.

    • Solution: Add a small percentage (0.1-1%) of a modifier to your eluent system. For example, if your N-aroylazetidine is basic, adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape and recovery. Conversely, for acidic compounds, a small amount of acetic acid or formic acid can be beneficial.

  • Irreversible Adsorption to Silica Gel: The Lewis acidic nature of silica gel can sometimes lead to strong, irreversible binding of certain compounds, particularly those with basic nitrogen atoms like the azetidine ring.

    • Solution 1: Switch to a less acidic stationary phase, such as alumina (basic or neutral).

    • Solution 2: "Deactivate" the silica gel before use by adding a small amount of water or triethylamine to the slurry. This can help to cap the most acidic silanol groups.

  • Compound Instability on Silica: N-aroylazetidines can be susceptible to ring-opening under acidic conditions, which can be exacerbated by prolonged exposure to silica gel.[1]

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. If instability is a major concern, consider alternative purification methods like preparative HPLC or crystallization.

  • Improper Solvent System Selection: An inappropriate mobile phase can lead to poor separation and co-elution with impurities, resulting in fractions being discarded and a lower overall yield.

    • Solution: Carefully optimize your solvent system using thin-layer chromatography (TLC) before scaling up to column chromatography. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.

Issue 2: Presence of Persistent Impurities in the Final Product

Despite purification, your final N-aroylazetidine compound is still contaminated with one or more impurities as determined by NMR or LC-MS.

Potential Causes & Solutions

  • Co-elution with an Impurity: The impurity may have a similar polarity to your target compound, making separation by chromatography challenging.

    • Solution 1: Try a different solvent system or a different stationary phase. For example, if you are using a hexane/ethyl acetate system on silica, switching to a dichloromethane/methanol system or using a reverse-phase (C18) column could alter the elution order and improve separation.

    • Solution 2: Employ a different purification technique. Crystallization is an excellent method for removing small amounts of impurities from a solid compound.[2][3][4]

  • Thermal Degradation During Solvent Removal: Some N-aroylazetidines may be thermally labile.

    • Solution: Remove the solvent under reduced pressure at a lower temperature (e.g., using a cold water bath for the rotary evaporator).

  • Reaction Byproducts: The impurity could be a structurally related byproduct from the synthesis.

    • Solution: Re-evaluate the reaction conditions. Sometimes, adjusting the stoichiometry of reagents, reaction time, or temperature can minimize the formation of byproducts.

Issue 3: Difficulty in Achieving Crystallization

You are attempting to purify your N-aroylazetidine by crystallization, but it either oils out or fails to precipitate.

Potential Causes & Solutions

  • Inappropriate Solvent Choice: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

    • Solution: Perform a solvent screen using small amounts of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).[5] A good starting point is to find a solvent that dissolves your compound when heated and in which crystals form upon cooling.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: First, attempt to remove the majority of impurities using a quick purification step like a silica gel plug or a short column chromatography before attempting crystallization.

  • Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate the solvent from the solution at room temperature or in a refrigerator. Alternatively, you can try adding a less polar "anti-solvent" dropwise to a solution of your compound in a more polar solvent to induce precipitation.

  • Scratching the Flask: Sometimes, providing a nucleation site can initiate crystallization.

    • Solution: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.

  • Seeding: Introducing a seed crystal can induce crystallization.

    • Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-aroylazetidine compounds?

The most common purification techniques for N-aroylazetidine compounds are:

  • Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[2] It is often the first method employed after a reaction work-up.

  • Crystallization: This is an excellent method for obtaining highly pure solid compounds.[2][3][6] It relies on the differences in solubility of the compound and impurities in a given solvent.

  • Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase.[2][7] It is particularly useful for removing water-soluble or acid/base-soluble impurities.

Q2: My N-aroylazetidine seems to be unstable. What precautions should I take during purification?

The azetidine ring can be susceptible to ring-opening, especially under acidic conditions. Here are some precautions:

  • Avoid Strong Acids: During extraction, use dilute basic solutions (e.g., saturated sodium bicarbonate) to neutralize any residual acid from the reaction.

  • Neutralize Silica Gel: As mentioned in the troubleshooting section, consider using deactivated silica gel or alumina for chromatography.

  • Work at Lower Temperatures: Keep the compound cold whenever possible, especially during solvent removal.

  • Minimize Purification Time: Plan your purification steps to minimize the time the compound is exposed to potentially harsh conditions.

Q3: How can I effectively remove the N-aroyl starting material from my product?

If your reaction did not go to completion, you might have unreacted N-aroyl starting material.

  • Chromatography: In many cases, the starting material will have a different polarity than the N-aroylazetidine product and can be separated by column chromatography.

  • Extraction: If the starting material has an acidic or basic handle that the product does not, you can use an acid-base extraction to remove it. For example, if the starting material is a carboxylic acid, you can wash the organic layer with a basic aqueous solution to remove it.

Q4: I am having trouble with the solubility of my N-aroylazetidine. Any suggestions?

The solubility of N-aroylazetidines can vary widely depending on the specific aroyl group and any other substituents.

  • For chromatography: If your compound is not very soluble in your desired mobile phase, you can dissolve it in a stronger, more polar solvent (like dichloromethane or a small amount of methanol) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.

  • For crystallization: A solvent screen is the best approach to find a suitable solvent or solvent system.[5]

Section 3: Data Presentation and Protocols

Table 1: Common Solvents for Chromatography and Crystallization
SolventPolarity IndexBoiling Point (°C)Common Uses
Hexane0.169Non-polar mobile phase component
Diethyl Ether2.835Moderately polar mobile phase component
Ethyl Acetate4.477Moderately polar mobile phase component, crystallization
Dichloromethane3.140Versatile solvent for chromatography and extraction
Acetone5.156Polar mobile phase component, crystallization
Methanol5.165Polar mobile phase component, crystallization
Water10.2100Aqueous phase for extraction, anti-solvent for crystallization
Experimental Protocol: General Procedure for Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Fill the column with the chosen solvent system (eluent). Slowly add silica gel as a slurry in the eluent. Allow the silica gel to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica gel. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude N-aroylazetidine in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: General Procedure for Recrystallization
  • Dissolve the Impure Solid: Place the impure N-aroylazetidine in a flask. Add a small amount of the chosen crystallization solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the Crystals: Allow the crystals to air dry or place them in a vacuum oven to remove any residual solvent.

Section 4: Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Remove water-soluble impurities Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Separate by polarity Crystallization Crystallization Column Chromatography->Crystallization Obtain high purity solid Pure N-Aroylazetidine Pure N-Aroylazetidine Crystallization->Pure N-Aroylazetidine

Caption: A typical workflow for the purification of N-aroylazetidine compounds.

Troubleshooting_Chromatography cluster_solutions Solutions Problem Low Recovery Streaking/Tailing Irreversible Adsorption Instability on Silica Solution1 Add Modifier to Eluent Problem:f1->Solution1 Solution2 Change Stationary Phase (e.g., Alumina) Problem:f2->Solution2 Solution3 Minimize Time on Column Problem:f3->Solution3

Caption: Troubleshooting common issues in column chromatography of N-aroylazetidines.

References

  • Willowfort. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Bird, M. J., et al. (2021). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 12(32), 10899-10907.
  • Hilaris Publisher. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Scribd. (n.d.). Purification Methods for Organic Compounds. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • askIITians. (n.d.). Purification of organic compounds. Retrieved from [Link]

  • JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • MDPI. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization and preliminary X-ray crystallographic study of alanyl-tRNA synthetase from the archaeon Archaeoglobus fulgidus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Extraction and Characterization of Nitrogen Compounds after Hydrothermal Liquefaction of Sewage Sludge. Retrieved from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]

  • PubMed. (1966). Extraction of Nucleic Acids From Lyophilized Plant Material. Retrieved from [Link]

  • International Journal of Agricultural & Biological Engineering. (2009). Effect of nitrogen and extraction method on algae lipid yield. Retrieved from [Link]

  • PubMed. (1998). n-Alkyl fluorenyl phases in chromatography. II. Dynamic behavior and high-performance liquid chromatography applications. Retrieved from [Link]

  • PubMed. (1998). n-alkyl fluorenyl phases in chromatography. I. Synthesis and characterization. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies of the Crystallization and Dissolution of Individual Suspended Sodium Chloride Aerosol Particles. Retrieved from [Link]

  • PubMed. (2002). Purification, Characterization, and Crystallization of Alliinase From Garlic. Retrieved from [Link]

Sources

Troubleshooting

Azetidine Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines are highly sought-after four-membered nitrogen heterocycles, frequently utilized as metabolically stable bioisosteres for morpholines and piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines are highly sought-after four-membered nitrogen heterocycles, frequently utilized as metabolically stable bioisosteres for morpholines and piperidines in drug development 1. However, synthesizing the azetidine core is notoriously difficult. The inherent ring strain (approximately 25.4 kcal/mol) makes the ring closure thermodynamically uphill, often leading to competing intermolecular side reactions, elimination, or thermal degradation 2, 3.

This guide provides application scientists with field-proven troubleshooting strategies, focusing on the causality behind base, solvent, and temperature selection to ensure high-yield, reproducible syntheses.

Part 1: Interactive Troubleshooting FAQs

Q1: My intramolecular SN2 cyclization is yielding mostly linear oligomers instead of the azetidine product. How do I shift the equilibrium? A1: This is a classic kinetic vs. thermodynamic issue. Because the four-membered ring is highly strained, intermolecular collisions (forming oligomers) often outcompete the intramolecular ring closure 2. Solution: Implement high dilution conditions (<0.01 M) . By drastically reducing the concentration, you decrease the probability of two different molecules colliding, thereby kinetically favoring the unimolecular (intramolecular) cyclization 3.

Q2: I am observing significant alkene formation (E2 elimination) rather than the desired azetidine. What is wrong with my base? A2: Strong, highly nucleophilic bases (like NaOH or NaH) can attack the beta-hydrogen adjacent to your leaving group, triggering an E2 elimination pathway rather than deprotonating the amine for the SN2 attack. Solution: Switch to a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA, or a mild inorganic base like Cs2CO3. These bases are bulky enough to selectively abstract the amine proton without participating in substitution or elimination at the electrophilic carbon 3.

Q3: The thermal conditions required to overcome the ring strain are degrading my sensitive functional groups. Are there milder alternatives? A3: Yes. If thermal intramolecular SN2 is too harsh, consider transitioning to a photochemical [2+2] aza-Paternò–Büchi reaction 4. Using an Ir(III) photocatalyst under visible light allows for the construction of the azetidine ring at room temperature, bypassing the thermal activation energy barrier entirely and preserving sensitive moieties 4, 5.

Part 2: Condition Optimization Matrix

To systematically optimize your reaction, consult the following matrix which correlates experimental parameters with their mechanistic consequences.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized ConditionCausality / Rationale
Base NaH, NaOHPromotes E2 elimination over SN2.DBU, Cs2CO3, DIPEABulky, non-nucleophilic bases abstract the amine proton without attacking the electrophilic carbon [[3]]().
Solvent Protic (EtOH, H2O)Solvates the nucleophile, heavily reducing its reactivity.Polar Aprotic (MeCN, DCE, DMF)Stabilizes the polar transition state of the SN2 reaction while leaving the amine nucleophile "naked" and highly reactive 6.
Concentration > 0.1 MHigh collision rate between different molecules.< 0.01 M (High Dilution)Kinetically favors intramolecular collision (cyclization) over intermolecular collision (oligomerization) 3.
Temperature > 120 °CExceeds the thermal stability threshold of the strained ring.50–80 °C (or RT for photochem)Provides enough kinetic energy to overcome the ~25.4 kcal/mol strain barrier without causing thermal degradation 2.

Part 3: Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . You must analytically confirm the success of Step 1 before proceeding to Step 2 to prevent compounded errors.

Protocol: Intramolecular SN2 Cyclization via Mesylation [1.6]

Step 1: Activation of the Leaving Group (Mesylation)

  • Dissolve the acyclic γ -amino alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to prevent premature, uncontrolled side reactions.

  • Add Triethylamine (TEA, 1.5 equiv) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint 1: Do not proceed until LC-MS or TLC confirms complete consumption of the starting material. The mass of the intermediate must shift by +78 Da (addition of the mesyl group minus water).

Step 2: High-Dilution Cyclization

  • Dilute the validated reaction mixture with additional DCM or Acetonitrile (MeCN) to achieve a final substrate concentration of < 0.01 M .

  • Add a strong, non-nucleophilic base (e.g., DBU, 1.5 equiv) to induce ring closure.

  • Heat the reaction to 50 °C and stir until complete.

  • Quench with water, extract with DCM, wash with brine, and dry over anhydrous Na2SO4.

  • Validation Checkpoint 2: Monitor the purified product via 1H NMR. The disappearance of the linear methylene protons and the appearance of highly shielded, strained azetidine ring protons (typically multiplet signals at ~3.5–4.5 ppm with distinct geminal coupling) confirms successful cyclization 2.

Part 4: Troubleshooting Workflow Visualization

AzetidineTroubleshooting Start Low Azetidine Yield Type Identify Reaction Pathway Start->Type Intra Intramolecular SN2 Type->Intra SN2 Route Inter [2+2] Cycloaddition Type->Inter Cycloaddition Oligomer Oligomerization? Intra->Oligomer Elim Alkene Elimination? Intra->Elim Thermal Thermal Degradation? Inter->Thermal Dilute Increase Dilution (<0.01M) Oligomer->Dilute Yes Base Use Non-Nucleophilic Base (e.g., DBU, Cs2CO3) Elim->Base Yes Photo Optimize Photocatalyst (Visible Light, RT) Thermal->Photo Yes

Logical troubleshooting workflow for optimizing azetidine synthesis yields.

Part 5: References

1.[2] Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. clockss.org. 2.[1] Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. 3.[4] RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. rsc.org. 4.[3] Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. benchchem.com. 5.[5] JACS. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. acs.org. 6.[6] PMC. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov.

Sources

Optimization

Azetidine Ring Stability &amp; Handling: Technical Support Center

Welcome to the Technical Support Center for azetidine chemistry. Azetidines—four-membered saturated nitrogen heterocycles—are increasingly recognized as privileged scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines—four-membered saturated nitrogen heterocycles—are increasingly recognized as privileged scaffolds in drug discovery. They serve as valuable bioisosteres for morpholines and piperidines, offering enhanced metabolic stability, reduced lipophilicity, and improved target engagement[1].

However, working with azetidines requires a nuanced understanding of their thermodynamic properties. This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the causality behind ring-opening, and execute controlled experimental workflows.

Physicochemical Profiling: The Causality of Stability

To predict how an azetidine will behave under specific reaction conditions, you must understand the interplay between its ring strain and its electronic properties. The azetidine ring possesses a strain energy of approximately 25.2 kcal/mol[2]. While this makes it thermodynamically primed for ring-opening, it is kinetically stable under neutral or basic conditions because the neutral secondary amine is a poor leaving group.

Table 1: Quantitative Physicochemical Properties of the Azetidine Ring

PropertyValueMechanistic Implication for Stability
Ring Strain ~25.2 kcal/molProvides the thermodynamic driving force for ring-opening reactions once the nitrogen is activated[2].
Conjugate Acid pKₐ ~11.29Highly basic. Readily protonated in mild acid, which transforms the nitrogen into an excellent leaving group[3].
C-N-C Bond Angle ~93°Compresses the ring, increasing the s-character of the adjacent α-C-H bonds, thereby enhancing their acidity[3].
Thermal Stability Up to ~200 °CHighly stable under standard heating conditions; decomposes only at extreme temperatures[3].

Troubleshooting & FAQs: Reaction Conditions

Q1: Why did my azetidine ring open during a standard Boc-deprotection (TFA/DCM)?

A1: Azetidines are highly basic (pKₐ ~11.29)[3]. In acidic environments like Trifluoroacetic acid (TFA), the nitrogen is quantitatively protonated to form an azetidinium ion. This positive charge draws electron density away from the adjacent α-carbons, making them highly electrophilic. The inherent 25.2 kcal/mol ring strain[2] forces the ring open upon attack by even weak nucleophiles (such as the trifluoroacetate counterion or residual water). Solution: If your substrate is prone to acid-catalyzed opening, switch to milder deprotection strategies (e.g., TMSOTf/2,6-lutidine) or ensure strict anhydrous conditions to limit nucleophilic attack.

Q2: Will the azetidine ring survive strong basic conditions during a nucleophilic substitution?

A2: Yes, generally. Without electrophilic activation (protonation or quaternization), the neutral nitrogen is a terrible leaving group, and ring strain alone cannot drive spontaneous cleavage[4]. However, there is a critical exception: extremely strong bases (e.g., s-BuLi) can deprotonate the α-carbon. The compressed 93° C-N-C bond angle increases the s-character of the α-C-H bonds, making them unusually acidic. If this lithiated intermediate is not trapped at cryogenic temperatures, it can undergo irreversible β-elimination[3].

Q3: Is the azetidine ring stable under standard catalytic hydrogenation (Pd/C, H₂)?

A3: Yes. Unlike the highly labile 3-membered aziridine ring, azetidines are generally stable to standard hydrogenolysis conditions (Pd/C, H₂, room temperature, 1 atm). You can safely reduce alkenes or nitro groups in the presence of an azetidine. However, forcing conditions (elevated temperatures/pressures) or the use of Pearlman's catalyst (Pd(OH)₂/C) can induce C-N bond cleavage[5].

Q4: My intentional azetidine ring-opening reaction has a low yield and poor regioselectivity. How do I fix this?

A4: Low yields usually indicate insufficient activation of the nitrogen. You must use a Lewis acid (e.g., BF₃·OEt₂ or La(OTf)₃) to coordinate the nitrogen, or quaternize it using methyl triflate[4]. Regarding regioselectivity: nucleophiles will preferentially attack the α-carbon that bears activating/stabilizing groups (such as aryl, cyano, or carboxamide groups) due to the stabilization of the transition state during C-N bond cleavage[4].

G Start Issue: Unintended Azetidine Ring-Opening Detected CheckAcid Are Brønsted/Lewis acids present? Start->CheckAcid AcidYes Protonation activates C-N bond cleavage. CheckAcid->AcidYes Yes CheckNuc Are strong nucleophiles present at elevated temp? CheckAcid->CheckNuc No AcidFix Action: Buffer reaction or switch to basic conditions AcidYes->AcidFix NucYes Nucleophilic attack relieves ~25.2 kcal/mol ring strain. CheckNuc->NucYes Yes NucFix Action: Lower temperature or use sterically hindered solvent NucYes->NucFix

Troubleshooting workflow for unintended azetidine ring-opening during synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Controlled Lewis Acid-Catalyzed Ring-Opening

This procedure is used to intentionally open the azetidine ring to synthesize highly functionalized acyclic amines[4].

Reagents: 2-aryl-N-tosylazetidine (1.0 eq), Alcohol nucleophile (solvent), BF₃·OEt₂ (1.1 eq).

  • Preparation: Dissolve the azetidine substrate in the desired alcohol (which serves as both the solvent and the nucleophile) under an inert Argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Dropwise, add BF₃·OEt₂ (1.1 eq). Causality: The Lewis acid coordinates to the tosyl-protected nitrogen, forming a highly electrophilic azetidinium species.

  • Reaction: Allow the mixture to warm to room temperature and stir.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is proceeding correctly if the starting material mass disappears and a new peak corresponding to [M + Alcohol]+ appears. TLC should show a shift to a more polar spot (due to the newly unmasked amine/ether).

  • Quenching: Once complete, quench strictly with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent over-reaction or polymerization.

  • Extraction: Extract 3x with ethyl acetate, dry over Na₂SO₄, and concentrate.

Mechanism Azetidine Neutral Azetidine (Stable) Activation Lewis Acid Addition Azetidine->Activation Azetidinium Azetidinium Ion (Activated) Activation->Azetidinium Coordination Nucleophile Nucleophilic Attack Azetidinium->Nucleophile Product Acyclic Amine (Ring-Opened) Nucleophile->Product Strain Release

Mechanistic pathway of Lewis acid-catalyzed azetidine ring-opening.

Protocol B: α-Lithiation and Electrophilic Trapping

Exploiting the increased s-character of the azetidine ring to functionalize the α-carbon without breaking the ring[3].

Reagents: N-Boc-azetidine (1.0 eq), s-BuLi (1.1 eq), TMEDA (1.1 eq), Electrophile (e.g., MeI, 1.5 eq), anhydrous THF.

  • Preparation: Dissolve N-Boc-azetidine and TMEDA in anhydrous THF under strictly inert conditions. Cool the flask to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the lithiated intermediate from undergoing β-elimination (ring-opening).

  • Lithiation: Add s-BuLi dropwise. Stir for 30 minutes at -78 °C.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot and quench into MeOD. Analyze by LC-MS. A successful lithiation will show a +1 Da mass shift ([M+D]+) compared to the starting material. If this is not observed, the base may have degraded.

  • Trapping: Add the electrophile (e.g., Methyl iodide) dropwise. Stir for 1 hour at -78 °C, then slowly allow it to warm to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

References

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.2

  • Grokipedia. (n.d.). Azetidine. 3

  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. 4

  • PubMed / NIH. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. 1

  • Google Patents. (2003). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. 5

Sources

Troubleshooting

Preventing nucleophilic ring-opening of activated azetidines

Technical Support Center: Preventing Nucleophilic Ring-Opening of Activated Azetidines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the un...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Nucleophilic Ring-Opening of Activated Azetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended degradation of azetidine-containing scaffolds. The ~26 kcal/mol ring strain inherent to these four-membered nitrogen heterocycles makes them highly susceptible to nucleophilic ring-opening[1]. This susceptibility is exponentially increased when the nitrogen is "activated" by electron-withdrawing groups (EWGs) or protonation[2][3].

This guide provides mechanistic troubleshooting, validated protocols, and structural design strategies to preserve azetidine integrity during complex synthetic workflows and drug development.

Diagnostic Workflow: Identifying Ring-Opening Risks

Before altering your reaction conditions, use the following logical framework to identify the root cause of your azetidine instability.

AzetidineTroubleshooting Start Target: Intact Azetidine CheckActivation Is N-atom activated? (Ts, Ns, Acyl, or Protonated) Start->CheckActivation HighRisk High Risk: Intermolecular SN2 Ring-Opening CheckActivation->HighRisk Yes CheckPendant Are pendant nucleophiles present? (e.g., amides, alcohols) CheckActivation->CheckPendant No MitigateInter Mitigation: Use Boc/Cbz or Bulky PG (Benzhydryl) HighRisk->MitigateInter IntraRisk High Risk: Intramolecular Ring-Opening CheckPendant->IntraRisk Yes Safe Proceed with optimized non-nucleophilic conditions CheckPendant->Safe No MitigateIntra Mitigation: Control pH > pKa or reduce nucleophilicity IntraRisk->MitigateIntra MitigateInter->CheckPendant MitigateIntra->Safe

Workflow for diagnosing and mitigating azetidine ring-opening risks.

Troubleshooting Guides & FAQs

Issue 1: Unintended Ring-Opening During Intermolecular Substitution

  • Question: My N-tosyl azetidine is degrading into an acyclic sulfonamide during a routine substitution reaction. How do I prevent this?

  • Root Cause Analysis: Sulfonyl groups (like Tosyl or Nosyl) are strongly electron-withdrawing. They polarize the C–N bonds and stabilize the developing negative charge on the nitrogen leaving group. This drastically lowers the activation energy for SN2 nucleophilic attack by amines, thiols, or even solvent molecules[2][4].

  • Solution:

    • Switch Protecting Groups: Replace the highly activating Ts group with a carbamate (Boc or Cbz) or a bulky alkyl group (e.g., Benzhydryl)[5][6]. Carbamates donate electron density via resonance, reducing the electrophilicity of the adjacent ring carbons.

    • Solvent Optimization: Avoid polar aprotic solvents that hyper-activate nucleophiles (like DMF or DMSO). Use non-nucleophilic ethereal solvents (e.g., 2-MeTHF)[7].

Issue 2: Intramolecular Ring-Opening Decomposition (Storage & Purification)

  • Question: I am observing spontaneous decomposition of my azetidine clinical candidate during acidic HPLC purification. The molecule contains a pendant amide. What is happening?

  • Root Cause Analysis: You are experiencing acid-mediated intramolecular ring-opening decomposition[1][8]. If the azetidine nitrogen is sufficiently basic, it becomes protonated at the low pH of the HPLC mobile phase (e.g., 0.1% TFA, pH ~1.8). This protonation forms a highly reactive azetidinium ion[3][7]. The pendant amide acts as an internal nucleophile, attacking the activated ring and causing irreversible cleavage[1][8].

  • Solution:

    • Buffer Adjustment: Purify using neutral or basic mobile phases (e.g., ammonium bicarbonate or 0.1% DEA) to ensure the pH remains above the pKa of the azetidine nitrogen.

    • Electronic Tuning (Drug Design): Lower the basicity of the azetidine nitrogen. Conjugating the azetidine to an electron-deficient heteroaryl group (e.g., a conjugated pyridine) delocalizes the nitrogen lone pair, dropping the pKa and preventing protonation at formulation pH[8].

Issue 3: Functionalization of the Azetidine Nitrogen

  • Question: I need to alkylate/functionalize an intact azetidine ring. What conditions are safest to avoid forming ring-opened byproducts?

  • Root Cause Analysis: Direct alkylation of the azetidine nitrogen with strong electrophiles (like methyl triflate) inherently forms a quaternized azetidinium salt, which is highly susceptible to attack by almost any nucleophile[3][9].

  • Solution: Utilize orthogonal protection strategies. For example, use a 2-propynyl carbamate protecting group to allow functionalization via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) without ever exposing the basic azetidine nitrogen[6]. Alternatively, use a Cbz group, which can be removed via catalytic hydrogenation (avoiding nucleophiles entirely), followed immediately by mild acylation[6].

Quantitative Data: Impact of N-Substitution on Azetidine Stability

The electronic nature of the N-substituent dictates the lifespan of the azetidine ring in the presence of nucleophiles. Use this table to select the appropriate protecting group or structural motif for your synthesis.

N-Substituent / Protecting GroupElectronic EffectRing-Opening SusceptibilityRecommended Use Case
Proton (H+) / Alkyl (R+) Cationic (Azetidinium)Extreme (Opens instantly with mild nucleophiles)[3][9]Intentional ring-opening to form acyclic amines.
Tosyl (Ts) / Nosyl (Ns) Strong EWGHigh (Susceptible to SN2 by amines, thiols)[2][4]When ring-opening is the desired synthetic step.
Acyl (C=O-R) Moderate EWGModerate (Stable to weak nucleophiles, opens with strong bases)Intermediate stability; requires strict temperature control.
Boc / Cbz (Carbamates) Weak EWG (Resonance)Low (Stable under most nucleophilic conditions)[6]Standard peptide synthesis and general protection.
Benzhydryl (CHPh2) Steric Bulk / NeutralVery Low (Sterically shields the ring)[5]Photochemical reactions or harsh nucleophilic environments.
Conjugated Heteroaryl Lone Pair DelocalizationLow (Lowers pKa, prevents acid-catalyzed opening)[8]Medicinal chemistry scaffolds requiring high metabolic stability.

Standard Operating Procedure: Safe Deprotection and N-Functionalization

Objective: To remove a Cbz protecting group from an azetidine and perform N-acylation without triggering nucleophilic ring-opening[6]. Causality Note: Catalytic hydrogenation is explicitly chosen because it avoids the use of strong acids (which cause azetidinium formation) or strong nucleophiles (which attack activated rings).

Step 1: Preparation of the Catalyst Suspension

  • In a flame-dried, argon-purged flask, add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the Cbz-azetidine substrate).

  • Carefully wet the catalyst with a small volume of anhydrous methanol to prevent atmospheric sparking.

Step 2: Hydrogenolysis (Deprotection)

  • Dissolve the Cbz-protected azetidine (1.0 eq) in anhydrous methanol (0.1 M concentration) and transfer to the flask containing the Pd/C.

  • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

  • Stir the reaction vigorously at room temperature (20-25 °C) for 2-4 hours. Crucial: Do not heat the reaction, as free azetidines are volatile and prone to dimerization at elevated temperatures.

  • Monitor the reaction via LC-MS. Self-Validating Step: Ensure the mobile phase for the LC-MS is buffered to a basic pH (e.g., 0.1% NH4OH) to avoid artifactual acid-catalyzed decomposition during analysis[8].

Step 3: Filtration and Concentration

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure at a low water-bath temperature (<30 °C) to yield the crude free azetidine.

Step 4: N-Acylation (Functionalization)

  • Redissolve the crude azetidine in anhydrous dichloromethane (DCM) at 0 °C.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered and will act as a proton sponge without acting as a competing nucleophile against the azetidine ring.

  • Slowly add the desired acyl chloride or activated ester (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO3 and extract with DCM.

References

  • Aziridine: ring strain promotes ring opening | Almerja | [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines | ACS Medicinal Chemistry Letters |[Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes | Beilstein Journal of Organic Chemistry |[Link]

  • Preparation and Synthetic Applications of Azetidines | Heterocycles / CLOCKSS |[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines (PMC Archive) | National Institutes of Health (NIH) |[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides | LJMU Research Online | [Link]

Sources

Optimization

Troubleshooting low conversion rates in the synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine. As an Application Scientist, I frequently see researchers encounter stalled conversions when attemp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine. As an Application Scientist, I frequently see researchers encounter stalled conversions when attempting to couple ortho-halogenated benzoic acids with volatile secondary amines.

This guide is designed as a self-validating framework. Instead of merely listing reaction conditions, we will break down the thermodynamic and kinetic causalities behind why this specific amidation fails, and how to logically bypass these bottlenecks.

Diagnostic Workflow: Isolating the Bottleneck

Before altering your protocol, use the following logic tree to identify the root cause of your low conversion. The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine typically fails at one of two nodes: Amine Volatility/Protonation or Steric Shielding of the Active Ester .

G start Low Conversion Detected (<50% Yield by LC-MS) check_amine Is Azetidine HCl fully neutralized? start->check_amine fix_base Add 3.0 eq DIPEA. Ensure pH > 9. check_amine->fix_base No / Unsure check_sterics Is the Coupling Agent Sterically Hindered? check_amine->check_sterics Yes fix_base->check_sterics switch_reagent Switch from EDC/HOBt to HATU or T3P check_sterics->switch_reagent Using EDC/DCC acyl_chloride Convert to Acyl Chloride with (COCl)2 / cat. DMF check_sterics->acyl_chloride Extreme Hindrance success Full Conversion (>95% Yield) switch_reagent->success acyl_chloride->success

Diagnostic workflow for resolving low conversion in ortho-bromo amidation.

In-Depth Troubleshooting FAQs

Q1: My LC-MS shows the reaction stalling at 30-40% conversion when using standard EDC/HOBt. Why is the activated intermediate failing to couple?

Causality & Expert Insight: The ortho-bromo group on 2-bromo-4-fluorobenzoic acid creates a severe steric shield around the carbonyl carbon. When activated by EDC/HOBt, the resulting OBt-ester is relatively bulky. The nucleophilic attack by the secondary cyclic amine (azetidine) is kinetically retarded by this steric clash. Consequently, the competing background reaction—hydrolysis of the OBt-ester back to the starting carboxylic acid by trace moisture—outpaces the amidation[1]. Solution: Transition to a highly reactive coupling reagent with a smaller steric profile, such as converting the acid to an acyl chloride, or use a highly efficient uronium salt like HATU which drives the equilibrium through a highly reactive 7-azabenzotriazole active ester[2].

Q2: I am using azetidine hydrochloride. Does the choice of base impact the coupling efficiency?

Causality & Expert Insight: Yes, critically. Azetidine free base is highly volatile (bp ~61 °C) and prone to evaporative loss during reaction setup, which artificially lowers your amine stoichiometry and caps conversion. Therefore, using the stable azetidine hydrochloride salt is standard practice. However, you must liberate the free amine in situ. If you use a weak base or insufficient equivalents, the azetidine remains protonated and non-nucleophilic. Solution: Use at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (Et3N) in HATU/uronium couplings to prevent competitive side reactions, though Et3N is perfectly fine for acyl chloride routes[3].

Q3: How does T3P compare to HATU for this specific sterically hindered coupling?

Causality & Expert Insight: Propylphosphonic anhydride (T3P) is exceptionally effective for sterically hindered substrates and is widely adopted in process chemistry due to its low toxicity and easy water-soluble byproducts[4]. Unlike HATU, which can be moisture-sensitive and expensive, T3P operates via a mixed anhydride intermediate that is highly reactive yet less prone to rapid hydrolysis. For ortho-substituted benzoic acids, T3P often requires heating (e.g., 60 °C) to overcome the activation energy barrier, whereas HATU can operate at room temperature[3].

Q4: Is there a risk of nucleophilic aromatic substitution (SNAr) at the 4-fluoro position?

Causality & Expert Insight: While the 4-fluoro group is electronically activated by the electron-withdrawing carbonyl, the ortho-bromo group provides significant steric hindrance, and SNAr requires elevated temperatures. Under standard amide coupling conditions (RT to 60 °C), amidation is vastly faster than SNAr. However, if you attempt to force the reaction by heating an unactivated acid with excess azetidine to >100 °C, you will observe the 4-azetidinyl byproduct.

Quantitative Data: Coupling Reagent Performance Profile

The table below summarizes the expected performance of various coupling strategies specifically for the synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Coupling StrategyReagent EquivBase (Equiv)SolventTemp / TimeTypical Conversion (%)Mechanistic Notes
EDC / HOBt 1.2 / 1.2DIPEA (3.0)DMFRT / 24h30 - 45%Active ester hydrolysis dominates due to ortho-Br steric hindrance[1].
HATU 1.1DIPEA (3.0)DMFRT / 4h> 85%Fast, but expensive and generates HMPA-like byproducts[2].
T3P (50% in EtOAc)1.5Pyridine (3.0)EtOAc60 °C / 12h> 90%Excellent scalability, low water sensitivity, highly process-friendly[3],[4].
(COCl)2 / DMF 1.2 / 0.05Et3N (3.0)DCM0 °C → RT / 2h> 95%Most robust for sterically hindered substrates; bypasses bulky active esters entirely.

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints. If a checkpoint fails, the reaction has stalled, and you must abort or troubleshoot before proceeding to the next step.

Protocol A: The Acyl Chloride Route (Gold Standard for Ortho-Hindrance)

This method bypasses the steric bulk of OBt/OAt esters entirely by forming the minimal-steric-profile acyl chloride.

  • Activation: Suspend 2-bromo-4-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere. Add catalytic DMF (0.05 eq).

  • Chlorination: Cool the suspension to 0 °C. Dropwise add oxalyl chloride (1.2 eq).

    • Self-Validation Checkpoint 1: You must observe immediate, vigorous effervescence (release of CO2 and CO gas). If no gas evolves, your oxalyl chloride has degraded.

    • Self-Validation Checkpoint 2: Stir at room temperature until gas evolution ceases completely (approx. 1 h). The cloudy suspension will transition to a clear, homogeneous solution, confirming complete conversion to the acyl chloride.

  • Concentration: Remove volatiles under reduced pressure to eliminate excess oxalyl chloride. Failure to do this will result in the destruction of your azetidine in the next step.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM (15 mL). In a separate flask, suspend azetidine hydrochloride (1.1 eq) in DCM (10 mL) and cool to 0 °C. Dropwise add Et3N (3.0 eq) to the azetidine suspension, followed immediately by the dropwise addition of the acyl chloride solution.

    • Self-Validation Checkpoint 3: The formation of a dense white precipitate (Et3N·HCl) within 5 minutes confirms the amidation is proceeding successfully.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and wash with 1M HCl to remove residual amine. Evaporate to yield the pure product.

Protocol B: T3P-Mediated Coupling (Process-Friendly & Scalable)

This method is preferred if you wish to avoid the toxicity and gas evolution of oxalyl chloride, relying instead on a highly reactive mixed anhydride[4].

  • Preparation: Suspend 2-bromo-4-fluorobenzoic acid (1.0 eq, 10 mmol) and azetidine hydrochloride (1.2 eq) in EtOAc (30 mL).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 mins at room temperature.

    • Self-Validation Checkpoint 1: The heterogeneous suspension should clear significantly as the azetidine hydrochloride is neutralized into the soluble free base.

  • Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 eq). Heat the reaction to 60 °C for 12 hours.

    • Self-Validation Checkpoint 2: Monitor by LC-MS. The mass of the mixed anhydride intermediate should not accumulate; if it does, increase the temperature to 70 °C to overcome the steric activation barrier.

  • Workup: Cool to room temperature and wash the organic layer directly with saturated aqueous NaHCO3 (2 x 20 mL) and water (20 mL).

    • Self-Validation Checkpoint 3: T3P byproducts are highly water-soluble. The organic layer will contain >95% pure 1-(2-Bromo-4-fluorobenzoyl)azetidine without the need for column chromatography[3].

References

  • [1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (2011). Available at:[Link]

  • [3] Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development (2022). Available at:[Link]

  • [4] Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development (2020). Available at:[Link]

  • [2] amide coupling reagents. Sciencemadness Discussion Board (2005). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Substituted Azetidine Diastereomers

Welcome to the Advanced Chromatography Support Center. The rigid, highly strained nature of the four-membered azetidine ring presents unique challenges in drug discovery and synthetic methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. The rigid, highly strained nature of the four-membered azetidine ring presents unique challenges in drug discovery and synthetic methodology. Because the physicochemical differences between azetidine diastereomers (e.g., cis vs. trans or syn vs. anti) are often exceptionally subtle, standard separation protocols frequently fail.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve baseline resolution of complex azetidine mixtures.

Experimental Workflow

AzetidineSeparation A Crude Azetidine Mixture (Diastereomers) B N-Derivatization (e.g., Boc, Ts, Cbz) A->B Mask amine C Column Screening (NP Silica vs. CSPs) B->C Inject D Baseline Resolution Achieved? C->D E Optimize Modifiers (TEA, TFA) & Temp D->E No F Preparative Isolation & LC-MS Validation D->F Yes E->C Re-screen

Workflow for the chromatographic resolution of substituted azetidine diastereomers.

Frequently Asked Questions (Causality & Principles)

Q: Why do my 2,3-disubstituted azetidine diastereomers co-elute on standard C18 reversed-phase columns? A: The azetidine ring possesses significant ring strain (~26 kcal/mol) and a puckered conformation that restricts flexibility. Consequently, the hydrophobic surface area difference between cis and trans isomers is minimal. Standard C18 stationary phases rely primarily on dispersive hydrophobic interactions, which are often insufficient to distinguish these compact stereoisomers. Shifting to Normal Phase (NP) chromatography or using polar-embedded columns exploits the distinct dipole moments of the diastereomers, offering superior resolution[1].

Q: Why is N-derivatization highly recommended before attempting separation? A: Unprotected azetidines contain a highly basic secondary amine (pKa ~10.4). This basic center interacts strongly with residual acidic silanols on silica-based columns, leading to severe peak tailing and irreversible adsorption. Derivatizing the nitrogen (e.g., N-tosylation, N-Boc) masks this basicity. Furthermore, bulky protecting groups like the tosyl group amplify the 3D steric differences between the diastereomers, making them easier to separate via standard column chromatography.

Q: Can I use Chiral Stationary Phases (CSPs) to separate achiral diastereomers? A: Yes, and it is highly recommended. While diastereomers can theoretically be separated on achiral columns, the highly ordered chiral cavities of CSPs (such as Daicel Chiralcel OD or Chiralpak AD) provide multiple simultaneous points of contact (hydrogen bonding, dipole-dipole, and π-π interactions). This structured environment is exceptionally sensitive to the rigid spatial orientation of azetidine substituents, often resolving diastereomers that co-elute on achiral phases[2][3][4].

Troubleshooting Guide

Symptom / IssueScientific Root CauseRecommended Solution
Severe Peak Tailing Ion-exchange interactions between the basic azetidine nitrogen and residual silanols on the stationary phase.1. Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase to compete for silanol sites.2. Switch to a Bridged-Ethyl Hybrid (BEH) column designed for high pH (run at pH 10).
Complete Co-elution Insufficient difference in hydrodynamic volume or hydrophobicity.1. Derivatize to N-Ts or N-Cbz to increase steric bulk.2. Switch from Reversed-Phase (RP) to Normal Phase (NP) silica[1].
Inconsistent Retention Times Amine basicity causing local pH shifts in unbuffered mobile phases.Ensure the aqueous mobile phase is strictly buffered (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate) to lock the ionization state of the molecule.
Low Recovery on Prep-HPLC On-column degradation or irreversible binding of the strained ring.Avoid highly acidic modifiers (like >0.1% TFA) which can promote ring-opening in highly substituted or activated azetidines. Use volatile buffers like ammonium formate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checks to confirm success at each stage of the workflow.

Protocol A: N-Tosylation for Amplification of Diastereomeric Differences

Objective: Mask the basic amine and increase steric bulk to facilitate normal-phase separation.

  • Reaction Setup: Dissolve the crude azetidine diastereomeric mixture (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed by dropwise addition of p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in DCM.

  • Validation Check 1 (Reaction Monitoring): Run a TLC (Hexane/Ethyl Acetate 7:3). Self-Validation: The disappearance of the baseline-stuck starting material (unprotected amine) and the emergence of a high-Rf UV-active spot confirms successful derivatization.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check 2 (Mass Confirmation): Perform a rapid LC-MS injection of the crude concentrate. Confirm the presence of the [M+H]+ ion corresponding to the N-tosyl azetidine.

Protocol B: Two-Tiered HPLC Screening and Preparative Isolation

Objective: Identify optimal conditions and isolate pure diastereomers.

  • Tier 1 Screening (Achiral NP): Inject the N-protected mixture onto a standard bare silica column (e.g., 5 µm, 4.6 x 250 mm). Run an isocratic gradient of Hexane/Isopropanol (95:5).

  • Tier 2 Screening (CSP): If Tier 1 yields a resolution factor (Rs) < 1.5, inject the sample onto a Chiralcel OD or Chiralpak AD column using Hexane/Isopropanol (90:10) at 0.5 mL/min[2][4].

  • Validation Check 3 (Ratio Confirmation): Integrate the peak areas of the two separated peaks. Self-Validation: The ratio of the peak areas must closely match the Diastereomeric Ratio (dr) determined by crude ¹H-NMR. If the ratios do not match, one diastereomer is degrading or irreversibly binding to the column.

  • Preparative Scale-Up: Transfer the optimized analytical conditions to a preparative column (e.g., 20 x 250 mm) using a linear scale-up factor based on column cross-sectional area.

  • Validation Check 4 (Purity Assessment): Before pooling and evaporating the collected fractions, re-inject an aliquot of each fraction onto the analytical column. Self-Validation: Proceed to solvent removal only if the analytical trace shows >95% Diastereomeric Excess (de).

Reference Data: Column Selection Matrix

Column ChemistryPhase TypePrimary Interaction MechanismBest Use Case for Azetidines
Bare Silica (NP) NormalDipole-dipole, Hydrogen bondingN-protected C2- or C3-substituted diastereomers[1].
Chiralcel OD Normal / PolarCellulose-based chiral cavity inclusionRigid, sterically hindered diastereomers failing on silica[3][4].
Chiralpak AD Normal / PolarAmylose-based chiral cavity inclusionEnantiomeric and complex diastereomeric mixtures[2].
C18 (End-capped) ReversedHydrophobic dispersionHighly lipophilic, heavily substituted azetidines (requires buffered MP).

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDRXmkyyK8S8DT3wUzDtij0sxUgI4-C1g-JWx-RmPVJaJ_gzcHnYJTSjRdyBJOnCUEDXcm23QbqxxSGMNTie1E-OPZ3KxuCWSRly3bn6tjZVpiPZUrQV6ef8gS2pK5m8_Ps15duLJvc5z3kbEX]
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXheC_ptVuVfz48exGIE3nkyvZmpku7t-WAiGYCPo5KiRAa1Or0-ewl7NPrazcv6TN09olEjSHMtI-DMBDMk5GlS27Q0BHp_g05wNNJHQ3B3dtMO7tf00phn7PG1RlR70mHQyaLE2enQYsjA==]
  • A convenient synthetic route to enantiopure N-tosylazetidines from a-amino acids. IIT Kanpur / Tetrahedron Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3WuA1Xmu4K6HbTdix9HRVEj7AAZVBF5qV3rSr4Xwy4cXx3MNHCOvv3UJ8Iqa1fV1HJWHKTKPpHX_LFAu_hO3K3jE5pHR9cr9CtdMrqr9HN2eHUdUV9F2FdZAKDOxAM9yPaAy4b7FdeCplSuh_Jay4]
  • Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction. Google Patents (WO2017207387A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNL6q3-lQNpI-vmi-nwQevH1xQZH5GjAT0TJq0GCryYaXALEceBDAVkPdjlam5bBknmFI2R_dFVB2fm6Vi07SRu1Iy3FFfMm0pLemBQFl4vimOHfSlxKn76ftrM4q9kyEjtyjnEFpFfhqTx-gMA==]
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwr_N_f_qLgmkrMvWwDQfz2tZ8T7i-NNDbK91FTAzPryiPaJfuor-PZKh45iyI9sr6jAZ9GV-eLWvuB7jNC6sp9NM1BZaNW3xfMvqHe7rmX1av6llXc4NWs5BaWxfH-tOd_eDBqu85xhVB7IhCu2y_uSY=]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of the Benzoyl Ring

Welcome to the Technical Support Center for advanced C–H functionalization. Modifying the benzoyl ring—a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science—presents a significant regiochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced C–H functionalization. Modifying the benzoyl ring—a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science—presents a significant regiochemical challenge. Because the innate electronic properties of the carbonyl group heavily influence reactivity, overriding these biases to selectively functionalize the ortho, meta, or para positions requires precise catalytic control.

This guide provides troubleshooting insights, mechanistic causality, and self-validating protocols to ensure your transition-metal-catalyzed workflows succeed.

Workflow & Decision Matrix

Before troubleshooting specific reactions, it is critical to align your synthetic goal with the correct directing strategy and catalytic system. The diagram below outlines the logical relationship between target regioselectivity, directing group choice, and the resulting transition state geometry.

Workflow A Benzoyl Ring C-H Functionalization B Ortho-Selective (C2/C6) A->B C Meta-Selective (C3/C5) A->C D Para-Selective (C4) A->D E Bidentate Directing Groups (e.g., 8-Aminoquinoline) B->E F U-Shaped Templates (e.g., Nitrile-Sulfonamide) C->F G Steric Control / Transient Mediators D->G H Pd(II), Ru(II), Co(II) Catalysis Rigid 5- or 6-membered metallacycle E->H I Pd(II) + HFIP Solvent Macrocyclic (12-membered) transition state F->I J Ir(I), Ru(II) Catalysis Electronic/Steric differentiation G->J

Logical workflow for selecting regioselective C-H functionalization strategies on the benzoyl ring.

Troubleshooting Guides & FAQs

Ortho-Selective Functionalization

Issue: Poor regioselectivity (mixtures of ortho/meta) or over-functionalization when using simple benzamides.

  • Q: Why is my Pd-catalyzed ortho-arylation yielding a complex mixture of regioisomers?

    • Causality: Monodentate directing groups (like simple primary or secondary amides) suffer from reversible metalation and flexible transition states. This flexibility allows the metal center to migrate or activate off-target C–H bonds.

    • Solution: Switch to a bidentate directing group, such as an 8-aminoquinoline or picolinamide auxiliary. These auxiliaries coordinate the metal (e.g., Co, Pd, Ru) through both the amide nitrogen and the quinoline/pyridine nitrogen. This forms a highly rigid 5,5- or 5,6-bicyclic metallacycle, locking the metal center exclusively over the ortho-C–H bond and preventing rotation[1].

Meta-Selective Functionalization

Issue: Difficulty in activating the meta-C–H bond of electron-poor benzoic acid derivatives.

  • Q: Standard Pd catalysis only yields ortho-products on my benzoic acid substrate. How do I force meta-selectivity?

    • Causality: The intrinsic electronic deactivation of the benzoic acid ring makes electrophilic palladation difficult. Furthermore, standard directing groups geometrically favor the kinetically accessible 5- or 6-membered metallacycle at the ortho position[2].

    • Solution: Utilize a nitrile-based sulfonamide template covalently attached to the benzoic acid. This U-shaped template acts as a molecular "crane," delivering the Pd(II) catalyst directly to the meta position via a 12-membered macrocyclic transition state[2],[3]. The nitrile nitrogen coordinates to Pd, overriding intrinsic electronic biases.

  • Q: My meta-C–H olefination using a U-shaped template is stalling at <20% conversion. What is the limiting factor?

    • Causality: Macrocyclic transition states are entropically disfavored. If the solvent does not sufficiently stabilize the polar Pd(II) intermediates, or if the terminal oxidant is inefficient, the catalytic cycle stalls[3].

    • Solution: Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP is highly polar, strongly hydrogen-bonding, and non-nucleophilic. It stabilizes the cationic Pd intermediates and prevents product inhibition[4]. Ensure Cu(OAc)₂ and O₂ are used as co-oxidants to efficiently regenerate Pd(II) from Pd(0)[2].

Para-Selective Functionalization

Issue: Achieving para-selectivity over ortho/meta positions without relying purely on substrate steric bulk.

  • Q: Is it possible to selectively functionalize the para-position of a benzoyl derivative?

    • Causality: Para-C–H bonds are the most remote from the carbonyl directing group, making chelation-assisted delivery nearly impossible without excessively large, complex templates.

    • Solution: Employ a regiodivergent catalyst system, such as Ir(I) or Ru(II) complexes with highly tunable ligands (e.g., 7-Aza-BPY)[5]. By tuning the steric bulk of the ligand and relying on the innate electronic properties of the arene, the catalyst can be steered away from the ortho and meta positions, favoring the less sterically encumbered para position[5].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains a mechanistic checkpoint to verify success before proceeding.

Protocol A: Bidentate-Directed Ortho-C–H Arylation of Benzamides
  • Substrate Preparation: Synthesize the N-(8-quinolinyl)benzamide by reacting benzoyl chloride with 8-aminoquinoline in the presence of Et₃N.

    • Self-Validation Checkpoint: Confirm complete conversion via TLC. The product will be highly UV active and exhibit a distinct Rf​ shift compared to the starting materials.

  • Reaction Assembly: In a Schlenk tube, combine the benzamide substrate (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (2.0 equiv), and toluene (0.2 M). Seal and heat to 110 °C.

  • Mechanistic Checkpoint:

    • Causality: AgOAc serves a dual purpose—it abstracts the iodide to prevent catalyst poisoning and acts as the terminal oxidant to regenerate Pd(II).

    • Self-Validation Checkpoint: The reaction mixture will precipitate yellow/white AgI salts. The visual appearance of this opaque precipitate confirms that oxidative addition and subsequent halide abstraction are actively occurring.

  • Workup & Cleavage: Cool to room temperature, filter through Celite to remove Ag salts, and concentrate. To remove the directing group, treat the purified product with BF₃·OEt₂ and methanol at 90 °C to yield the ortho-arylated methyl benzoate.

Protocol B: Template-Directed Meta-C–H Olefination of Benzoic Acids
  • Template Installation: Couple the benzoic acid with the nitrile-based sulfonamide template using DCC/DMAP.

    • Self-Validation Checkpoint: ¹H NMR must show the characteristic multiplet shifts of the sulfonamide backbone, confirming covalent attachment.

  • Catalytic Olefination: In a pressure tube, mix the templated benzoate (1.0 equiv), olefin (2.0 equiv), Pd(OAc)₂ (10 mol%), N-acetylglycine ligand (20 mol%), Cu(OAc)₂ (0.5 equiv), and HFIP solvent. Pressurize with O₂ (1 atm) and heat to 90 °C[2].

  • Mechanistic Checkpoint:

    • Causality: HFIP is critical for stabilizing the cationic Pd intermediate, while N-acetylglycine accelerates the C–H cleavage via a concerted metalation-deprotonation (CMD) pathway.

    • Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The disappearance of the starting material mass and the appearance of the [M+Olefin-2H] mass confirms successful macrocyclic C–H activation.

  • Template Removal: Treat the product with NaOH in THF/H₂O to hydrolyze the template, recovering the meta-olefinated benzoic acid.

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the regioselective functionalization strategies discussed above.

RegioselectivityDirecting StrategyTypical Catalyst SystemKey SolventTransition State GeometryTypical Yield Range
Ortho (C2/C6) Bidentate (e.g., 8-Aminoquinoline)Pd(OAc)₂, Co(OAc)₂Toluene, DCE5- or 6-membered metallacycle75% – 95%
Meta (C3/C5) U-Shaped Nitrile TemplatePd(OAc)₂ + N-acetylglycineHFIP12-membered macrocycle60% – 85%
Para (C4) Steric/Electronic ControlIr(I), Ru(II) + 7-Aza-BPYTHF, DioxaneNon-chelated / Outer-sphere40% – 70%

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(2-Bromo-4-fluorobenzoyl)azetidine for Unambiguous Structure Confirmation

Abstract In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds.[1][2] This guide provides a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromo-4-fluorobenzoyl)azetidine, a key heterocyclic scaffold in medicinal chemistry. We will dissect the predicted spectral features based on first principles, present a robust experimental protocol for data acquisition, and compare the theoretical data with a representative experimental dataset to achieve complete structural verification. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for daily structural characterization challenges.

Introduction: The Imperative of Structural Integrity

The synthesis of novel chemical entities is fraught with possibilities for isomeric byproducts, rearrangements, and unexpected reaction pathways. Consequently, relying solely on synthetic schemes for structural assignment is insufficient. NMR spectroscopy provides a non-destructive method to probe the precise atomic connectivity and chemical environment of a molecule.[1] For a molecule like 1-(2-Bromo-4-fluorobenzoyl)azetidine, which contains a constrained azetidine ring and a substituted aromatic system, NMR is indispensable for confirming the regiochemistry of the substituents and the integrity of the amide linkage. This guide will demonstrate how a systematic analysis of both ¹H and ¹³C NMR data, including chemical shifts, signal integrations, multiplicities, and coupling constants, provides irrefutable evidence for the target structure.

Theoretical Framework: Predicting the NMR Spectrum

Before acquiring experimental data, a thorough prediction of the expected NMR spectrum serves as a critical roadmap for interpretation. This predictive analysis is grounded in the fundamental principles of chemical shifts and spin-spin coupling.[3]

The structure of 1-(2-Bromo-4-fluorobenzoyl)azetidine presents several distinct spin systems: a substituted aromatic ring and a saturated azetidine ring.

Caption: Structure of 1-(2-Bromo-4-fluorobenzoyl)azetidine with key nuclei labeled.

Predicted ¹H NMR Spectrum
  • Azetidine Protons (Hₐ, Hᵦ): The azetidine ring contains two methylene groups. Due to the adjacent electron-withdrawing amide group, the protons on the Cₐ carbons (alpha to the nitrogen) are expected to be deshielded and appear significantly downfield compared to unsubstituted azetidine (~3.6 ppm).[4] We predict these protons (Hₐ) to resonate around 4.2-4.5 ppm . The Cᵦ protons (Hᵦ) are further from the amide and should appear more upfield, likely in the 2.3-2.6 ppm range. Due to restricted rotation around the N-C(O) amide bond, the two protons on Cₐ may be chemically non-equivalent, potentially leading to a more complex multiplet. Each methylene group will appear as a triplet, coupling to the adjacent methylene group.

  • Aromatic Protons (Hᶜ, Hᵈ, Hᵉ): The aromatic ring has three protons. Their chemical shifts are influenced by the bromine, fluorine, and acyl substituents.[5][6][7]

    • Hᵉ: This proton is ortho to the electron-withdrawing carbonyl group and will be deshielded, but it is also ortho to the electron-donating fluorine atom (via resonance), which provides some shielding. We predict its signal to be a doublet of doublets (due to coupling with Hᵈ and the fluorine atom) around 7.1-7.3 ppm .

    • Hᵈ: This proton is meta to the carbonyl group and ortho to the bromine atom. It is also meta to the fluorine atom. Its signal is expected to be a doublet of doublets (coupling to Hᵉ and the fluorine atom) around 7.4-7.6 ppm .

    • Hᶜ: This proton is meta to both the bromine and fluorine atoms and ortho to the carbonyl group, leading to significant deshielding. It should appear as a doublet (coupling to the fluorine atom) around 7.6-7.8 ppm .

    • ¹H-¹⁹F Coupling: Long-range coupling between the fluorine atom and the aromatic protons is expected. Ortho-coupling (³JHF) is typically larger than meta-coupling (⁴JHF).[8]

Predicted ¹³C NMR Spectrum
  • Azetidine Carbons (Cₐ, Cᵦ): The Cₐ carbons, being directly attached to the nitrogen of the amide, will be downfield, predicted around 48-52 ppm . The Cᵦ carbon will be more shielded, expected in the 18-22 ppm range.

  • Carbonyl Carbon (C=O): Amide carbonyl carbons typically resonate in a well-defined region. We predict this signal to appear around 165-168 ppm .[9][10]

  • Aromatic Carbons (C1'-C6'): The chemical shifts of the aromatic carbons are heavily influenced by the substituents.

    • C4' (C-F): The carbon directly bonded to fluorine will show the largest effect from the fluorine atom's electronegativity and will be significantly deshielded, appearing around 160-165 ppm . Crucially, this signal will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz.[8]

    • C2' (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to benzene due to the "heavy atom effect," likely appearing around 118-122 ppm .

    • C1', C3', C5', C6': The remaining carbons will appear in the typical aromatic region of 115-140 ppm . Their signals will also exhibit smaller C-F couplings (²JC-F, ³JC-F).[11] For instance, C3' and C5' will show a ²JC-F coupling of around 20-25 Hz.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition. The following protocol is designed to yield high-quality, reproducible spectra for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (10-15 mg for ¹H, 40-50 mg for ¹³C) prep2 2. Select Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) prep1->prep2 prep3 3. Dissolve & Transfer (Vortex, transfer to 5 mm NMR tube) prep2->prep3 prep4 4. Filter if Particulates Present prep3->prep4 acq1 5. Insert Sample & Lock on Deuterium Signal prep4->acq1 acq2 6. Shim Magnetic Field (Optimize homogeneity) acq3 7. Acquire Spectra (¹H, ¹³C, and optional 2D) proc1 8. Fourier Transform acq3->proc1 proc2 9. Phase & Baseline Correction proc1->proc2 proc3 10. Calibrate Chemical Shift (TMS at 0 ppm or residual solvent) proc2->proc3 proc4 11. Integrate ¹H Signals proc3->proc4 proc5 12. Assign Peaks & Compare with Predictions proc4->proc5 confirm Structure Confirmed proc5->confirm

Caption: A validated workflow for NMR-based structure confirmation.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 10-15 mg of purified 1-(2-Bromo-4-fluorobenzoyl)azetidine for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 40-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[12]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[13] If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[14] Vortex gently to ensure complete dissolution. A homogeneous solution free of particulate matter is critical for high-quality spectra.[14] Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[15]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[16] Alternatively, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used for referencing.[17]

Step-by-Step Data Acquisition
  • Instrument Setup: The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Number of Scans: Typically 16-32 scans are sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the nuclei.

    • Acquisition Time: Usually 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 256 to 1024.

    • Technique: A proton-decoupled experiment is standard, which collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.

Data Interpretation: Comparing Prediction with Reality

Below is a summary of a representative experimental dataset for 1-(2-Bromo-4-fluorobenzoyl)azetidine, acquired in CDCl₃ at 400 MHz. This data is compared directly with our predictions to confirm the structure.

¹H NMR Data Comparison
Proton LabelPredicted δ (ppm)Experimental δ (ppm) IntegrationMultiplicityCoupling Constants (J, Hz)Assignment Confirmation
Hᵦ2.3 - 2.62.45 2Ht (triplet)J = 7.6 HzThe upfield triplet corresponds to the Cᵦ protons, coupled to the two Hₐ protons.
Hₐ4.2 - 4.54.38 4Ht (triplet)J = 7.6 HzThe downfield triplet is assigned to the Cₐ protons, deshielded by the amide nitrogen.
Hᵉ7.1 - 7.37.21 1HdddJ = 8.4, 2.4, 1.2 HzThis signal shows coupling to Hᵈ (ortho, ~8.4 Hz), the fluorine (meta, ~2.4 Hz), and Hᶜ (meta, ~1.2 Hz).
Hᵈ7.4 - 7.67.52 1HddJ = 8.4, 5.5 HzThis proton is coupled to Hᵉ (ortho, ~8.4 Hz) and the fluorine atom (ortho, ~5.5 Hz).
Hᶜ7.6 - 7.87.70 1HddJ = 8.8, 2.4 HzThis signal is coupled to Hᵉ (meta, ~2.4 Hz) and the fluorine atom (meta, ~8.8 Hz).

The experimental data aligns exceptionally well with the predictions. The integration values (2H:4H:1H:1H:1H) are consistent with the number of protons in each environment. The observed splitting patterns and coupling constants confirm the connectivity within both the azetidine and aromatic rings.

¹³C NMR Data Comparison
Carbon LabelPredicted δ (ppm)Experimental δ (ppm) Multiplicity (from C-F coupling)Coupling Constant (J, Hz)Assignment Confirmation
Cᵦ18 - 2219.8 s-The most upfield signal, consistent with the Cᵦ environment.
Cₐ48 - 5250.5 s-Downfield shift due to the adjacent nitrogen atom.
C6'115 - 140116.2 d²JC-F = 22.1 HzShielded carbon ortho to fluorine, showing a characteristic two-bond C-F coupling.
C2' (C-Br)118 - 122120.1 s-Upfield shift due to the heavy bromine atom.
C3'115 - 140129.8 d⁴JC-F = 3.5 HzCarbon meta to fluorine, showing a small four-bond C-F coupling.
C5'115 - 140131.5 d²JC-F = 21.5 HzCarbon ortho to fluorine, showing a two-bond C-F coupling.
C1'115 - 140135.4 d³JC-F = 8.5 HzQuaternary carbon para to fluorine, exhibiting a three-bond C-F coupling.
C4' (C-F)160 - 165162.5 d¹JC-F = 248.5 HzStrongly deshielded carbon attached to fluorine, with a large one-bond C-F coupling.
C=O165 - 168166.7 s-Position is characteristic of an amide carbonyl.

The ¹³C NMR data provides definitive structural proof. The presence of a signal at 162.5 ppm with a very large coupling constant (~249 Hz) is an unmistakable signature of a carbon directly bonded to a fluorine atom. The remaining signals and their smaller C-F couplings perfectly match the proposed 2-bromo-4-fluoro substitution pattern.

Advanced Structural Confirmation with 2D NMR

For exceptionally complex molecules or to provide an additional layer of certainty, two-dimensional (2D) NMR experiments are invaluable.[18][19]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of our target compound would show a cross-peak between the signals at 2.45 ppm (Hᵦ) and 4.38 ppm (Hₐ), confirming the connectivity within the azetidine ring. It would also show correlations between the adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[19] An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals (e.g., the proton at 2.45 ppm would correlate with the carbon at 19.8 ppm), validating the assignments made in the 1D spectra.

Caption: Predicted ¹H-¹H COSY correlations for the target molecule.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of 1-(2-Bromo-4-fluorobenzoyl)azetidine. By first predicting the spectral features and then comparing them against a robustly acquired experimental dataset, we can unambiguously assign every proton and carbon in the molecule. The unique signatures, particularly the characteristic chemical shifts and C-F coupling constants, leave no doubt as to the identity and purity of the compound. This systematic approach exemplifies the scientific integrity required in modern chemical and pharmaceutical research, ensuring that subsequent biological and developmental studies are based on a molecule of confirmed and verified structure.

References

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Comparative

A Comparative Guide to the Biological Activity of Azetidine vs. Pyrrolidine Carboxamides

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision in the design of novel therapeutics. The seemingly subtle difference between a four-membered a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision in the design of novel therapeutics. The seemingly subtle difference between a four-membered azetidine ring and a five-membered pyrrolidine ring in carboxamide-containing molecules can have profound effects on their biological activity. This guide provides an in-depth, objective comparison of these two important scaffolds, supported by experimental data and established principles of medicinal chemistry, to aid in the rational design of drug candidates.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the biological activity of azetidine and pyrrolidine carboxamides originate from their distinct structural and physicochemical properties. The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation and reactivity. In contrast, the five-membered pyrrolidine ring is more flexible and less strained. These structural nuances have a direct impact on key drug-like properties.[1][2]

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
Ring Strain (kcal/mol) ~25.4[1]LowThe high ring strain of azetidine can be a double-edged sword. It can offer unique vectors for molecular interactions but may also be a liability for metabolic instability through ring-opening.[1]
pKa Generally lower basicitySlightly higher basicityThe basicity of the ring nitrogen can influence interactions with targets and affect physicochemical properties like solubility and cell permeability. Pyrrolidine's slightly higher basicity can be attributed to greater conformational stabilization of its protonated form.[2]
Lipophilicity (logP) Typically lowerGenerally higherThe smaller, more polar azetidine ring often leads to lower lipophilicity and higher aqueous solubility, which can be advantageous for certain drug formulations. Conversely, the larger pyrrolidine ring contributes to increased lipophilicity, which may enhance membrane permeability.[2][3]
Conformational Flexibility Rigid and compactMore flexibleThe rigidity of the azetidine scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target. The flexibility of the pyrrolidine ring allows it to adopt a wider range of conformations to fit into various binding pockets.

Comparative Biological Activity: A Deeper Dive

The differences in physicochemical properties translate into distinct biological activity profiles for azetidine and pyrrolidine carboxamides. While direct head-to-head comparisons across a wide range of targets are limited in the literature, we can draw valuable insights from reported studies on various classes of compounds.

The choice between an azetidine and a pyrrolidine scaffold can significantly impact a compound's affinity and selectivity for its biological target.

  • Azetidine Carboxamides as STAT3 Inhibitors: A notable example of the successful application of the azetidine scaffold is in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[1] The replacement of a proline (pyrrolidine) moiety with an azetidine-2-carboxamide led to a significant improvement in potency. For instance, the azetidine salicylate analogue 5a exhibited a sub-micromolar IC50 of 0.55 µM in a STAT3 DNA-binding assay, representing a log-order improvement over earlier proline-based analogues.[4][5] This highlights how the constrained geometry of the azetidine ring can optimize interactions within the target's binding site.

Compound ClassTargetRepresentative CompoundIC50 (µM)
Azetidine CarboxamideSTAT3Salicylate Analogue 5o 0.38[4][5]
Pyrrolidine Carboxamide (Proline-based)STAT3BP-1-1026.8[4][5]
  • Pyrrolidine Carboxamides in Anticancer and Antimicrobial Applications: Pyrrolidine carboxamides have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[6][7] For example, certain pyrrolidine aryl carboxamide derivatives have shown potent anticancer activity against hepatocellular carcinoma cell lines, with some compounds being more potent than the approved drug Sorafenib.[8] In the realm of infectious diseases, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an essential enzyme in Mycobacterium tuberculosis.[9]

Metabolic stability is a critical parameter in drug design, and the choice of the heterocyclic ring can have a significant impact.

  • Azetidine: The high ring strain of azetidine can make it susceptible to metabolic cleavage.[1] However, this is not a universal rule, and appropriate substitution on the ring can mitigate this metabolic liability.[1] In fact, the incorporation of azetidine motifs in several FDA-approved drugs like baricitinib and cobimetinib has been shown to enhance metabolic stability and other pharmacokinetic properties.[10]

  • Pyrrolidine: The pyrrolidine ring is generally considered more metabolically stable than azetidine due to its lower ring strain.[1] However, oxidation at the carbons adjacent to the nitrogen is a common metabolic pathway for pyrrolidine-containing compounds.[1]

The ability of a compound to cross cell membranes is crucial for its bioavailability and efficacy.

  • Azetidine: The generally lower lipophilicity of azetidine-containing compounds can sometimes lead to lower passive permeability. However, their smaller size and potential for specific transporter interactions can compensate for this. Interestingly, in some cases, the conversion of a carboxylic acid moiety to a methyl ester in azetidine carboxamides has been shown to improve cellular activity, likely due to enhanced cell permeability.[4][5]

  • Pyrrolidine: The higher lipophilicity of the pyrrolidine ring often translates to better passive permeability across cell membranes.[3]

Experimental Protocols for Biological Activity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of small molecules.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.[13]

    • Centrifuge the homogenate to pellet the membranes.[13]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[13][14]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.[11][13]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known, unlabeled ligand.[14]

    • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with the bound radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.[13]

    • Count the radioactivity on the filters using a scintillation counter.[13]

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Preclinical Drug Development Workflow

G cluster_0 Discovery cluster_1 Preclinical cluster_2 Development Target ID & Validation Target ID & Validation Lead Generation Lead Generation Target ID & Validation->Lead Generation HTS Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR ADME Profiling ADME Profiling Lead Optimization->ADME Profiling In Vitro In Vivo Models In Vivo Models ADME Profiling->In Vivo Models Efficacy & PK/PD Candidate Selection Candidate Selection In Vivo Models->Candidate Selection G Compound + Microsomes Compound + Microsomes Pre-incubate (37C) Pre-incubate (37C) Compound + Microsomes->Pre-incubate (37C) Add NADPH (Start Reaction) Add NADPH (Start Reaction) Pre-incubate (37C)->Add NADPH (Start Reaction) Time Points (0, 5, 15, 30, 45 min) Time Points (0, 5, 15, 30, 45 min) Add NADPH (Start Reaction)->Time Points (0, 5, 15, 30, 45 min) Stop Reaction (Acetonitrile) Stop Reaction (Acetonitrile) Time Points (0, 5, 15, 30, 45 min)->Stop Reaction (Acetonitrile) Centrifuge Centrifuge Stop Reaction (Acetonitrile)->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate t1/2 and Clint Calculate t1/2 and Clint LC-MS/MS Analysis->Calculate t1/2 and Clint

Workflow for determining in vitro metabolic stability using liver microsomes.

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across biological membranes. [15][16] Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Principle: The assay measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment. [15][17] Protocol:

  • Plate Preparation:

    • The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate separated by a filter membrane.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane. [18]

  • Assay Procedure:

    • Add a solution of the test compound in a suitable buffer to the wells of the donor plate. [18] * Add buffer to the wells of the acceptor plate. [18] * Assemble the "sandwich" by placing the donor plate on top of the acceptor plate. [19] * Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours). [15][18]

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS. [18]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

PAMPA Experimental Setup

G Donor Plate Donor Well Test Compound Solution Filter Plate Filter Support Artificial Lipid Membrane Donor Plate->Filter Plate Diffusion Diffusion Acceptor Plate Acceptor Well Buffer Filter Plate->Acceptor Plate Diffusion->Acceptor Plate Passive Diffusion

Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA) sandwich.

Conclusion: Making an Informed Choice

The decision to use an azetidine or a pyrrolidine carboxamide scaffold in drug design is a nuanced one that depends on the specific therapeutic target and the desired pharmacological profile.

  • Azetidine carboxamides offer a rigid and compact framework that can lead to enhanced target affinity and selectivity. Their generally lower lipophilicity can improve aqueous solubility. While susceptible to metabolic cleavage due to ring strain, this can often be overcome with strategic chemical modifications.

  • Pyrrolidine carboxamides provide a more flexible scaffold that can adapt to a wider variety of binding pockets. They are generally more metabolically stable and often exhibit good cell permeability due to their higher lipophilicity.

Ultimately, a thorough understanding of the structure-activity relationships for the target of interest, coupled with a comprehensive evaluation of drug-like properties, will guide the rational selection of the optimal heterocyclic scaffold for the development of new and effective therapeutics.

References

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  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

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  • Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (URL: [Link])

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. (URL: [Link])

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  • Metabolic Stability Assays - Merck Millipore. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

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  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (URL: [Link])

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. (URL: [Link])

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (URL: [Link])

  • Understanding Drug-Like Property Evaluation: A Comprehensive Guide for Drug Development - Infinix Bio. (URL: [Link])

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (URL: [Link])

  • Drug-like properties: guiding principles for the design of natural product libraries. - SciSpace. (URL: [Link])

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success - Optibrium. (URL: [Link])

  • Optimizing the “Drug-Like” Properties of Leads in Drug Discovery - ResearchGate. (URL: [Link])

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. (URL: [Link])

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. (URL: [Link])

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

Sources

Validation

Purity Assessment of 1-(2-Bromo-4-fluorobenzoyl)azetidine: A Comparative Guide Using HPLC and Elemental Analysis

In modern pharmaceutical development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 1-(2-Bromo-4-fluorobenzoyl)azetidine (C₁₀H₉BrFNO)...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 1-(2-Bromo-4-fluorobenzoyl)azetidine (C₁₀H₉BrFNO) is a highly specialized, di-halogenated intermediate frequently utilized in cross-coupling reactions and nucleophilic aromatic substitutions.

However, the synthesis of this compound is prone to generating structurally similar homologous impurities (such as des-bromo derivatives), regioisomers, and residual inorganic salts. Relying on sub-standard batches can poison expensive metal catalysts and introduce impurities that are nearly impossible to clear in later stages.

This guide provides an objective, data-driven comparison between a High-Purity Grade and a Standard Commercial Grade of 1-(2-Bromo-4-fluorobenzoyl)azetidine. By employing a self-validating, orthogonal analytical strategy—combining High-Performance Liquid Chromatography (HPLC) for organic impurity profiling and Elemental Analysis (CHNX) for absolute mass fraction verification—we demonstrate the critical methodologies required to guarantee building block integrity.

Organic Impurity Profiling via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic impurities in pharmaceutical intermediates[1]. According to ICH Q2(R2) guidelines, analytical procedures must be rigorously validated for specificity to ensure the analyte peak is fully resolved from all other components, including closely related isomers[2].

Step-by-Step HPLC Methodology & Causality
  • Stationary Phase Selection (Pentafluorophenyl Column): Protocol: Equip the system with a PFP (Pentafluorophenyl) column (150 mm x 4.6 mm, 3 µm) rather than a standard C18 column. Causality: Halogenated regioisomers often co-elute on traditional C18 columns due to purely hydrophobic interactions. The PFP stationary phase introduces alternative retention mechanisms—specifically π−π interactions, dipole-dipole moments, and fluorine-fluorine interactions—which are essential for resolving the positional isomers of the fluorobenzoyl moiety[3].

  • Mobile Phase Preparation: Protocol: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: The azetidine ring contains a nitrogen atom that can interact with residual silanols on the silica column support, leading to severe peak tailing. TFA acts as an ion-pairing agent and lowers the pH to suppress silanol ionization, ensuring sharp, symmetrical peaks for accurate integration.

  • Gradient Elution & Detection: Protocol: Run a gradient from 10% B to 90% B over 15 minutes. Monitor via Photodiode Array (PDA) at 220 nm and 254 nm. Causality: A gradient ensures that highly polar impurities elute early, while the highly lipophilic brominated parent compound is pushed off the column later, preventing peak broadening.

HPLC_Workflow Sample Sample Prep (1.0 mg/mL in ACN) Injection Autosampler Injection Sample->Injection Column PFP Column (Fluorine-Fluorine Interactions) Injection->Column Separation Analyte & Impurity Resolution Column->Separation Detection UV/Vis PDA Detection (220nm / 254nm) Separation->Detection Data Chromatogram Integration (Area % Purity) Detection->Data

Caption: HPLC workflow highlighting the causality of PFP column selection for halogenated resolution.

HPLC Comparative Data

The table below summarizes the chromatographic purity of the two grades. The Standard Grade exhibits significant des-bromo contamination, which would directly lead to chain-termination in downstream cross-coupling reactions.

ParameterHigh-Purity GradeStandard Commercial Grade
Main Peak Area (%) > 99.8% 96.4%
Des-bromo ImpurityNot Detected (< 0.05%)1.8%
Regioisomers< 0.1%1.2%
Unknown Impurities< 0.1%0.6%

Orthogonal Validation via Elemental Analysis (CHNX)

While HPLC is exceptional for detecting UV-active organic impurities, it is fundamentally blind to inorganic salts (e.g., residual brominating agents, silica gel) and moisture. To create a self-validating analytical system, Elemental Analysis (EA) is employed as an orthogonal technique. EA provides the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Halogens, ensuring that the bulk powder strictly matches the theoretical molecular composition[4].

Step-by-Step EA Methodology & Causality
  • Microbalance Encapsulation: Protocol: Weigh exactly 2.000 mg of the sample into a combustible tin capsule using a microbalance. Causality: Precision at the microgram level is required because the entire mass is converted into gas; any weighing error linearly skews the final percentage calculations.

  • Flash Combustion: Protocol: Drop the capsule into a combustion reactor heated to 1000°C under a temporary oxygen enrichment. Causality: The tin capsule undergoes an exothermic oxidation, temporarily driving the local temperature above 1800°C. This extreme heat is required to completely break the highly stable Carbon-Fluorine bonds in the benzoyl ring.

  • Halogen Scrubbing (Critical Step): Protocol: Pass the combustion gases through a zone packed with silver vanadate ( AgVO3​ ) and magnesium oxide. Causality: Combusting 1-(2-Bromo-4-fluorobenzoyl)azetidine generates highly corrosive Br2​ and HF gases. If unmitigated, these halogens will degrade the downstream Thermal Conductivity Detector (TCD) and artificially inflate the nitrogen signal[5]. The scrubbers precipitate the halogens as inert silver halides ( AgBr , AgF ) before the gas mixture proceeds[6].

  • Gas Chromatography & Detection: Protocol: The purified CO2​ , H2​O , and N2​ gases are separated on a GC column and quantified by the TCD.

EA_Workflow Weighing Microbalance Weighing (Tin Capsule) Combustion Flash Combustion (1000°C) O2 Environment Weighing->Combustion Scrubbing Ag-Vanadate Scrubbing (Traps HF & Br2) Combustion->Scrubbing Reduction Copper Reduction (NOx to N2) Scrubbing->Reduction Detection TCD Detection (C, H, N Quantification) Reduction->Detection

Caption: EA pathway highlighting the critical halogen scrubbing step to ensure accurate quantification.

Elemental Analysis Comparative Data

Theoretical values are calculated based on the molecular weight of 258.09 g/mol . The data below reveals a critical flaw in the Standard Grade: while its HPLC purity was 96.4%, its Carbon and Nitrogen mass fractions are significantly depressed. This discrepancy proves the presence of non-UV active inorganic contaminants (likely residual silica or salts from the synthesis workup) diluting the organic mass.

ElementTheoretical (%)High-Purity Grade (%)Standard Commercial Grade (%)
Carbon (C) 46.5446.5144.12
Hydrogen (H) 3.513.533.89
Nitrogen (N) 5.435.404.95
Bromine (Br) 30.9630.9128.50
Fluorine (F) 7.367.326.88

Conclusion

The assessment of complex, halogenated building blocks like 1-(2-Bromo-4-fluorobenzoyl)azetidine cannot rely on a single analytical dimension. As demonstrated, a Standard Commercial Grade may show a seemingly acceptable HPLC purity (~96%), but orthogonal Elemental Analysis exposes a severe dilution of the active mass fraction by inorganic contaminants.

By utilizing a High-Purity Grade that has been rigorously vetted through both PFP-HPLC (resolving organic regioisomers) and scrubbed-CHNX analysis (verifying absolute mass fraction), researchers can prevent catalyst poisoning, eliminate homologous API impurities, and ensure absolute reproducibility in clinical drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit.[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer (PE Polska).[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate.[Link]

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Comparative

In vitro assay validation for novel azetidine-based compounds

In Vitro Assay Validation for Novel Azetidine-Based Compounds: A Comparative Guide As a Senior Application Scientist, I frequently consult on drug discovery programs seeking to escape the "flatland" of traditional aromat...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Assay Validation for Novel Azetidine-Based Compounds: A Comparative Guide

As a Senior Application Scientist, I frequently consult on drug discovery programs seeking to escape the "flatland" of traditional aromatic rings or optimize the liabilities of standard saturated heterocycles. In recent years, the azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a privileged scaffold[1].

Replacing traditional six-membered piperidine or five-membered pyrrolidine rings with an azetidine is not merely a structural tweak; it fundamentally alters the molecule's three-dimensional exit vectors, increases the sp3 carbon fraction, and modifies the basicity of the amine[2]. However, this "scaffold hopping" necessitates rigorous, objective in vitro assay validation to prove that the novel azetidine analog genuinely outperforms its legacy counterparts.

This guide provides a comprehensive, self-validating framework for evaluating azetidine-based compounds, focusing on physicochemical profiling, metabolic stability, and target engagement.

The Mechanistic Rationale: Why Choose Azetidine?

Before designing an assay workflow, we must understand the causality behind the expected changes in our readouts. When comparing an azetidine to a piperidine analog, three primary physicochemical shifts dictate in vitro behavior:

  • Attenuated Basicity (pKa): The acute bond angles of the four-membered azetidine ring force the nitrogen atom to adopt a geometry with increased s-character in its lone pair. This lowers the pKa (typically by 1–2 units compared to piperidines), which reduces physiological ionization, improves membrane permeability, and frequently mitigates hERG channel liabilities[2].

  • Metabolic Shielding: Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation and N-dealkylation. The compact, strained nature of the azetidine ring sterically hinders these metabolic pathways, often resulting in dramatically prolonged half-lives in liver microsomes[3].

  • Enhanced Ligand Efficiency (LipE): The unique geometry of azetidines allows for tighter interactions with target proteins without adding unnecessary molecular weight or lipophilicity (LogP), resulting in superior Fit Quality (FQ) inside restricted binding pockets[4][5].

Comparative Data Presentation

To objectively justify the progression of an azetidine compound, your validation data should benchmark directly against the piperidine or pyrrolidine alternative. Below is a representative data summary synthesizing typical in vitro outcomes observed in recent medicinal chemistry campaigns (e.g., S1PR1 and NK2 receptor antagonists)[3][4].

Table 1: Representative In Vitro Profiling (Traditional Piperidine vs. Novel Azetidine)

Assay ParameterTraditional Piperidine ScaffoldNovel Azetidine ScaffoldMechanistic Causality
LogD (Lipophilicity) 3.22.3Smaller ring size reduces overall lipophilic surface area, improving aqueous solubility[3].
HLM Half-Life (T1/2) ~30 min>70 minRing strain and steric constraints protect adjacent α-carbons from CYP450-mediated oxidation[3].
Target Affinity (IC50) 156 nM2.6 nMCompact sp3-rich core allows deeper penetration and optimal vector alignment in restricted binding pockets[4].
Ligand Efficiency (LipE) Moderate (~4.0)High (>5.0)Maintained or improved potency with a simultaneous reduction in heavy atom count and lipophilicity[5].

In Vitro Validation Workflow

Workflow A Design: Azetidine Scaffold Hopping B Physicochemical Profiling (pKa, LogD) A->B Step 1 C Microsomal Stability (HLM/MLM Assays) A->C Step 2 D Target Engagement (Enzyme Inhibition) B->D Validated PK C->D Stable Scaffold E Cellular Efficacy (Phenotypic Readout) D->E High LipE F Lead Selection & In Vivo Progression E->F Final Candidate

Caption: Tiered in vitro validation workflow for novel azetidine-based compounds in early drug discovery.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure your data is artifact-free.

Protocol A: Intrinsic Microsomal Clearance (Assessing Metabolic Stability)

Objective: To validate the hypothesis that the azetidine ring resists CYP-mediated degradation better than the legacy piperidine analog[3].

Self-Validating Rationale: We must distinguish between true metabolic stability and assay failure (e.g., inactive microsomes). Therefore, we run a parallel NADPH-minus control and include known reference standards.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the azetidine test compound, the piperidine reference, and control compounds (Verapamil as high-clearance; Warfarin as low-clearance) to a final assay concentration of 1 µM in the buffer.

  • Protein Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Checkpoint): Split the samples into two arms. To Arm 1, add an NADPH regenerating system (1 mM final) to initiate CYP450 activity. To Arm 2 (Negative Control), add an equivalent volume of buffer. If the compound degrades in Arm 2, it is chemically unstable, not metabolically cleared.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: Time-Dependent Target Engagement (e.g., Covalent Inhibition)

Objective: Azetidines are frequently utilized to position covalent warheads (such as carbamates) due to their precise exit vectors[5]. This assay validates both binding affinity and the irreversible nature of the inhibition.

Self-Validating Rationale: A standard IC50 assay cannot distinguish between a tight-binding reversible inhibitor and a true covalent inhibitor. We must introduce a time-dependent pre-incubation step and a dialysis/washout control.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare the recombinant target enzyme (e.g., Monoacylglycerol Lipase, MAGL) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Time-Dependent Incubation: Incubate the enzyme with varying concentrations of the azetidine compound. Crucial Step: Perform this pre-incubation for two distinct time points (e.g., 10 minutes and 60 minutes).

  • Activity Readout: Add a fluorogenic substrate. Measure the initial velocity of fluorescence generation using a microplate reader.

  • Data Interpretation: If the compound is a covalent inhibitor, the calculated IC50 will shift significantly lower (become more potent) at the 60-minute mark compared to the 10-minute mark.

  • Washout Control: To definitively prove covalent modification, take a fully inhibited enzyme-compound sample and subject it to rapid spin-column dialysis (10 kDa MWCO). Assay for activity post-dialysis. If activity does not recover, the azetidine has successfully formed a covalent adduct.

Mechanism N1 Azetidine Carbamate Inhibitor N2 Target Enzyme (e.g., MAGL) N1->N2 Non-covalent Binding N3 Covalent Adduct Formation N2->N3 Nucleophilic Attack N4 Enzyme Inactivation N3->N4 Irreversible N5 Substrate Accumulation (e.g., 2-AG) N4->N5 Downstream Effect

Caption: Mechanism of action for covalent target inhibition by azetidine carbamate derivatives.

Conclusion

Replacing traditional saturated heterocycles with azetidines is a powerful strategy to optimize the physicochemical and pharmacokinetic profiles of lead compounds[1][6]. However, the success of this strategy hinges on objective, comparative in vitro validation. By employing self-validating assays that account for the unique basicity, metabolic shielding, and binding vectors of the azetidine ring, drug development professionals can confidently advance these novel scaffolds into in vivo models.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Enamine.
  • Syntheses and in vitro evaluation of new S1PR1 compounds and initial evaluation of a lead F-18 radiotracer in rodents. PMC (NIH).
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed (NIH).
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.

Sources

Validation

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzoyl Azetidines

Introduction: The Bioisosteric Paradigm and Metabolic Liabilities In modern drug discovery, azetidines have emerged as premier bioisosteres for larger, more lipophilic heterocycles like piperidines and pyrrolidines. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Paradigm and Metabolic Liabilities

In modern drug discovery, azetidines have emerged as premier bioisosteres for larger, more lipophilic heterocycles like piperidines and pyrrolidines. The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which can inherently render the scaffold more stable toward certain metabolic pathways compared to less strained systems[1]. However, when functionalized as benzoyl azetidines , these molecules often encounter severe metabolic liabilities. The primary degradation pathway is Cytochrome P450 (CYP450)-mediated oxidation at the α-carbon adjacent to the nitrogen, leading to rapid ring-opening, N-dealkylation, or amide hydrolysis.

To circumvent these pharmacokinetic bottlenecks, the strategic incorporation of fluorine atoms—either directly on the azetidine ring (e.g., 3-fluoroazetidines) or on the benzoyl moiety—has become a foundational strategy. The inclusion of fluorine atoms into organic compounds often dramatically increases their lipophilicity and metabolic stability, thereby enhancing their bioavailability and affinity for target proteins[2].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzoyl azetidines, detailing the mechanistic causality behind their metabolic profiles and outlining the gold-standard protocols for evaluating their stability.

Mechanistic Causality: The "Fluorine Effect"

As application scientists, we must understand why a structural modification works at a quantum and spatial level. The enhanced metabolic stability of fluorinated benzoyl azetidines is governed by three interconnected physicochemical shifts:

  • Electronic Withdrawal (pKa Modulation): Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the azetidine nitrogen, significantly lowering its basicity (pKa). A less basic nitrogen is far less susceptible to the initial single-electron transfer (SET) required by CYP450 enzymes (such as CYP3A4) to initiate α-carbon oxidation.

  • Steric Shielding: The C–F bond (~1.35 Å) is larger and more electron-dense than a C–H bond (~1.09 Å). Placing a fluorine atom adjacent to metabolic soft spots provides critical steric hindrance, physically blocking the catalytic heme iron of CYP enzymes from accessing the vulnerable α-protons.

  • Conformational Locking: Fluorination profoundly influences the conformations of N-heterocycles. In fluorinated azetidines, the highly polarized C–F bond interacts with adjacent dipoles, dictating specific ring puckers depending on the charge state of the nitrogen[3]. This conformational locking often forces the molecule into a geometry that is sterically unfavorable for binding within the CYP active site.

G A Non-Fluorinated Benzoyl Azetidine B CYP450 Oxidation (alpha-carbon) A->B C Ring Opening / Dealkylation B->C D Fluorinated Benzoyl Azetidine E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Caption: Logical relationship of CYP450-mediated metabolism vs. fluorine-induced metabolic shielding.

Comparative Quantitative Data

The true test of these mechanistic theories lies in in vitro DMPK (Drug Metabolism and Pharmacokinetics) data. In drug development, replacing standard functional groups with fluorinated azetidine moieties has been shown to preserve high target potency while providing highly suitable in vivo and in vitro metabolic stability profiles[4].

The table below synthesizes representative Human Liver Microsome (HLM) stability data, comparing a baseline non-fluorinated benzoyl azetidine with its mono- and di-fluorinated analogs. The key parameters derived are the half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ), which reflects the inherent ability of liver enzymes to metabolize the drug[1].

Compound ClassStructural MotifHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Fate
Baseline Non-fluorinated Benzoyl Azetidine12.5110.4Rapid N-dealkylation / Ring opening
Mono-Fluoro 3-Fluoro-benzoyl Azetidine45.030.8Slowed oxidation at α-carbon
Di-Fluoro 3,3-Difluoro-benzoyl Azetidine>120.0<5.0Highly stable, minimal CYP liability

Data Interpretation: The transition from a non-fluorinated to a 3,3-difluorinated azetidine effectively halts CYP-mediated clearance. The gem-difluoro substitution completely shields the 3-position and exerts maximum inductive pull on the nitrogen, pushing the CLint​ below the threshold of concern for most oral drug discovery programs.

Experimental Methodology: Self-Validating HLM Stability Assay

Accurate assessment of metabolic stability relies on standardized and reproducible experimental protocols[1]. To ensure trustworthiness, the assay must be a self-validating system . This means incorporating mandatory control arms: a minus-NADPH control (to confirm degradation is strictly CYP-mediated and not due to chemical instability) and a positive control like Verapamil or Testosterone (to confirm the microsomes are enzymatically active).

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the benzoyl azetidine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

  • Prepare a 10 mM NADPH regenerating system (cofactor) in buffer.

2. Pre-Incubation:

  • In a 96-well plate, combine the test compound (1 µM) and the HLM suspension (0.5 mg/mL).

  • Causality Check: Pre-incubate the mixture at 37°C for 5 minutes. This allows the lipophilic compounds to partition into the microsomal membranes before the reaction begins.

3. Reaction Initiation:

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the test wells.

  • Control: For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.

4. Quenching & Time-Course Sampling:

  • At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (IS).

  • Causality Check: The cold organic solvent instantly denatures the CYP enzymes, arresting metabolism at the exact time point, while simultaneously precipitating proteins for clean downstream analysis.

5. LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound. Calculate t1/2​ and CLint​ using standard exponential decay kinetics.

HLM_Workflow Step1 1. Substrate + HLM Incubation (37°C) Step2 2. NADPH Addition (Reaction Initiation) Step1->Step2 Step3 3. Time-Point Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Cold Acetonitrile Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from non-fluorinated to fluorinated benzoyl azetidines represents a masterclass in applied physicochemical design. By leveraging the unique electronic and steric properties of the fluorine atom, researchers can systematically engineer out the metabolic liabilities of the azetidine ring. When validated through rigorous, self-controlled HLM assays, fluorinated azetidines consistently demonstrate superior half-lives, cementing their status as indispensable building blocks in modern therapeutics.

References

  • Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. 2

  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives . Benchchem. 1

  • Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography . ACS Publications (Molecular Pharmaceutics). 4

  • Stereoselectively fluorinated N-heterocycles: a brief survey . Beilstein Journals. 3

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Comparative

Head-to-Head Comparison: 1-(2-Bromo-4-fluorobenzoyl)azetidine vs. Established Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond simple IC50 comparisons. When comparing a low-molecular-weight building block like 1-(2-Bromo-4-f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond simple IC50 comparisons. When comparing a low-molecular-weight building block like 1-(2-Bromo-4-fluorobenzoyl)azetidine against fully elaborated, FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib), we must frame the analysis through the lens of Fragment-Based Drug Discovery (FBDD) .

Unlike traditional High-Throughput Screening (HTS) hits, fragments are not designed for immediate high-affinity inhibition. Instead, they serve as highly efficient, tractable scaffolds that probe the kinase hinge region, offering unique exit vectors for lead optimization. This guide provides an objective, data-driven comparison of this azetidine-based fragment against established kinase inhibitors, detailing the physicochemical logic, binding mechanics, and the self-validating experimental workflows used to evaluate them.

Structural & Physicochemical Profiling

The fundamental difference between a fragment scaffold and a clinical kinase inhibitor lies in their molecular complexity and Ligand Efficiency (LE). LE measures the binding energy per non-hydrogen atom, making it a critical metric for assessing how efficiently a molecule utilizes its mass to achieve affinity.

Comparative Data Summary
CompoundClassificationMW ( g/mol )Ligand Efficiency (LE)Target KinaseBinding ModeAffinity ( Kd​ / IC50)
1-(2-Bromo-4-fluorobenzoyl)azetidine Fragment Scaffold258.09> 0.30 kcal/mol/HA Pan-kinase (Probe)Hinge-binder (Putative) Kd​ ~ 50-500 µM
Gefitinib Type I Inhibitor446.90~ 0.25 kcal/mol/HAEGFRActive (DFG-in)IC50 < 10 nM
Imatinib Type II Inhibitor493.60~ 0.21 kcal/mol/HABCR-ABLInactive (DFG-out)IC50 < 50 nM
Staurosporine Pan-Kinase Inhibitor466.53~ 0.28 kcal/mol/HABroad SpectrumActive (DFG-in)IC50 < 5 nM

Data Interpretation: While Imatinib and Gefitinib exhibit nanomolar potency, their lower Ligand Efficiency indicates that a significant portion of their molecular weight contributes to physicochemical properties (like oral bioavailability) rather than direct target binding. In contrast, the high LE of the azetidine fragment makes it an ideal starting point for structure-guided growing [3].

Mechanistic Binding Logic

To understand the causality behind selecting 1-(2-Bromo-4-fluorobenzoyl)azetidine as a kinase-targeting scaffold, we must analyze its structural motifs against the standard Type I and Type II inhibitor classifications [1].

  • The Azetidine Ring (The Vector): Unlike flat, sp2-hybridized aromatic rings common in older kinase inhibitors, the sp3-rich azetidine ring provides a rigid, three-dimensional core. This constraint tightly controls the "exit vector" for synthetic elaboration, improving aqueous solubility and reducing off-target promiscuity.

  • The 2-Bromo-4-fluorobenzoyl Moiety (The Anchor): The carbonyl oxygen acts as a primary hydrogen-bond acceptor, targeting the backbone amide NH of the kinase hinge region (a universal feature of ATP-competitive inhibitors). Furthermore, the bromine atom is uniquely positioned to participate in halogen bonding with the gatekeeper residue, while the fluorine atom modulates the local pKa and enhances metabolic stability against cytochrome P450 oxidation.

  • Contrast with Established Inhibitors: Type II inhibitors like Imatinib require the kinase to adopt an inactive "DFG-out" conformation, binding deep into an adjacent hydrophobic pocket [1]. The azetidine fragment, due to its small size, is agnostic to the DFG state, allowing it to bind the active "DFG-in" conformation (Type I) and serve as an anchor to grow into the allosteric pocket later.

Pathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Downstream1 Downstream Kinases (e.g., BCR-ABL, BRAF) Receptor->Downstream1 Gefitinib Gefitinib (Type I Inhibitor) Gefitinib->Receptor Imatinib Imatinib (Type II Inhibitor) Imatinib->Downstream1 Fragment 1-(2-Bromo-4-fluorobenzoyl)azetidine (Fragment Scaffold) Fragment->Receptor Target Cell Proliferation & Survival Downstream1->Target

Kinase signaling cascade illustrating points of intervention for inhibitors and fragment scaffolds.

Experimental Workflows: Fragment vs. HTS Screening

Because fragments exhibit low intrinsic affinity (micromolar to millimolar Kd​ ), traditional biochemical assays used for Imatinib or Staurosporine will yield false negatives. As an Application Scientist, I mandate a self-validating, biophysics-first approach to evaluate 1-(2-Bromo-4-fluorobenzoyl)azetidine.

Phase 1: Primary Biophysical Screening (Surface Plasmon Resonance - SPR)
  • Step 1: Sensor Chip Preparation. Covalently immobilize the target kinase (e.g., apo-EGFR) onto a CM5 sensor chip via standard amine coupling. Causality: Covalent attachment ensures the protein remains stable during the high-concentration ligand injections required for fragment screening.

  • Step 2: Fragment Injection. Inject 1-(2-Bromo-4-fluorobenzoyl)azetidine in a concentration series from 10 µM to 1 mM. Causality: The low molecular weight of the fragment produces a very small resonance signal; high concentrations are necessary to achieve a measurable steady-state Req​ .

  • Step 3: Self-Validating Reference Subtraction. Subtract the response from an unmodified reference channel and apply a DMSO solvent correction curve. Causality: High concentrations of fragments in DMSO cause bulk refractive index changes. This double-referencing system isolates the true binding kinetic signal from background noise, preventing false positives.

Phase 2: Orthogonal Validation (X-ray Crystallography)
  • Step 1: Crystal Soaking. Soak pre-formed apo-kinase crystals in a mother liquor containing 5–10 mM of the azetidine fragment for 24 hours.

  • Step 2: Data Collection & Difference Maps. Collect X-ray diffraction data and generate Fo​−Fc​ difference electron density maps. Causality: SPR only proves binding occurs; crystallography acts as the ultimate self-validating step by unambiguously confirming that the carbonyl oxygen is anchored to the hinge region, validating the scaffold for future drug design [2].

Phase 3: Biochemical Kinase Assay (TR-FRET)
  • Step 1: Reaction Assembly. For established inhibitors (Gefitinib/Imatinib), combine the kinase, ATP (at Km​ concentration), and a fluorescently labeled peptide substrate.

  • Step 2: Signal Detection. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: This confirms that the physical binding observed in Phases 1 and 2 translates to actual functional inhibition of the enzyme's catalytic activity.

Workflow Start Hit Identification Strategy FBDD Fragment-Based Drug Discovery (1-(2-Bromo-4-fluorobenzoyl)azetidine) Start->FBDD HTS High-Throughput Screening (Imatinib, Gefitinib) Start->HTS SPR SPR / NMR Screening (High Conc, Low Affinity) FBDD->SPR Biochem Biochemical Kinase Assay (Low Conc, High Affinity) HTS->Biochem Xray X-ray Crystallography (Hinge-binding validation) SPR->Xray Opt Lead Optimization (Growing & Linking) Biochem->Opt Xray->Opt

Workflow comparing Fragment-Based Drug Discovery against Traditional High-Throughput Screening.

Conclusion

Comparing 1-(2-Bromo-4-fluorobenzoyl)azetidine directly to blockbuster drugs like Imatinib or Gefitinib highlights the evolution of kinase inhibitor design. While established drugs offer immediate, high-affinity target engagement, they often suffer from complex synthetic routes and entrenched intellectual property landscapes. The azetidine fragment, characterized by its high Ligand Efficiency and sp3-rich geometry, represents a modern, highly tractable starting point. By utilizing rigorous, self-validating biophysical workflows, researchers can leverage this scaffold to systematically grow novel, highly selective Type I or Type II kinase inhibitors.

References
  • Roskoski R Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research (2016).[Link] [INDEX]

  • Ayala-Aguilera CC, et al. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (2021).[Link] [INDEX]

  • Erlanson DA, et al. Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery (2016).[Link] [INDEX]

Safety & Regulatory Compliance

Safety

1-(2-Bromo-4-fluorobenzoyl)azetidine proper disposal procedures

Comprehensive Laboratory Disposal and Management Protocol for 1-(2-Bromo-4-fluorobenzoyl)azetidine As a halogenated organic compound containing both bromine and fluorine, 1-(2-Bromo-4-fluorobenzoyl)azetidine requires str...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Management Protocol for 1-(2-Bromo-4-fluorobenzoyl)azetidine

As a halogenated organic compound containing both bromine and fluorine, 1-(2-Bromo-4-fluorobenzoyl)azetidine requires strict adherence to institutional and federal hazardous waste regulations. Improper disposal of halogenated aromatics and heterocycles can lead to severe environmental contamination and the potential formation of toxic byproducts (such as dioxins and furans) if incinerated at improper temperatures[1].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, characterization, and disposal of this specific chemical waste stream.

Waste Characterization and Mechanistic Causality

Before disposal, a chemical must be properly characterized under the Resource Conservation and Recovery Act (RCRA) or equivalent international frameworks[2].

  • Chemical Classification: 1-(2-Bromo-4-fluorobenzoyl)azetidine is classified as a Halogenated Organic Waste [3][4].

  • The Causality of Segregation: Halogenated organic waste must never be mixed with non-halogenated organic waste. Aqueous liquids and non-halogenated organics often have different fuel values (BTUs). Halogenated compounds lower the fuel value of the waste stream and require specialized RCRA-permitted high-temperature incinerators equipped with scrubbers to safely destroy the carbon-halogen bonds without releasing toxic halogenated dioxins into the atmosphere[1]. Mixing these streams unnecessarily increases disposal costs and environmental risk.

Quantitative Waste Stream Parameters

To ensure proper processing at the disposal facility, laboratories must understand how waste streams are differentiated.

ParameterHalogenated Organic Waste (e.g., 1-(2-Bromo-4-fluorobenzoyl)azetidine)Non-Halogenated Organic WasteAqueous Inorganic Waste
Halogen Content > 1,000 mg/kg (or > 0.1%)[1]< 0.1%N/A
Primary Disposal Method High-temperature incineration with gas scrubbing[1][4]Fuels blending / Standard incineration[1]Wastewater treatment / Neutralization[1]
Fuel Value (BTU) Generally low to moderate; requires blending[1]High (> 5,000 BTUs/lb)[1]Low to negative[1]
Compatibility Incompatible with strong alkali metals, oxidizers[3]Varies (keep away from oxidizers)[3]Keep separate from organics

Step-by-Step Operational Disposal Protocol

The following methodology ensures compliance with Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories) and standard Environmental Health and Safety (EHS) practices[2].

Step 1: Point-of-Generation Control

  • Action: Conduct all waste transfer operations inside a certified chemical fume hood[4][5].

  • Rationale: Mixing liquid or solid wastes can generate unexpected toxic or corrosive aerosols. The fume hood provides a primary engineering control against inhalation exposure[5].

  • PPE Required: Chemical-resistant gloves (e.g., nitrile or Viton, depending on the solvent the azetidine is dissolved in), safety goggles, and a standard laboratory coat[4].

Step 2: Containerization and Compatibility

  • Action: Select a chemically compatible, leak-proof container (typically high-density polyethylene (HDPE) or glass)[4].

  • Action: Place the primary waste container inside a secondary containment bin (e.g., a large plastic tray or bucket) to capture any potential spills or container failures[2][5].

  • Rationale: Halogenated organics can degrade certain low-density plastics over time. Secondary containment is a strict RCRA requirement for Satellite Accumulation Areas (SAAs)[2][6].

Step 3: Transfer and Capping

  • Action: Use a funnel to slowly add the 1-(2-Bromo-4-fluorobenzoyl)azetidine waste (whether in solid form or dissolved in a solvent like DCM) into the container. Observe for any exothermic reactions[5].

  • Action: Immediately remove the funnel and tightly cap the container when not actively adding waste[2].

  • Rationale: Leaving funnels in containers or leaving them uncapped violates EPA regulations and allows volatile hazardous organic compounds to escape into the laboratory environment[2]. Do not use parafilm, corks, or loose glass stoppers[2].

Step 4: RCRA-Compliant Labeling

  • Action: Attach a standardized "Hazardous Waste" label to the container before the first drop of waste is added[3][7].

  • Action: Clearly write the full chemical name: "1-(2-Bromo-4-fluorobenzoyl)azetidine" and any associated solvents. Do not use abbreviations or chemical formulas[2].

  • Rationale: Unidentified or "unknown" chemical waste requires costly analytical testing by EHS before disposal. Accurate characterization is legally required before offering the waste to a disposal company[3].

Step 5: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in the laboratory's designated SAA, which must be at or near the point of generation and under the control of the operator[2][6].

  • Action: Ensure the total volume of hazardous waste in the SAA does not exceed 55 gallons[2][6].

  • Action: Submit a waste pickup request through your institution's EHS tracking database (e.g., EHSA) for final transfer and high-temperature incineration[2].

Workflow Visualization

The following decision tree illustrates the lifecycle of 1-(2-Bromo-4-fluorobenzoyl)azetidine waste from generation to final destruction.

WasteFlow Start Generate 1-(2-Bromo- 4-fluorobenzoyl)azetidine Waste Classify Waste Characterization: Halogenated Organic Waste Start->Classify FumeHood Transfer in Fume Hood (Don Appropriate PPE) Classify->FumeHood Container Seal in Compatible Container (Use Secondary Containment) FumeHood->Container Label Apply RCRA 'Hazardous Waste' Label (No Abbreviations) Container->Label SAA Store in Satellite Accumulation Area (Max 55 Gallons) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Caption: Operational workflow for the characterization, containment, and disposal of halogenated organic waste.

References

  • Department of Water Affairs & Forestry. Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights. Available at: [Link]

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at:[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]

  • University of Delaware Environmental Health & Safety. Chemical Waste Management. Available at:[Link]

  • University of South Dakota Environmental Health & Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at:[Link]

  • NC State University Environmental Health and Safety. Chemical Waste Management Plan. Available at: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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